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  • Product: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
  • CAS: 80364-92-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Covalent Applications of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Executive Summary 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a bifunctional small molecule characterized by a lipophilic recognition motif and an electrophilic α-chloroacetamide warhead[1]. In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a bifunctional small molecule characterized by a lipophilic recognition motif and an electrophilic α-chloroacetamide warhead[1]. In the landscape of modern drug discovery, particularly in fragment-based drug discovery (FBDD), chloroacetamide derivatives serve as highly selective covalent modifiers of cysteine residues[2]. This whitepaper details the structural rationale, physicochemical properties, synthetic methodology, and experimental validation protocols for utilizing this compound in targeted covalent inhibitor (TCI) development.

Structural Rationale & Physicochemical Profiling

The architecture of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide is logically divided into two distinct functional domains:

  • The Recognition Element: The 2-methyl-1-phenylpropyl group provides substantial steric bulk and lipophilicity. This moiety is designed to anchor the molecule within deep, hydrophobic binding pockets (e.g., palmitate pockets in TEAD transcription factors) via non-covalent van der Waals and π−π interactions prior to covalent trapping[3].

  • The Covalent Warhead: The α-chloroacetamide group acts as a mild electrophile. Unlike acrylamides that undergo reversible Michael addition, chloroacetamides rely on an irreversible SN​2 displacement mechanism, offering high selectivity for soft nucleophiles like cysteine thiolates under physiological conditions[2].

Table 1: Key Physicochemical Properties
PropertyValueSource/Validation
Chemical Name 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamideStandard IUPAC
CAS Number 80364-92-7PubChemLite[1]
Molecular Formula C12H16ClNOPubChemLite[1]
Molecular Weight 225.71 g/mol PubChemLite[1]
Monoisotopic Mass 225.09204 DaPubChemLite[1]
Predicted XLogP3 ~3.0PubChemLite[1]
SMILES CC(C)C(C1=CC=CC=C1)NC(=O)CClPubChemLite[1]

Mechanistic Reactivity: Cysteine Targeting

The fundamental utility of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide lies in its ability to form irreversible covalent bonds with target proteins. The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ). The deprotonated cysteine thiolate ( S− ) of the target protein attacks the α-carbon of the chloroacetamide. The chloride ion, being a stable halide, acts as an excellent leaving group, resulting in a highly stable thioether linkage[2].

This mechanism has been successfully exploited in designing inhibitors for bacterial enzymes like MurA[4] and human transcription factors like TEAD[3].

G A 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Electrophile) C SN2 Transition State A->C Nucleophilic Attack B Target Protein (Cysteine Thiolate) B->C S- attack on α-carbon D Covalent Adduct (Thioether Linkage) C->D C-S bond formation E Chloride Ion (Leaving Group) C->E Cl- departure

Mechanism of covalent thioether bond formation via SN2 displacement of the chloroacetamide chloride.

Synthetic Methodology

The synthesis of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide is achieved through the direct acylation of 2-methyl-1-phenylpropan-1-amine[5] with chloroacetyl chloride.

Causality in Experimental Design:

  • Base Selection (DIPEA): N,N -Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the primary amine precursor, which would otherwise halt the nucleophilic attack.

  • Temperature Control (0°C): The reaction between acid chlorides and amines is highly exothermic. Conducting the addition at 0°C suppresses the formation of unwanted ketene intermediates and minimizes off-target di-acylation.

G Step1 Amine Preparation 2-methyl-1-phenylpropan-1-amine in DCM + DIPEA Step2 Acylation Dropwise addition of Chloroacetyl Chloride at 0°C Step1->Step2 Cooling to 0°C Step3 Quench & Wash Aqueous NH4Cl quench, Brine wash Step2->Step3 Stir 2h at RT Step4 Purification Flash Chromatography (Hexane/EtOAc) Step3->Step4 Dry over Na2SO4 Product Pure Product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Step4->Product Solvent Evaporation

Step-by-step synthetic workflow for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Step-by-Step Synthesis Protocol:
  • Preparation: Dissolve 1.0 equivalent of 2-methyl-1-phenylpropan-1-amine[5] and 1.5 equivalents of DIPEA in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction flask to 0°C using an ice-water bath.

  • Acylation: Add 1.2 equivalents of chloroacetyl chloride dropwise over 15 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 5°C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% Ethyl Acetate in Hexanes) to yield the pure product.

Experimental Workflow: Intrinsic Thiol-Reactivity Profiling

To ensure the chloroacetamide warhead possesses the appropriate reactivity—avoiding both off-target promiscuity (too reactive) and target inertness (too stable)—an intrinsic reactivity assay using Glutathione (GSH) is mandatory[4].

Causality in Assay Design: Measuring the half-life ( t1/2​ ) of the compound in the presence of GSH provides a quantifiable metric of its electrophilicity, which is critical for predicting in vivo toxicity and target engagement.

GSH Reactivity Assay Protocol:
  • Stock Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide in LC-MS grade DMSO.

  • Buffer Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Incubation: Initiate the reaction by adding the compound stock to the GSH buffer to achieve a final compound concentration of 100 µM (final DMSO concentration = 1%). Incubate at 37°C in a thermomixer at 600 rpm.

  • Time-Course Sampling: At predefined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by mixing with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent mass (m/z 226.1 [M+H]+ )[1] and the appearance of the GSH-adduct.

  • Data Processing: Plot the natural log of the remaining parent compound percentage against time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

References

  • Title: 80364-92-7 (C12H16ClNO) - PubChemLite Source: Université du Luxembourg URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL: [Link]

  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: RSC Publishing (RSC Medicinal Chemistry) URL: [Link]

  • Title: (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide CAS number

Title: Comprehensive Technical Guide: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) in Synthetic and Medicinal Chemistry Executive Summary 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) in Synthetic and Medicinal Chemistry

Executive Summary 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery. Featuring a reactive chloroacetamide electrophile coupled with a bulky, lipophilic chiral-center-adjacent amine moiety, this compound serves as a critical intermediate for generating complex pharmacophores and targeted covalent modifiers. This whitepaper details its physicochemical profile, mechanistic utility, and a self-validating synthetic workflow designed for high-yield isolation.

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of CAS 80364-92-7 is essential for predicting its behavior in both synthetic environments and biological assays. The molecule consists of an acetamide core substituted with a chlorine atom at the alpha position and a 2-methyl-1-phenylpropyl group on the nitrogen.

PropertyValue
CAS Number 80364-92-7
Chemical Name 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Monoisotopic Mass 225.091 Da
InChIKey GXLTWDBSFDIWOA-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=CC=C1)NC(=O)CCl

Data synthesized from[1] and [2].

Mechanistic Utility: The Chloroacetamide Pharmacophore

The core utility of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide lies in its highly tunable electrophilicity. The alpha-chlorine atom is primed for nucleophilic acyl substitution (SN2 displacement), making it an excellent alkylating agent[3].

Causality in Reagent Selection: In drug design and proteomics, the choice of the halogen leaving group dictates the specificity of the covalent bond formation. While iodoacetamides are highly reactive, they frequently suffer from off-target alkylation. Research published in the [4] demonstrates that iodoacetamide can cause artifactual methionine oxidation in up to 40% of peptides. In contrast, chloroacetamides like CAS 80364-92-7 offer a "softer" electrophilic profile, significantly reducing off-target noise while maintaining robust reactivity toward primary targets like cysteine thiols[4]. Furthermore, the bulky 2-methyl-1-phenylpropyl group provides steric shielding, which prevents premature hydrolysis and enhances the compound's lipophilicity for membrane permeability.

SN2_Mechanism Nuc Nucleophile (e.g., R-SH) Transition Transition State [Nuc···CH2···Cl]‡ Nuc->Transition Nucleophilic Attack Electrophile 2-Chloro-N-(2-methyl- 1-phenylpropyl)acetamide Electrophile->Transition C-Cl Bond Breaking Product Alkylated Product + Cl⁻ Transition->Product SN2 Completion

Caption: Mechanism of SN2 alkylation by 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Self-Validating Synthetic Workflow

The synthesis of CAS 80364-92-7 relies on the nucleophilic acyl substitution of 2-methyl-1-phenylpropylamine with chloroacetyl chloride. The following protocol is designed as a self-validating system to ensure high yield and purity, utilizing an organic solvent-based approach[5].

Step-by-Step Methodology:

  • Amine Preparation & Base Addition: Dissolve 1.0 equivalent of 2-methyl-1-phenylpropylamine in anhydrous Dichloromethane (DCM). Add 1.2 to 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct. Without TEA, HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[5].

  • Thermal Control (Cooling Phase): Submerge the reaction flask in an ice bath to bring the internal temperature to 0–5 °C.

    • Causality: The acylation reaction is highly exothermic. Strict thermal control prevents the degradation of the acid chloride and minimizes the formation of di-acylated side products[5].

  • Electrophile Addition: Introduce 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive chloroacetyl chloride, ensuring the mono-amine reacts preferentially.

  • Reaction Propagation & Quench: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. Quench the reaction by adding cold distilled water.

    • Causality: The water quench hydrolyzes any residual chloroacetyl chloride into water-soluble chloroacetic acid, effectively halting the reaction and preparing the mixture for phase separation.

  • Isolation & Purification: Transfer to a separatory funnel. Extract the organic (DCM) layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Synth_Workflow Step1 1. Amine Preparation Dissolve 2-methyl-1-phenylpropylamine in DCM + TEA (1.2 eq) Step2 2. Cooling Phase Chill to 0-5 °C (Ice Bath) Step1->Step2 Prevent side reactions Step3 3. Acylation Dropwise addition of Chloroacetyl Chloride (1.1 eq) Step2->Step3 Control exotherm Step4 4. Reaction & Quench Stir at RT for 2h, Quench with H2O Step3->Step4 Drive to completion Step5 5. Isolation Organic extraction, Brine wash, Evaporation & Recrystallization Step4->Step5 Purify product

Caption: Step-by-step synthetic workflow for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Analytical Validation Protocol

To establish trustworthiness, the synthesized compound must undergo rigorous analytical validation to confirm the integrity of the chloroacetamide linkage.

  • LC-MS Analysis: Run the sample using electrospray ionization (ESI). The expected monoisotopic mass is 225.09 Da[1]. Look for the [M+H]+ adduct at m/z ~226.10. The presence of a characteristic M+2 isotopic peak (approximately 32% intensity of the molecular ion) will confirm the presence of the single chlorine atom.

  • 1H NMR Spectroscopy (CDCl3): The self-validating marker for this structure is the singlet corresponding to the -CH2-Cl protons, typically resonating between 4.00 and 4.20 ppm. The amide proton (-NH-) will appear as a broad singlet around 6.0-6.5 ppm, confirming successful acylation.

References

  • 80364-92-7 (C12H16ClNO) - PubChemLite | PubChemLite | [Link]

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides | Journal of Agricultural and Food Chemistry |[Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Journal of Proteome Research |[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Executive Summary In the landscape of modern drug discovery and organic synthesis, alpha-chloroacetamides serve as highly versatile electrophilic building blocks. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS Regist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, alpha-chloroacetamides serve as highly versatile electrophilic building blocks. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS Registry Number: 80364-92-7) is a prime example of this chemical class [1]. With a precisely calculated molecular weight of 225.71 g/mol , this compound occupies an optimal physicochemical space for fragment-based drug discovery (FBDD) and targeted covalent inhibitor (TCI) design [2]. This whitepaper provides an in-depth technical analysis of its molecular weight causality, structural biology implications, and self-validating experimental protocols for its synthesis and analytical characterization.

Physicochemical Properties & Molecular Weight Causality

The molecular weight of a compound dictates its pharmacokinetic potential and its utility as a synthetic intermediate. The molecular weight of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is derived from its chemical formula, C₁₂H₁₆ClNO .

Using standard IUPAC atomic weights—Carbon (12.011), Hydrogen (1.008), Chlorine (35.45), Nitrogen (14.007), and Oxygen (15.999)—the bulk molecular weight is calculated as 225.71 g/mol [1].

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Strategic Significance
Molecular Formula C₁₂H₁₆ClNODefines the atomic composition and baseline steric bulk.
Molecular Weight 225.71 g/mol Falls well below the 300 Da threshold for FBDD, leaving ample "molecular real estate" for downstream structural elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 225.09204 DaUtilizes the most abundant isotopes ( 12 C, 1 H, 35 Cl); critical for precise High-Resolution Mass Spectrometry (HRMS) validation.
Predicted XLogP ~3.0Provides optimal lipophilicity for passive cellular membrane permeability while avoiding excessive hydrophobic trapping.
H-Bond Donors/Acceptors 1 / 1Ensures sufficient aqueous solubility and allows for directional non-covalent interactions within protein binding pockets.

Structural Biology & Mechanism of Action

The structural architecture of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is bifurcated into two functional domains: a lipophilic recognition moiety (the 2-methyl-1-phenylpropyl group) and an electrophilic warhead (the alpha-chloroacetamide group).

In targeted covalent drug discovery, chloroacetamides are deployed to form irreversible bonds with nucleophilic amino acids—most notably the thiol (-SH) groups of cysteine residues located in or near the active sites of target proteins (e.g., kinases or viral proteases) [3]. The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The relatively low molecular weight of 225.71 g/mol allows the molecule to rapidly sample conformational space and orient the alpha-carbon optimally for nucleophilic attack.

G A 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Electrophile) C SN2 Transition State (Partial C-S bond, Partial C-Cl bond) A->C Nucleophilic Attack B Target Protein Cysteine (Nucleophilic Thiol, -SH) B->C Deprotonation & Attack D Covalent Thioether Adduct (Irreversible Inhibition) C->D Bond Formation E Chloride Leaving Group (Cl-) C->E Bond Cleavage

Mechanism of SN2-mediated cysteine alkylation by the alpha-chloroacetamide warhead.

Synthetic Methodologies & Experimental Protocols

To utilize this compound in research, it must be synthesized with high purity. The synthesis relies on the N-acylation of 2-methyl-1-phenylpropan-1-amine (CAS 6668-27-5) [4] using chloroacetyl chloride.

Protocol: Self-Validating Synthesis Workflow
  • Amine Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 10.0 mmol of 2-methyl-1-phenylpropan-1-amine in 30 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of triethylamine (TEA).

    • Causality: The nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive acid chloride. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

  • Electrophile Addition : Cool the reaction mixture strictly to 0 °C using an ice-water bath. Dissolve 11.0 mmol of chloroacetyl chloride in 10 mL of DCM and add it dropwise over 15 minutes.

    • Causality: The N-acylation is highly exothermic. Dropwise addition at 0 °C suppresses thermal degradation and prevents the formation of di-acylated side products.

  • Reaction Progression : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Quenching and Workup : Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

    • Causality: NH4​Cl safely hydrolyzes any unreacted acid chloride and protonates residual TEA, forcing it into the aqueous phase and ensuring the organic layer contains only the target product and lipophilic impurities.

  • Purification : Filter the drying agent, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure product.

G R1 2-methyl-1-phenylpropan-1-amine + Triethylamine in DCM Rxn N-Acylation Reaction (0°C to RT, 2h) R1->Rxn R2 Chloroacetyl Chloride (Dropwise, 0°C) R2->Rxn Workup Aqueous Workup (NH4Cl wash, Brine) Rxn->Workup Quench Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Organic Layer Product Pure Product (MW: 225.71 g/mol) Purify->Product Evaporation

Step-by-step synthetic workflow for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Analytical Characterization & Molecular Weight Validation

To confirm the successful synthesis and validate the molecular weight of 225.71 g/mol , Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The presence of the chlorine atom provides a distinct, self-validating isotopic signature.

Protocol: LC-MS Validation
  • Sample Preparation : Dissolve 1 mg of the purified product in 1 mL of HPLC-grade methanol. Dilute to 10 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid acts as an essential proton source, facilitating the efficient formation of the [M+H]+ pseudo-molecular ion in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% acetonitrile over 5 minutes.

    • Causality: The lipophilic nature of the compound (XLogP ~3.0) guarantees it will be retained on the non-polar C18 stationary phase, eluting cleanly during the high-organic phase of the gradient, separated from any polar salts.

  • Mass Spectrometry Detection & Interpretation : Operate the mass spectrometer in ESI+ mode. Extract the chromatogram for the monoisotopic mass + proton (m/z 226.09 ).

    • Causality & Validation: Because natural chlorine exists as a mixture of 35 Cl (75%) and 37 Cl (25%), the mass spectrum must display a characteristic 3:1 isotopic envelope. The observation of a primary peak at m/z 226.09 [M+H]+ and a secondary peak at m/z 228.09 [M+H+2]+ at approximately 33% relative intensity definitively validates both the molecular weight and the structural integrity of the chloroacetamide warhead [1].

References

  • PubChemLite - 80364-92-7 (C12H16ClNO) . Université du Luxembourg. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development . Molecules (MDPI). Available at:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery . JACS Au (ACS Publications). Available at:[Link]

Sources

Exploratory

Targeted Covalent Inhibition via α-Chloroacetamides: A Mechanistic Whitepaper on 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Covalent Warhead Dynamics, SN2 Kinetic Frameworks, and Self-Validating Analytical Protocols Executive Summary & Chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Covalent Warhead Dynamics, SN2 Kinetic Frameworks, and Self-Validating Analytical Protocols

Executive Summary & Chemical Architecture

In the landscape of targeted covalent inhibitors (TCIs), the α-chloroacetamide moiety represents a highly tunable, moderately reactive electrophilic warhead. Unlike highly reactive halomethyl ketones or iodoacetamides that often suffer from pan-proteomic toxicity, chloroacetamides require precise spatial pre-organization to achieve target engagement.

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) serves as a paradigm for this class of molecules. Its mechanism of action is dictated by a bipartite chemical architecture:

  • The Recognition Scaffold (2-methyl-1-phenylpropyl group): A bulky, branched, and highly lipophilic moiety. This structural element acts as a specificity filter, driving the initial non-covalent binding affinity ( KI​ ) by docking into complementary hydrophobic pockets on the target protein.

  • The Covalent Warhead (α-chloroacetamide): A mild electrophile that undergoes an irreversible SN​2 nucleophilic substitution when placed in close proximity to a reactive, low-pKa cysteine thiolate[1].

By coupling a sterically demanding scaffold with a mild warhead, this compound minimizes off-target alkylation. The covalent bond formation is entropically driven only when the scaffold perfectly anchors the warhead adjacent to the target cysteine 2[2].

The Kinetic Framework of Covalent Modification

The mechanism of action for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide follows a classic two-step kinetic pathway. Understanding this causality is critical for drug development professionals optimizing kinact​/KI​ profiles.

  • Step 1: Reversible Complexation ( KI​ ). The molecule first associates with the target protein via non-covalent interactions. The bulky phenylpropyl group displaces water from the hydrophobic pocket, creating a thermodynamically stable enzyme-inhibitor complex ( E⋅I ).

  • Step 2: Irreversible Alkylation ( kinact​ ). Once anchored, the α-carbon of the chloroacetamide is positioned perfectly for a backside attack by the target cysteine's thiolate anion. The local microenvironment of the protein pocket often features basic residues (e.g., histidine or arginine) that lower the pKa of the target cysteine, hyper-activating it for the SN​2 attack [3]. The chloride ion acts as the leaving group, resulting in a permanent thioether linkage.

SN2_Mechanism Target Target Protein (Reactive Cys-SH) Complex Reversible Complex (Enz · Inhibitor) Target->Complex k_on Compound 2-Chloro-N-(...)-acetamide (Non-covalent binding) Compound->Complex k_off Transition SN2 Transition State (Thiolate Attack) Complex->Transition Deprotonation & Alignment Adduct Covalent Adduct (Thioether Bond) Transition->Adduct k_inact (Irreversible)

Figure 1: Two-step kinetic pathway of targeted covalent inhibition via SN​2 alkylation.

Quantitative Data: Warhead and Kinetic Profiling

To contextualize the experimental choices in covalent drug design, the following tables summarize the comparative reactivity of electrophiles and the kinetic parameters that govern their efficacy.

Table 1: Comparative Electrophilic Warhead Properties

Warhead TypeReaction MechanismIntrinsic ReactivityTarget SelectivityReversibility
Iodoacetamide SN​2 AlkylationVery HighLow (Pan-reactive)Irreversible
Chloroacetamide SN​2 Alkylation Moderate/Low High (Pocket-driven) Irreversible
AcrylamideMichael AdditionLowHighIrreversible
CyanoacrylamideMichael AdditionModerateHighReversible

Table 2: Kinetic Parameters for Covalent Evaluation

ParameterDefinitionCausality / Relevance to Chloroacetamides
KI​ Non-covalent dissociation constantReflects the affinity of the 2-methyl-1-phenylpropyl scaffold for the binding pocket. Lower KI​ means higher initial occupancy.
kinact​ Maximum rate of inactivationReflects the optimal geometry and reactivity of the α-chloroacetamide warhead.
kinact​/KI​ Second-order rate constantThe ultimate metric for covalent inhibitor efficiency. High values indicate rapid, highly selective target engagement.

Self-Validating Experimental Protocols

To rigorously prove that 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide acts via a covalent mechanism rather than tight non-covalent binding, researchers must employ orthogonal, self-validating workflows. The following protocols are designed to confirm both structural modification and functional irreversibility[4].

Protocol A: Intact Protein Mass Spectrometry (Structural Validation)

Causality: Non-covalent complexes dissociate during the ionization phase of mass spectrometry. Therefore, detecting a specific mass shift on the intact protein is definitive proof of covalent bond formation. For 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (MW: 225.71 Da), the loss of the chloride leaving group (35.45 Da) results in a precise +190.26 Da mass shift on the target protein [5].

  • Co-incubation: Incubate 10 µM of the purified target protein with 50 µM of the inhibitor in a physiological buffer (pH 7.4) for 2 hours at 37°C.

  • Electrophile Quenching: Add 1 mM Dithiothreitol (DTT) to the mixture for 10 minutes. Rationale: DTT scavenges any unreacted chloroacetamide, preventing artifactual alkylation during subsequent sample handling.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid size-exclusion column. Rationale: This step forces the dissociation of any non-covalently bound small molecules, ensuring only covalently modified proteins remain.

  • LC-ESI-TOF MS Analysis: Analyze the desalted protein. Deconvolute the multicharged spectra to determine the intact mass. A singular peak at [Native Mass + 190.26 Da] validates a 1:1 stoichiometric covalent adduct.

Protocol B: Rapid Dilution Washout Assay (Functional Validation)

Causality: If an inhibitor is merely a tight-binding reversible compound, a massive dilution will drop its concentration well below its KI​ , causing it to dissociate and restoring enzymatic activity. If the compound is a true covalent inhibitor, the enzyme remains permanently inactivated regardless of dilution [4].

  • Pre-incubation: Incubate the target enzyme at 100x the standard assay concentration with the inhibitor at 10x its IC50​ value for 1 hour.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing the enzyme's substrate.

  • Continuous Monitoring: Measure product formation over time.

  • Data Interpretation: A lack of recovered enzymatic activity (a flat progress curve) compared to a DMSO control definitively self-validates the irreversible nature of the chloroacetamide-induced inhibition.

Workflow Incubation 1. Co-incubation Target Protein + Inhibitor Split Sample Aliquoting Incubation->Split LCMS 2. Intact Protein LC-MS Detect +190.26 Da Mass Shift Split->LCMS Structural Validation Washout 3. Rapid Dilution / Dialysis Remove Unbound Inhibitor Split->Washout Functional Validation Activity 4. Enzymatic Activity Assay Confirm Sustained Inhibition Washout->Activity

Figure 2: Self-validating experimental workflow for confirming covalent engagement.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI). Available at:[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors.European Journal of Medicinal Chemistry.
  • The local electrostatic environment determines cysteine reactivity of tubulin. Journal of Biological Chemistry (PubMed). Available at:[Link]

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. ResearchGate. Available at:[Link]

Sources

Foundational

A Technical Evaluation and Predictive Analysis of the Biological Activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-N-(2-methyl-1-phenylpro...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a member of the chloroacetamide class of chemical compounds. In the absence of extensive direct experimental data for this specific molecule, this document leverages established knowledge of the chloroacetamide scaffold and structurally related analogues to forecast its likely biological profile. The primary predicted activity is herbicidal, based on the well-documented mechanism of very-long-chain fatty acid (VLCFA) synthesis inhibition common to this class. Furthermore, potential antimicrobial and cytotoxic activities are explored, drawing parallels with other N-substituted chloroacetamides. This guide furnishes detailed, field-proven experimental protocols to facilitate the empirical validation of these predicted activities. The synthesis of the title compound is also outlined. Finally, a discussion on the anticipated structure-activity relationships is presented to guide future research and development efforts.

Introduction: The Chloroacetamide Scaffold

The chloroacetamide chemical class is characterized by a chloroacetyl group attached to an amine. This scaffold is a cornerstone in the agrochemical industry and is gaining increasing attention in medicinal chemistry. The reactivity of the carbon-chlorine bond is a key determinant of the biological activity of these compounds, often acting as an electrophile that can form covalent bonds with biological nucleophiles.

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a specific analogue within this class, the biological activities of which have not been extensively reported in public-domain literature. However, based on the activities of its parent class and structurally similar molecules, a number of biological effects can be predicted.

Predicted Biological Activities and Mechanistic Insights

Primary Predicted Activity: Herbicidal Efficacy

The most prominent and well-established biological activity of chloroacetamides is their herbicidal effect, particularly as pre-emergent herbicides for controlling annual grasses and some broadleaf weeds.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. VLCFAs are fatty acids with more than 18 carbon atoms, and they are crucial components of various cellular structures, including the plasma membrane, cuticular waxes, and suberin.

The inhibition of VLCFA synthesis disrupts numerous physiological processes in susceptible plants, leading to:

  • Inhibited seedling growth.

  • Stunted shoot and root development.

  • Leaf malformation.

  • Eventual plant death.

The specific molecular target of chloroacetamides is believed to be the condensing enzyme component of the VLCFA elongase complex located in the endoplasmic reticulum. This inhibition is thought to occur via covalent binding of the chloroacetamide to a sulfhydryl group in the active site of the enzyme.

Signaling Pathway: VLCFA Elongation and its Inhibition

Caption: Predicted inhibition of the VLCFA elongation pathway.

Secondary Predicted Activities: Antimicrobial and Cytotoxic Effects

While herbicidal activity is the most likely primary function, the electrophilic nature of the chloroacetamide moiety suggests potential for other biological activities.

Antimicrobial Activity:

Several N-substituted chloroacetamide derivatives have demonstrated antibacterial and antifungal properties. The mechanism is often attributed to the alkylation of essential biomolecules, such as enzymes containing sulfhydryl groups (e.g., cysteine residues) or other nucleophilic functional groups in proteins and nucleic acids. This can lead to enzyme inactivation and disruption of cellular processes. It is plausible that 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide could exhibit activity against a range of microbial pathogens.

Cytotoxic Activity:

The ability of chloroacetamides to alkylate biological macromolecules also underpins their potential as cytotoxic agents. By targeting and inactivating key cellular proteins, these compounds could disrupt cell cycle progression, induce apoptosis, and inhibit cell proliferation. This makes them of interest for investigation as potential anticancer agents.

Synthesis and Characterization

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide can be achieved through a standard nucleophilic acyl substitution reaction.

Experimental Workflow: Synthesis

Synthesis_Workflow start Start amine Dissolve 2-methyl-1-phenylpropan-1-amine and a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane). start->amine cool Cool the reaction mixture to 0-5 °C in an ice bath. amine->cool add_chloride Add chloroacetyl chloride dropwise to the stirred solution. cool->add_chloride react Allow the reaction to warm to room temperature and stir for several hours. add_chloride->react workup Perform an aqueous workup to remove byproducts and excess reagents. react->workup purify Purify the crude product by recrystallization or column chromatography. workup->purify characterize Characterize the final product using NMR, IR, and Mass Spectrometry. purify->characterize end End characterize->end caption Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Caption: A typical workflow for the synthesis of the title compound.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activities of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, the following established protocols are recommended.

Herbicidal Activity: In Vitro VLCFA Elongase Assay

This assay directly measures the inhibitory effect of the compound on VLCFA synthesis.

Materials:

  • Microsomal fraction isolated from a susceptible plant species (e.g., leek seedlings).

  • [14C]-Malonyl-CoA (radiolabeled substrate).

  • Acyl-CoA primers (e.g., C18-CoA, C20-CoA).

  • Reaction buffer (e.g., HEPES buffer containing MgCl2, ATP, CoA, and NADPH).

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acyl-CoA primer, and the microsomal enzyme preparation.

  • Add varying concentrations of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide to the reaction tubes. Include a solvent control (DMSO).

  • Pre-incubate the mixture for a short period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding [14C]-Malonyl-CoA.

  • Incubate at an optimal temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by saponification (e.g., with methanolic KOH).

  • Acidify the mixture and extract the fatty acids with a non-polar solvent (e.g., hexane).

  • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiodetection.

  • Quantify the amount of radiolabel incorporated into VLCFAs.

  • Calculate the concentration of the inhibitor required for 50% inhibition (IC50).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

These assays determine the lowest concentration of the compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microbes (MBC/MFC).

Materials:

  • Bacterial or fungal strains of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide stock solution.

  • Positive control (standard antibiotic or antifungal).

  • Negative control (medium with solvent).

Procedure (Microbroth Dilution Method):

  • Prepare serial two-fold dilutions of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive and negative control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.

  • To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates.

  • Incubate the agar plates and determine the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Summary Table (Hypothetical)

Biological ActivityAssayTarget/OrganismPredicted IC50/MIC
HerbicidalVLCFA Elongase InhibitionSetaria faberi (Giant Foxtail)10 - 100 nM
AntibacterialMICStaphylococcus aureus16 - 64 µg/mL
AntifungalMICCandida albicans32 - 128 µg/mL
CytotoxicMTTHeLa (Cervical Cancer)5 - 25 µM

Structure-Activity Relationship (SAR) Considerations

The biological activity of chloroacetamides is highly dependent on the nature of the substituents on the nitrogen atom. For 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, the following structural features are likely to be important:

  • The Chloroacetyl Group: This is the pharmacophore responsible for the alkylating activity and is essential for biological efficacy.

  • The N-(2-methyl-1-phenylpropyl) Moiety: The size, lipophilicity, and stereochemistry of this group will significantly influence the compound's ability to reach its target site and the affinity of its binding. The phenyl ring and the methyl group will affect the overall shape and steric hindrance of the molecule. Variations in the substitution pattern on the phenyl ring could further modulate activity.

Conclusion

While direct experimental evidence for the biological activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is currently limited, a strong scientific basis exists to predict its primary function as a herbicide through the inhibition of VLCFA synthesis. Furthermore, its chemical structure suggests the potential for antimicrobial and cytotoxic activities. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. Further investigation into the synthesis of analogues and comprehensive SAR studies will be crucial for optimizing the biological activity of this and related compounds for potential applications in agriculture and medicine.

References

Due to the predictive nature of this guide for the specific topic compound, the references provided are for the broader class of chloroacetamides and the described methodologies. No direct citations for the biological activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide were available.

  • Böger, P. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.
  • Jablonkai, I., & Dutka, F. (1995). Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings. Journal of Agricultural and Food Chemistry, 43(3), 811-815.
  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11904-11909.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A10.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
  • PrepChem. (2023). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

Exploratory

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide solubility and stability

An In-depth Technical Guide on the Core Solubility and Stability of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Abstract 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a substituted acetamide derivative with potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Solubility and Stability of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Abstract

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a substituted acetamide derivative with potential applications as an intermediate in pharmaceutical synthesis.[1][2] A comprehensive understanding of its physicochemical properties, specifically solubility and stability, is paramount for successful process development, formulation design, and regulatory compliance. Due to the limited availability of public data on this specific molecule, this guide provides a robust, first-principles framework for its characterization. We present detailed, field-proven methodologies for determining aqueous and organic solubility, establishing a comprehensive stability profile through forced degradation studies, and developing a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices to ensure data integrity and accelerate development timelines.

Introduction to 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Chemical Identity and Structure

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide belongs to the class of N-substituted chloroacetamides. Its molecular structure, containing a chiral center, an amide linkage, and a reactive chloro group, dictates its chemical behavior and physical properties.

Caption: Chemical structure of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

The Imperative of Solubility and Stability Profiling

The journey from a synthesized molecule to a viable drug substance or advanced intermediate is critically dependent on its physicochemical properties.

  • Solubility directly influences bioavailability, process efficiency (e.g., reaction and crystallization), and the ability to formulate a product.[3] A compound's solubility profile across different pH values and in various solvents dictates its potential for oral absorption and the selection of appropriate formulation strategies.[4]

  • Stability is a direct measure of a molecule's quality and integrity over time.[5] It determines the shelf-life, storage conditions, and potential degradation pathways that could lead to the formation of impurities with adverse safety profiles.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing.[7]

Solubility Profile Determination

A multi-faceted approach is necessary to fully characterize the solubility of a new chemical entity. We recommend a progression from high-throughput kinetic screening for initial rank-ordering to the gold-standard equilibrium shake-flask method for definitive thermodynamic solubility.[4][8]

Foundational Strategy: Kinetic vs. Thermodynamic Solubility

It is crucial to understand the distinction between the two primary types of solubility measurements.

  • Kinetic Solubility: This high-throughput method measures the point at which a compound, rapidly introduced from a DMSO stock solution into an aqueous buffer, precipitates.[8] It is an invaluable tool in early discovery for quickly screening large numbers of compounds but can be influenced by the rate of dissolution and the presence of amorphous or metastable forms.[4]

  • Thermodynamic Solubility: This method measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-72 hours).[4] The shake-flask method is the reference standard for regulatory submissions and is essential for Biopharmaceutics Classification System (BCS) classification.[9]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to determine the thermodynamic solubility in various aqueous buffers, which is critical for predicting in vivo dissolution.

Causality Behind Choices:

  • Buffer Selection (pH 1.2, 4.5, 6.8): These pH values are mandated by regulatory guidelines as they represent the physiological range of the gastrointestinal tract (stomach, upper and lower intestine).[9]

  • Temperature (37 °C): This temperature mimics human body temperature, providing biorelevant data.[9]

  • Equilibration Time (48-72 hours): This extended period is necessary to ensure that a true equilibrium between the solid and dissolved states is reached, which is especially important for crystalline compounds that may dissolve slowly.[4]

  • Solid-State Analysis (XRPD): Verifying the solid form of the residual material is a self-validating step. It confirms that the compound did not convert to a different polymorph, salt, or free base during the experiment, which could alter the solubility reading.[4]

Step-by-Step Methodology:

  • Preparation: Prepare standard buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9]

  • Sample Addition: Add an excess amount of solid 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide to individual glass vials (e.g., 5-10 mg in 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate for 48-72 hours.[9]

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant. Centrifuge the supernatant at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended microparticles.

  • Filtration: Immediately filter the clarified supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Solid-State Confirmation: Recover the remaining solid from the vials, dry it, and analyze using X-ray Powder Diffraction (XRPD) to confirm the solid form has not changed.[4]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)*
1.2 (0.1 N HCl)37[Insert Data][Insert Data][Insert Data]
4.5 (Acetate)37[Insert Data][Insert Data][Insert Data]
6.8 (Phosphate)37[Insert Data][Insert Data][Insert Data]

*Dose/Solubility Volume is calculated by dividing the highest anticipated therapeutic dose (in mg) by the lowest measured solubility (in mg/mL). A value ≤ 250 mL is classified as "highly soluble" by BCS criteria.[4][9]

Comprehensive Stability Profiling

Stability testing is not a single experiment but a comprehensive program designed to understand how a drug substance changes over time under various environmental influences.[5] This program is essential for identifying degradation products and establishing a re-test period.[6]

The Logic of Stability Assessment: From Stress to Shelf-Life

The process follows a logical progression. First, forced degradation (stress testing) is performed to rapidly identify likely degradation pathways and to develop a "stability-indicating" analytical method.[10] This knowledge then informs the design of long-term and accelerated stability studies that mimic real-world storage and shipping conditions.[7]

Caption: Workflow for comprehensive stability assessment.

Forced Degradation (Stress Testing) Protocols

Forced degradation involves exposing the compound to conditions more severe than those used for accelerated stability testing.[10] The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at a sufficient level for detection and identification without completely destroying the molecule.[11]

Step-by-Step Methodologies:

  • Acid & Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl (acid) and 0.1 N NaOH (base) in separate experiments.

    • Heat the solutions (e.g., at 60 °C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples before analysis to prevent further degradation or damage to the analytical column.

    • Analyze all samples by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store at room temperature and collect samples at various time points.

    • Analyze the samples. The reactive chloro- and amide groups in the target molecule may be susceptible to oxidation.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) and elevated humidity (e.g., 75% RH) in a stability chamber.

    • Test samples at appropriate intervals. This study provides insight into the intrinsic thermal stability of the solid form.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.[12]

    • A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and light-induced degradation.

    • Analyze the exposed and control samples.

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[7] The material should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[13]

Protocol Design Based on ICH Q1A(R2):

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (for submission)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[7]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsConducted if a significant change occurs during accelerated studies.

A "significant change" is generally defined as a failure to meet the specification.

The Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[12] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.

Method Development & Validation:

  • Specificity: The primary goal is to demonstrate specificity. This is achieved by analyzing the samples from the forced degradation studies. The method is considered stability-indicating if all degradation peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.[10]

  • Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines, including parameters such as accuracy, precision, linearity, range, and robustness.

Conclusion

While specific quantitative data for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is not yet widely published, this technical guide provides a comprehensive and scientifically rigorous framework for its complete characterization. By systematically applying the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the high-quality, reliable data necessary to understand the molecule's behavior. This understanding is fundamental for optimizing synthetic processes, designing effective formulations, ensuring patient safety, and meeting global regulatory expectations. Adherence to these principles of causality, self-validation, and authoritative guidelines will pave the way for the successful development of this and other new chemical entities.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
  • ICH Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Absorption Systems.
  • WHO Expert Committee on Specifications for Pharmaceutical Preparations, Annex 4. (2019).
  • 2-Chloro-N-Methyl-N-(2-Methyl-1-Phenyl propan-2yl)acetamide. Scimplify.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • 2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide. Echemi.
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs.
  • ASEAN Guideline on Stability Study of Drug Product. (2005). ASEAN.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents. Benchchem.
  • Acetamide, 2-chloro-N-(2-methylphenyl)-. PubChem.
  • 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide.
  • 2-CHLORO-N-(2-CHLOROPHENYL)ACETAMIDE. ChemicalBook.
  • Results of forced degradation studies.
  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026).
  • Forced Degrad
  • 2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide. ChemBK.
  • Navigating the Safety Profile of 2-chloro-N-(1-phenylethyl)acetamide: An In-depth Technical Guide. Benchchem.
  • 2-chloro-n-(2-phenylpropyl)acetamide (C11H14ClNO). PubChemLite.
  • 80364-92-7|2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. BLDpharm.
  • 2-Chloro-N-phenylacetamide. (2008).
  • 2-Chloro-N-methyl-N-phenylacetamide. PubChem.
  • An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide. Benchchem.
  • 2-Chloro-N-methylacetamide. NIST WebBook.
  • 2-Chloro-N-methyl-N-phenylacetamide. (2012).

Sources

Foundational

De Novo Crystallographic Analysis and Predictive Structural Modeling of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The structural elucidation of highly substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of highly substituted chloroacetamides is critical for understanding their structure-activity relationships (SAR) in both agrochemical and pharmaceutical contexts. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (C₁₂H₁₆ClNO) presents a unique crystallographic challenge: it combines a highly flexible, electronegative chloroacetyl tail with a sterically demanding, chiral N-substituent.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating methodological guide for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By analyzing the established crystallographic behavior of related analogs—such as N-benzyl-2-chloroacetamide and the polymorphic nature of chloroacetamide itself[1][2]—this guide establishes the predictive structural motifs and the exact experimental causality required to successfully resolve its crystal structure.

Chemical Context & Structural Causality

Amide-containing small molecules are notorious for their complex solid-state behavior. The structural causality of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is governed by three competing intermolecular forces:

  • Amide Planarity and Hydrogen Bonding: To maximize π -delocalization, the secondary amide group strongly prefers a planar conformation. This planarity acts as a supramolecular synthon, driving the formation of 1D infinite chains via highly directional N–H···O hydrogen bonds[1].

  • Halogen-Driven Assembly: The chloroacetyl group (Cl–CH₂–CO–) is conformationally flexible. However, in the solid state, it typically adopts a specific torsion angle to minimize the molecular dipole moment. Weak C–H···Cl interactions often account for a significant percentage of the Hirshfeld surface area, stabilizing the 3D architecture[3].

  • Steric Modulation: The 2-methyl-1-phenylpropyl group introduces massive steric bulk adjacent to the amide nitrogen. This bulk restricts the rotational degrees of freedom and forces the crystal lattice to adopt lower symmetry packing arrangements to avoid steric clashes.

Supramolecular_Logic Core 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide HBond Primary Motif: N-H···O Hydrogen Bonding Core->HBond Amide Donors/Acceptors Steric Steric Modulator: 2-Methyl-1-phenylpropyl Group Core->Steric Bulky Substituent Halogen Secondary Motif: C-H···Cl Interactions Core->Halogen Chloroacetate Tail Chain 1D Infinite Chains (Translation/Glide Plane) HBond->Chain Drives Steric->Chain Restricts Geometry Packing 3D Supramolecular Architecture Halogen->Packing Stabilizes Chain->Packing Assembles via

Fig 1. Mechanistic logic of supramolecular assembly driven by competing intermolecular forces.

Self-Validating Experimental Protocols

To achieve publication-quality crystallographic data, the workflow must be self-validating. This means every step—from synthesis to data refinement—must contain internal checks to prevent the propagation of errors (e.g., co-crystallization of impurities or kinetic trapping).

Synthesis and Purification Workflow

The synthesis relies on the amidation of 2-methyl-1-phenylpropan-1-amine with chloroacetyl chloride[4][5].

  • Step 1: Dissolve 10.0 mmol of 2-methyl-1-phenylpropan-1-amine in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 2: Add 12.0 mmol of triethylamine (TEA). Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the starting amine, ensuring the nucleophile remains active and driving the reaction to completion.

  • Step 3: Cool the mixture to 0 °C using an ice bath. Causality: Chloroacetyl chloride is highly reactive. Low temperatures suppress exothermic side reactions, such as ketene formation or over-alkylation.

  • Step 4: Add 11.0 mmol of chloroacetyl chloride dropwise over 30 minutes. Stir for 4 hours, allowing the reaction to slowly reach room temperature[5].

  • Step 5 (Self-Validation): Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, evaporate, and verify the crude purity via ¹H-NMR before proceeding to crystallization.

Thermodynamic Crystallization Protocol

Chloroacetamides are prone to polymorphism, often yielding unstable kinetic forms if precipitated rapidly[2]. To obtain the stable thermodynamic polymorph suitable for SCXRD:

  • Method: Vapor Diffusion / Slow Evaporation.

  • Procedure: Dissolve 50 mg of the purified compound in a minimum volume of ethyl acetate (a hydrogen-bond accepting solvent that solubilizes amides well). Layer this solution carefully with hexane (an antisolvent) in a 1:3 ratio, or allow a mixed solution to evaporate slowly through a pinhole-punctured septum over 5–7 days at 20 °C[1].

  • Causality: The slow increase in supersaturation allows molecules to continuously attach and detach from the growing crystal faces, correcting packing errors and yielding highly ordered, defect-free single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology
  • Mounting: Select a colorless block crystal under polarized light microscopy. Mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Data Collection: Flash-cool the crystal to 173 K using an Oxford Cryostream. Causality: Cryogenic temperatures drastically reduce the thermal motion (anisotropic displacement parameters) of the atoms. This is specifically critical for accurately locating the amide hydrogen atom in the electron density difference map, which is required to definitively prove the N–H···O hydrogen bonding network[1].

  • Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. The N–H hydrogen atom should be located from the difference Fourier map and refined freely to validate the hydrogen bond geometry.

SCXRD_Workflow A Compound Synthesis (Amidation) B Solvent Screening & Crystallization A->B Purified Product C Crystal Selection (Polarized Light Microscopy) B->C Single Crystals D Cryogenic Mounting (173 K, N2 Stream) C->D High-Quality Specimen E Data Collection (Mo Kα / Cu Kα Radiation) D->E Thermal Stability F Structure Solution (Intrinsic Phasing) E->F Diffraction Data G Refinement & Validation (SHELXL) F->G Phase Model

Fig 2. Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Projections

Based on the empirical data of structurally homologous compounds (e.g., N-benzyl-2-chloroacetamide[1] and chloroacetamide[2]), we can construct highly accurate predictive models for the crystallographic parameters of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Table 1: Anticipated Crystallographic Parameters
ParameterPredicted Value / RangeCausality / Rationale
Crystal System Monoclinic or OrthorhombicDriven by the steric bulk of the chiral 2-methyl-1-phenylpropyl group.
Space Group P21​ or P21​21​21​ Assuming an enantiopure starting amine, the crystal must crystallize in a Sohncke space group (lacking inversion centers).
Temperature 173(2) KStandard cryogenic collection to minimize thermal diffuse scattering.
C–Cl Bond Length ~1.76 – 1.78 ÅConsistent with baseline chloroacetamide structures[2].
C=O Bond Length ~1.23 – 1.25 ÅTypical for secondary amides engaging in hydrogen bonding[2].
Table 2: Predicted Hydrogen Bond Geometry

To achieve a stable lattice, the molecule will form intermolecular hydrogen bonds. The table below outlines the expected geometry required to validate a strong N–H···O interaction.

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N–H···O(carbonyl)0.86 (riding)~2.05 – 2.15~2.85 – 2.95> 160°
C–H···Cl(tail)0.97 (riding)~2.80 – 2.90~3.50 – 3.70> 130°

Note: The N–H···O angle approaching 180° indicates a highly directional and strong hydrogen bond, which is the primary driver of the 1D chain formation in the solid state[1][3].

References

  • N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide - PMC Source: National Institutes of Health (NIH) / Acta Crystallographica Section E URL:[Link]

  • The crystal structure of an unstable form of chloroacetamide - IUCr Journals Source: International Union of Crystallography (IUCr) URL:[Link]

  • C–H···O and C–H···X (X = Cl/Br) hydrogen bond tuned supramolecular assembly: a combined X-ray powder diffraction and Hirshfeld surface analysis Source: Cambridge University Press & Assessment URL:[Link]

  • Selective synthesis of cyclic alcohols from cycloalkanes using nickel(II) complexes of tetradentate amidate ligands Source: RSC Publishing URL:[Link]

  • Synthesis, Characterization and in vitro evaluation of anticancer activity of new hydroxamicacid basedHDACis containingsubstit Source: Semantic Scholar URL:[Link]

  • Design, synthesis and biological Evaluation of Dual acetylcholinesterase and beta-secretase inhibitors in treatment for alzheime Source: World Health Organization (WHO) URL:[Link]

Sources

Exploratory

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: A Technical Guide to Covalent Warhead Design and Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the modern landscape of targeted covalent inhibitors (TCIs) and fragm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an appropriate electrophilic warhead is paramount. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) represents a highly versatile, sterically tunable α -chloroacetamide building block. While historically categorized within agrochemical libraries (analogous to VLCFA elongase inhibitors), its structural architecture—combining a reactive electrophilic center with a bulky, lipophilic aralkyl moiety—makes it an exceptional candidate for profiling cysteine reactivity in undruggable protein targets.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will dissect the causality behind its reactivity, establish self-validating protocols for its synthesis and kinetic profiling, and explore its utility in covalent ligand design.

Chemical Profile and Structural Rationale

The efficacy of a covalent modifier is dictated by the delicate balance between intrinsic electrophilicity and steric hindrance. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide achieves this balance through two distinct structural domains:

  • The α -Chloroacetamide Warhead: Unlike acrylamides which undergo reversible or irreversible Michael additions, α -chloroacetamides react via a direct SN​2 nucleophilic substitution. This provides a distinct kinetic profile that is highly responsive to the [1].

  • The 2-Methyl-1-phenylpropyl Moiety: The bulky isopropyl group adjacent to the chiral benzylic center provides significant steric shielding. This shielding reduces promiscuous reactivity with off-target biological thiols (like glutathione) while allowing for high-affinity binding in deep, hydrophobic protein pockets prior to covalent bond formation.

Quantitative Physicochemical Data
PropertyValuePharmacological Implication
CAS Number 80364-92-7Unique chemical identifier for library cross-referencing.
Molecular Formula C12H16ClNON/A
Molecular Weight 225.71 g/mol Low molecular weight, ideal for fragment-based screening.
Electrophile Type α -ChloroacetamideDirect SN​2 substitution with thiolate anions.
LogP (Predicted) ~3.0High lipophilicity; excellent for hydrophobic pocket engagement.
Stereocenters 1 (C1 of propyl chain)Enantioselective target engagement (R vs. S configuration).

Mechanistic Insights: Cysteine Targeting

The covalent modification of a protein by 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide relies on the deprotonation of a target cysteine residue to form a highly nucleophilic thiolate anion. The reaction proceeds via an SN​2 mechanism, displacing the chloride leaving group to form a stable, irreversible thioether linkage.

Recent advances in [2] have demonstrated that α -chloroacetamides, despite being traditionally viewed as overly reactive, can achieve exquisite proteome-wide selectivity when paired with the correct recognition elements. The bulky aralkyl group of our target compound acts as this recognition element, directing the warhead away from solvent-exposed cysteines and toward structurally complementary binding sites.

Mechanism Target Target Protein (Reactive Cysteine Thiolate) SN2 SN2 Nucleophilic Substitution (Chloride Leaving Group) Target->SN2 Warhead Alpha-Chloroacetamide Warhead (Electrophile) Warhead->SN2 Adduct Irreversible Covalent Thioether Adduct (Target Engagement) SN2->Adduct

SN2 mechanism of cysteine targeting by the alpha-chloroacetamide warhead.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol includes specific quenching and workup steps to prevent runaway alkylation, while the kinetic assay utilizes internal standards to guarantee data reliability.

Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Rationale: The synthesis utilizes a standard Schotten-Baumann-type acylation. Triethylamine (Et3N) is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Reagents:

  • 2-Methyl-1-phenylpropan-1-amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 2-methyl-1-phenylpropan-1-amine (10 mmol) in 30 mL of anhydrous DCM.

  • Base Addition: Add Et3N (15 mmol) to the solution and cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to control the highly exothermic reaction and prevent the formation of di-alkylated byproducts.

  • Electrophile Addition: Dissolve chloroacetyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Dilute the mixture with an additional 20 mL of DCM. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, saturated NaHCO3 (20 mL) to neutralize residual acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure acetamide.

Synthesis A 2-Methyl-1-phenylpropan-1-amine (Nucleophile) C DCM / Et3N 0°C to RT, 4h A->C B Chloroacetyl Chloride (Electrophile) B->C D 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Target Compound) C->D E Aqueous Workup & Purification (Brine wash, Column Chromatography) D->E

Workflow for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Reactivity Profiling: LC-MS Glutathione (GSH) Assay

Rationale: Before deploying a covalent fragment in biological assays, its intrinsic reactivity must be quantified. The GSH assay simulates physiological thiol exposure. As established in [3], α -chloroacetamides typically exhibit faster kinetics than acrylamides but slower kinetics than highly reactive vinyl sulfones.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: In a glass vial, combine the compound (final concentration 100 µM) and GSH (final concentration 5 mM) in PBS (pH 7.4) with 10% DMSO co-solvent to ensure solubility.

  • Sampling: Incubate the mixture at 37 °C. Extract 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the samples to precipitate buffer salts and analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent compound mass (m/z 226.1 [M+H]+) and the appearance of the GSH-adduct mass.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Comparative Reactivity Data

Note: Data represents generalized kinetic trends for warhead classes attached to similar bulky aralkyl scaffolds.

Warhead TypeTypical GSH t1/2​ (pH 7.4, 37°C)MechanismSelectivity Profile
Acrylamide > 24 hoursMichael AdditionHigh (Requires target proximity)
α -Fluoroacetamide > 48 hours SN​2 SubstitutionVery High (Often requires activation)
α -Chloroacetamide (Subject) 2 - 6 hours SN​2 Substitution Moderate-High (Tunable by steric bulk)
Vinyl Sulfone < 15 minutesMichael AdditionLow (Promiscuous)

Applications in Drug Development

The unique profile of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide makes it highly valuable in several advanced therapeutic modalities:

  • Targeted Covalent Inhibitors (TCIs): The compound serves as an excellent starting point for hit-to-lead optimization against kinases or deubiquitinating enzymes (DUBs) featuring non-catalytic cysteines near hydrophobic pockets. The chloroacetamide linkage has proven highly effective in [4].

  • Covalent PROTACs: In targeted protein degradation, covalent recruiters for E3 ligases (such as DCAF16 or RNF114) frequently utilize α -chloroacetamide warheads. The 2-methyl-1-phenylpropyl scaffold can be functionalized (e.g., via para-substitution on the phenyl ring) to attach PEG linkers, creating novel heterobifunctional degraders.

  • Chemical Biology Probes: By appending an alkyne handle to the phenyl ring, this scaffold can be transformed into an Activity-Based Protein Profiling (ABPP) probe to map the "ligandable" cysteine proteome in living cells.

Conclusion

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is far more than a simple catalog chemical; it is a precisely tuned instrument for covalent biology. By leveraging the steric bulk of the 2-methyl-1-phenylpropyl group to modulate the intrinsic reactivity of the α -chloroacetamide warhead, researchers can achieve targeted SN​2 cysteine modification without succumbing to proteome-wide promiscuity. Adhering to the rigorous synthesis and kinetic profiling protocols outlined in this guide will ensure robust, reproducible data in any covalent drug discovery campaign.

References

  • Britto, P. J., Knipling, L., & Wolff, J. (2002). The local electrostatic environment determines cysteine reactivity of tubulin. Journal of Biological Chemistry. Available at:[Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at:[Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI). Available at:[Link]

  • Cahová, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry (ACS). Available at:[Link]

Foundational

Discovery and history of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

An In-Depth Technical Guide to 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-Chloro-N-(2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a compound for which specific literature is not extensively available. By examining the broader class of 2-chloro-N-substituted acetamides, this document offers valuable insights for researchers, scientists, and drug development professionals. The guide details the probable synthesis, characterization techniques, and potential biological activities of the title compound, drawing on established knowledge of related structures. This approach provides a robust framework for future research and development involving this and similar molecules.

Introduction and Historical Context

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, with the chemical formula C13H18ClNO and CAS number 80364-92-7, belongs to the class of α-haloacetamides.[1] While specific historical details and a dedicated body of research for this particular molecule are not prominent in publicly accessible literature, the chloroacetamide functional group itself has a long history in organic synthesis. The preparation of the parent compound, α-chloroacetamide, from esters of mono-chloroacetic acid and anhydrous ammonia was described in patents as early as 1943.[2]

The core structure of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide combines a reactive chloroacetyl group with a chiral 2-methyl-1-phenylpropylamine moiety. This combination suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The chloroacetamide group is a known reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.[3] Furthermore, derivatives of similar N-substituted acetamides have been investigated for a range of biological activities, including analgesic, antimicrobial, and anticancer properties.[3][4] This guide will, therefore, extrapolate from the well-documented chemistry and pharmacology of related compounds to provide a thorough technical overview.

Synthesis and Characterization

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide would be expected to follow the general and well-established method for N-acylation of primary amines. This involves the reaction of 2-methyl-1-phenylpropylamine with chloroacetyl chloride.

General Synthetic Protocol: N-Acylation

This protocol outlines the nucleophilic acyl substitution reaction, which is the cornerstone for synthesizing 2-chloro-N-substituted acetamides.[5]

Materials:

  • 2-methyl-1-phenylpropylamine (1.0 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • A suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents)[5][6]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))[5]

  • Deionized water

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1-phenylpropylamine (1.0 eq.) and the chosen base (1.2 eq.) in the anhydrous solvent. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[3]

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5 °C. This is to control the exothermic nature of the reaction between the amine and the highly reactive acyl chloride.[5][7]

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred amine solution over a period of 30 minutes. Maintaining a low temperature is critical to prevent side reactions.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and the base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove residual water).[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7][8]

Diagram of the Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Separatory Funnel Extraction (Wash with HCl, NaHCO3, Brine) E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify (Recrystallization or Chromatography) H->I

Caption: General workflow for the synthesis of 2-Chloro-N-substituted acetamides.

Characterization

The structure and purity of the synthesized 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide would be confirmed using standard analytical techniques:[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of characteristic peaks for the aromatic, alkyl, and chloroacetyl moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond, the amide C=O stretch, and C-Cl bond.

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the molecular formula.[5]

Potential Biological Activity and Applications

While there is no specific data on the biological activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, the broader class of chloroacetamide derivatives has shown promise in several therapeutic areas.[4]

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of chloroacetamide derivatives against various cancer cell lines. The proposed mechanism of action often involves the inhibition of key cellular enzymes, such as glutathione S-transferase (GST).[4] The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to attack by nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

Table 1: Anticancer Activity of Related Chloroacetamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6ePANC-1 (Pancreatic)Not Specified4.6[9]
6eHepG2 (Liver)Not Specified2.2[9]
6cMCF7 (Breast)Not Specified15.5[9]

Note: The specific structures of the compounds are detailed in the referenced publication.

Antimicrobial Activity

The chloroacetamide moiety is a key component in compounds exhibiting antimicrobial and antifungal activities.[3] The addition of a chlorine atom to the acetamide structure appears to enhance antimicrobial efficacy.[4] The mechanism is thought to involve the disruption of cellular processes through the alkylation of essential biomolecules.

Anti-HIV Activity

Derivatives of N-substituted acetamides containing a pyridine ring have been explored as potential anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing viral replication. While 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide does not contain a pyridine ring, this highlights the potential for structural modifications to target a wide range of biological targets.

Diagram of a Potential Mechanism of Action:

G A Chloroacetamide Derivative D Covalent Adduct Formation (Alkylation) A->D B Target Enzyme (e.g., GST, Reverse Transcriptase) C Enzyme Active Site (with Nucleophilic Residue) B->C C->D E Irreversible Enzyme Inhibition D->E F Disruption of Cellular Pathway (e.g., Proliferation, Viral Replication) E->F G Therapeutic Effect (e.g., Anticancer, Antiviral) F->G

Caption: Potential mechanism of action for chloroacetamide derivatives.

Conclusion

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a molecule with limited specific documentation in the scientific literature. However, based on the well-established chemistry of the chloroacetamide functional group and related N-substituted acetamides, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential biological activities. The synthetic route via N-acylation is straightforward and reliable. The known anticancer, antimicrobial, and other biological activities of similar compounds suggest that 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide could serve as a valuable intermediate or a lead compound in drug discovery programs. Further research is warranted to synthesize this compound, confirm its properties, and evaluate its biological profile.

References

  • Dow Chemical Co. (1943). Preparation of chloroacetamide.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2-phenylpropyl)acetamide (C11H14ClNO). [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Bai, Y.-B., Chen, X.-H., Ma, Y.-T., Zhang, A.-L., & Gao, J.-M. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • Australian Government Department of Health. (2016). Acetamide, 2-chloro-: Human health tier II assessment. [Link]

  • ChemBK. (n.d.). 2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. [Link]

  • Google Patents. (1953). Production of 2-chloro-1-phenylpropane.
  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. [Link]

Sources

Exploratory

Physicochemical Profiling and Reactivity Dynamics of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Executive Summary 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a rationally designed bifunctional molecule characterized by a lipophilic, sterically hindered core coupled with an electrophilic α-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a rationally designed bifunctional molecule characterized by a lipophilic, sterically hindered core coupled with an electrophilic α-chloroacetamide warhead[1],[2]. In contemporary drug discovery and chemical biology, such architectures are highly valued as intermediates for targeted covalent inhibitors (TCIs) and as versatile synthons in combinatorial chemistry[3]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating analytical methodologies required for its rigorous characterization.

Structural Architecture & Mechanistic Rationale

The molecule is defined by two distinct and functionally synergistic domains:

  • The Electrophilic Warhead : The α-chloroacetamide group is a classic "soft" electrophile. Unlike highly reactive acyl chlorides, chloroacetamides possess low intrinsic reactivity, allowing them to circulate without indiscriminately modifying off-target proteins. They preferentially undergo SN​2 nucleophilic substitution with soft nucleophiles, such as the thiolate anions of cysteine residues located within target binding pockets[4],[3].

  • The Steric Shield (2-methyl-1-phenylpropyl group) : The bulky isopropyl and phenyl substituents adjacent to the amide nitrogen dictate the molecule's conformational landscape. This steric bulk serves a dual purpose: it drives the non-covalent affinity (the first step of TCI engagement) via hydrophobic interactions, and it sterically shields the amide bond from premature enzymatic cleavage or basic hydrolysis[5].

Reactivity A 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Electrophilic Warhead) B Biological Target (e.g., Cysteine -SH) A->B Target Engagement C SN2 Transition State (Sterically Modulated) A->C Nucleophilic Attack E Hydrolytic Degradation (High pH / Aqueous) A->E Off-target Hydrolysis B->C D Covalent Adduct (Stable Thioether Linkage) C->D Chloride Departure

Fig 1. Covalent binding logic and competing degradation pathways of the chloroacetamide warhead.

Core Physicochemical Characteristics

Understanding the baseline physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The following table summarizes the key quantitative data[6],[2],[7].

PropertyValueAnalytical Significance
CAS Number 80364-92-7Unique registry identifier for cross-referencing.
Molecular Formula C12H16ClNODefines elemental composition and isotopic distribution.
Molecular Weight 225.71 g/mol Highly favorable for small-molecule drug space (Lipinski's Rule of 5).
Monoisotopic Mass 225.09204 DaCritical for high-resolution LC-MS/MS identification and adduct tracking.
XLogP (Predicted) ~3.0Indicates moderate to high lipophilicity, suitable for membrane permeability.
Topological Polar Surface Area 29.1 ŲHighly favorable for passive diffusion and potential BBB penetration.
H-Bond Donors / Acceptors 1 / 1Limits the desolvation energy penalty during target binding.

Analytical Methodologies & Self-Validating Protocols

To ensure scientific integrity, the characterization of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide must rely on self-validating experimental systems that account for its specific chemical liabilities.

Lipophilicity (LogP) Determination via RP-HPLC

Causality : Traditional shake-flask methods (OECD 107) often fail for lipophilic amides due to micro-emulsion formation at the octanol-water interface, leading to artificially low LogP values. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by correlating the chromatographic retention time (capacity factor, k′ ) with the partition coefficient, providing a highly reproducible, emulsion-free measurement.

Step-by-Step Methodology :

  • Mobile Phase Preparation : Prepare an isocratic mobile phase of Methanol/HPLC-grade Water (70:30 v/v) buffered to pH 7.4 with 10 mM ammonium acetate to ensure the amide remains un-ionized.

  • Calibration : Inject a mixture of reference standards with known LogP values (e.g., toluene, bromobenzene, naphthalene). Calculate the capacity factor k′=(tr​−t0​)/t0​ for each, where t0​ is the dead time (measured using uracil).

  • Standard Curve Generation : Plot logk′ versus known logP to establish a linear regression model ( R2>0.99 ).

  • Sample Analysis : Inject 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (prepared at 10 µg/mL in the mobile phase). Record the retention time ( tr​ ).

  • Validation & Calculation : Interpolate the compound's logP from the calibration curve. Run samples in triplicate; the system is self-validating if the coefficient of variation (CV) remains < 2%.

pH-Dependent Chemical Stability Assay

Causality : The α-chloroacetamide warhead is susceptible to base-catalyzed hydrolysis, converting the active electrophile into an inactive hydroxyacetamide. Mapping the degradation kinetics across the physiological pH spectrum (gastric pH 1.2, plasma pH 7.4, intestinal pH 9.0) is mandatory to predict oral bioavailability and shelf-life[8].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare Simulated Gastric Fluid (SGF, pH 1.2), Phosphate-Buffered Saline (PBS, pH 7.4), and Borate Buffer (pH 9.0).

  • Incubation : Spike the compound into each buffer to a final concentration of 10 µM (using <1% DMSO as a cosolvent to maintain solubility). Incubate in a thermoshaker at 37°C ± 0.5°C.

  • Quenching (Self-Validation) : At exact time intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench into 300 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., a stable isotope-labeled analog). The cold organic solvent instantly halts hydrolysis and precipitates buffer salts, locking the kinetic state of the sample.

  • Quantification : Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition.

  • Kinetic Modeling : Plot the natural log of the remaining peak area ratio versus time to calculate the degradation half-life ( t1/2​ ) at each pH.

Workflow Step1 Compound Synthesis & Purity (LC-MS / NMR Verification) Step2 Lipophilicity Profiling (RP-HPLC, OECD 117) Step1->Step2 Step3 Aqueous Solubility (Thermodynamic Shake-Flask) Step1->Step3 Step4 Chemical Stability Assay (pH 1.2, 7.4, 9.0 Buffers) Step1->Step4 Step5 Data Integration & ADME Prediction Step2->Step5 Step3->Step5 Step4->Step5

Fig 2. Self-validating physicochemical characterization workflow for lipophilic amides.

Covalent Reactivity & Target Engagement

The defining feature of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is its ability to transition from a reversible binder to an irreversible covalent adduct[4]. The steric bulk of the 2-methyl-1-phenylpropyl group ensures that the initial non-covalent binding event ( Ki​ ) is highly specific to the target protein's topology. Once bound, proximity-induced reactivity drives the covalent bond formation ( kinact​ ) with a nearby nucleophile. This two-step kinetic mechanism ( Ki​/kinact​ ) allows researchers to decouple binding affinity from chemical reactivity, a cornerstone principle in the rational design of modern covalent therapeutics[5].

References

  • Molaid Chemical Database : "2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide - CAS 80364-92-7".1

  • PubChemLite / University of Luxembourg : "80364-92-7 (C12H16ClNO) - PubChemLite". 6

  • BLDpharm : "80364-92-7 | 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide".2

  • CATO Standards : "80364-92-7 | CATO". 7

  • Taylor & Francis Online : "Targeted Covalent Inhibitors for Novel Therapeutics". 4

  • Wikipedia : "Targeted covalent inhibitors". 8

  • National Institutes of Health (PMC) : "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond". 5

  • Journal of Medicinal Chemistry (ACS) : "The Ascension of Targeted Covalent Inhibitors". 3

Sources

Foundational

Theoretical studies on 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Theoretical Studies and Computational Profiling of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: A Comprehensive Methodological Guide Executive Summary As computational chemistry increasingly drives rational drug design...

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Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies and Computational Profiling of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: A Comprehensive Methodological Guide

Executive Summary

As computational chemistry increasingly drives rational drug design and agrochemical development, rigorous theoretical profiling of reactive intermediates and active pharmaceutical ingredients (APIs) is paramount. This whitepaper provides an in-depth, self-validating methodological guide for the theoretical study of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide . By synthesizing Density Functional Theory (DFT) with molecular docking workflows, we establish a robust framework for analyzing the conformational dynamics, electronic properties, and predictive biological interactions of this sterically complex chloroacetamide derivative.

Structural Rationale & Conformational Dynamics

The chloroacetamide class is widely recognized for its diverse biological applications, functioning as potent herbicides, antimicrobial agents, and versatile synthetic intermediates[1]. The bioactivity of these compounds is fundamentally driven by the electrophilic α-chloroamide group, which serves as a reactive warhead for covalent binding with nucleophilic residues (e.g., cysteine thiols) in target proteins.

The specific compound, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide , presents a unique theoretical challenge due to its highly branched N-substituent. The 1-phenyl-2-methylpropyl group introduces:

  • A Chiral Center: The benzylic carbon (C1) is chiral, necessitating the independent computational modeling of both (R) and (S) enantiomers to accurately map the potential energy surface (PES).

  • Severe Steric Bulk: The adjacent isopropyl moiety restricts rotation around the N–C(chiral) bond. This steric crowding forces the molecule into specific rotamers to minimize allylic strain with the carbonyl oxygen.

  • Hyperconjugative Effects: Microwave spectroscopy and quantum chemical calculations of related 2-chloroacetamides indicate that the O=C–C–Cl dihedral angle typically prefers an antiperiplanar or syn-coplanar arrangement to minimize steric clash and maximize hyperconjugation between the lone pairs of the carbonyl oxygen and the σ* orbital of the C–Cl bond[2].

Self-Validating Computational Workflows

To ensure scientific integrity, every computational protocol must be a self-validating system. As a Senior Application Scientist, I mandate the following step-by-step methodology for DFT optimization.

Protocol 1: DFT Geometry Optimization and Electronic Profiling

Causality Check: We select the ωB97XD functional over the standard B3LYP because the bulky 2-methyl-1-phenylpropyl group introduces significant intramolecular dispersion forces (π-alkyl interactions) that B3LYP fails to capture adequately. The 6-311++G(d,p) basis set is chosen because diffuse functions ('++') are critical for accurately modeling the electron density of the highly electronegative chlorine atom.

  • Step 1: Initial Structure Generation. Construct the 3D geometries of both the (R) and (S) enantiomers. Assign appropriate protonation states at physiological pH (7.4).

  • Step 2: Conformational Search. Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy conformers. Select all conformers within a 5 kcal/mol window for quantum mechanical refinement.

  • Step 3: DFT Optimization. Optimize the selected geometries in the gas phase and in a solvent model (e.g., SMD for water) using the ωB97XD/6-311++G(d,p) level of theory.

  • Step 4: Frequency Calculation (Self-Validation). Immediately follow optimization with a vibrational frequency calculation at the identical level of theory. Validation Rule: The absence of imaginary frequencies mathematically confirms the geometry is a true local minimum. If an imaginary frequency is present, the structure is a transition state (saddle point) and must be perturbed and re-optimized.

  • Step 5: TD-DFT Analysis. Execute Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies, validating the theoretical UV-Vis spectra against experimental benchmarks[3].

Workflow Start Input 3D Structure (R/S Enantiomers) ConfSearch Molecular Mechanics Conformational Search Start->ConfSearch DFTOpt DFT Optimization (ωB97XD/6-311++G**) ConfSearch->DFTOpt Freq Frequency Calculation (Self-Validation) DFTOpt->Freq Freq->DFTOpt Imaginary Freq (Saddle Point) TDDFT TD-DFT & FMO Analysis Freq->TDDFT No Imaginary Freq (True Minimum) Docking Molecular Docking (Covalent/Non-Covalent) TDDFT->Docking

Fig 1. Self-validating computational workflow for DFT and molecular docking profiling.

Electronic Profiling & FMO Analysis

Frontier Molecular Orbital (FMO) analysis is essential for predicting the chemical reactivity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. DFT calculations offer profound insights into electronic properties, highlighting significant transitions and favorable dipole moments that dictate biological interactions[3].

  • HOMO (Highest Occupied Molecular Orbital): Typically localized over the phenyl ring and the amide nitrogen, representing the regions most prone to electron donation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the α-chloroacetamide moiety (specifically the C–Cl σ* orbital). This confirms the α-carbon as the primary electrophilic site for nucleophilic attack.

Table 1: Summary of Calculated Electronic Properties (Simulated Data)

PropertyValue (ωB97XD)Value (B3LYP)UnitBiological Implication
E_HOMO -6.85-6.52eVIndicates ionization potential.
E_LUMO -1.12-1.05eVConfirms high electrophilicity of the α-carbon.
Band Gap (ΔE) 5.735.47eVLower gap implies higher chemical reactivity.
Dipole Moment 3.453.61DebyeGoverns non-covalent electrostatic target binding.
Global Hardness (η) 2.862.73eVMeasures resistance to charge transfer.

Table 2: Key Conformational Dihedral Angles

Dihedral AngleOptimized Value (°)Theoretical Preference
O=C–C–Cl 15.2Syn-coplanar preference minimizes steric clash.
C(carbonyl)–N–C(chiral) 118.5Near planar, indicating strong amide resonance.
N–C(chiral)–C(phenyl) 65.4Gauche arrangement avoids isopropyl clash.

Predictive Biological Interactions (Molecular Docking)

Molecular docking simulations of chloroacetamide derivatives consistently reveal favorable binding energies against pathogenic targets, validating their potential as reactive electrophilic warheads[1]. Because chloroacetamides often act as covalent inhibitors, standard non-covalent docking must be supplemented with covalent docking protocols.

Protocol 2: Covalent Molecular Docking Workflow

Causality Check: Standard docking algorithms assume reversible binding. Because the chlorine atom is a leaving group during an SN2 reaction with a target cysteine, a specialized covalent docking algorithm (e.g., AutoDock4Zn or Schrödinger CovDock) is required to model the irreversible adduct.

  • Step 1: Ligand Preparation. Utilize the DFT-optimized geometry. Define the α-carbon as the reactive electrophile and the chlorine atom as the leaving group.

  • Step 2: Protein Preparation. Retrieve the target crystal structure (e.g., a bacterial topoisomerase or plant elongase). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Step 3: Grid Generation & Redocking (Self-Validation). Validation Rule: Before screening, extract the native co-crystallized ligand and redock it into the generated grid. An RMSD < 2.0 Å between the docked pose and the crystal pose mathematically validates the grid parameters.

  • Step 4: Covalent Execution. Run the docking simulation, allowing the algorithm to form a covalent bond between the target nucleophile and the ligand's α-carbon, followed by geometry minimization of the resulting adduct.

Mechanism Ligand Chloroacetamide Derivative Complex Pre-reaction Complex (Steric & H-Bonding) Ligand->Complex Target Target Protein (Cysteine Residue) Target->Complex SN2 SN2 Nucleophilic Attack (LUMO Localization) Complex->SN2 Adduct Irreversible Covalent Adduct SN2->Adduct

Fig 2. Proposed covalent binding mechanism of chloroacetamides via SN2 nucleophilic attack.

References

1.[1] Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis.[Link] 2.[3] Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds. ACS Omega.[Link] 3.[2] Conformation and Intramolecular Hydrogen Bonding of 2-Chloroacetamide as Studied by Microwave Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A.[Link]

Sources

Exploratory

Safety, Hazards, and Reactivity Profiling of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in Covalent Drug Discovery

Executive Summary The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a specialized organic building block frequently utilized in fragment-based drug discovery (FBDD)[1][2]. Featuring a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a specialized organic building block frequently utilized in fragment-based drug discovery (FBDD)[1][2]. Featuring a highly reactive chloroacetamide moiety, it functions as an electrophilic "warhead" designed to form irreversible covalent bonds with nucleophilic amino acid residues—primarily cysteine[3][4].

While the rational design of targeted covalent inhibitors (TCIs) relies on this reactivity to achieve high potency and extended target residence time, the intrinsic electrophilicity of chloroacetamides introduces significant toxicological liabilities[5]. This whitepaper provides an in-depth mechanistic analysis of the compound's safety profile, detailing the causality behind its cellular toxicity, and establishes self-validating experimental protocols for evaluating its hazard potential in preclinical settings.

Mechanistic Toxicology: The Covalent Paradigm

To understand the hazards of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, one must analyze its fundamental reaction kinetics. Unlike Michael acceptors (e.g., acrylamides) which undergo reversible or irreversible addition reactions, chloroacetamides react with biological nucleophiles via a classic bimolecular nucleophilic substitution (SN2) mechanism [5].

The Double-Edged Sword of SN2 Alkylation

In a controlled therapeutic context, the 2-methyl-1-phenylpropyl group provides the steric and lipophilic geometry necessary to anchor the molecule in a specific protein binding pocket, positioning the chloroacetamide warhead in close proximity to a target cysteine (e.g., in kinases or bacterial enzymes like MurA)[4][6].

However, when systemic exposure occurs, the compound's intrinsic reactivity leads to indiscriminate off-target alkylation. The primary toxicological cascade is driven by the depletion of intracellular Glutathione (GSH) [7]. GSH is the cell's primary antioxidant buffer, rich in nucleophilic thiols. When the chloroacetamide warhead irreversibly conjugates with GSH, the cell loses its ability to neutralize Reactive Oxygen Species (ROS). The subsequent accumulation of ROS induces severe oxidative stress, leading to lipid peroxidation, DNA breakage, and ultimately, cellular apoptosis[7][8].

G Compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Electrophilic Warhead) Target Target Protein (Specific Cysteine) Compound->Target SN2 Alkylation (Desired) OffTarget Off-Target Proteins (Non-specific Cysteine) Compound->OffTarget SN2 Alkylation (Undesired) GSH Glutathione (GSH) (Intracellular Scavenger) Compound->GSH Chemical Conjugation Efficacy Therapeutic Efficacy (Target Inhibition) Target->Efficacy Toxicity Cellular Toxicity (Haptenization / Apoptosis) OffTarget->Toxicity Protein Dysfunction OxStress Oxidative Stress (ROS Accumulation) GSH->OxStress GSH Depletion OxStress->Toxicity

Cellular fate and mechanistic pathways of chloroacetamide covalent warheads.

Hazard Identification & Toxicological Profile

Drawing upon extensive toxicological data from the broader chloroacetamide class, the hazards of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide can be quantified across several biological endpoints.

Table 1: Summary of Toxicological Endpoints and Hazard Classifications

Hazard EndpointMechanistic CausalitySurrogate Model Observations
Cytotoxicity Inhibition of cell viability via ROS-mediated apoptosis.Dose-dependent reduction in HepG2 cell viability[8].
Oxidative Stress SN2 conjugation depletes SOD and GSH reserves.Elevated Lactate Dehydrogenase (LDH) leakage[8].
Genotoxicity Unbuffered ROS accumulation causes DNA strand breaks.Confirmed via comet assay in in vitro models[8].
Developmental Toxicity Impaired cellular division during embryogenesis.Decreased hatching/survival in zebrafish embryos[7].
Skin Sensitization Haptenization (covalent binding to dermal proteins).Immune-mediated contact dermatitis (Common to class).

Experimental Workflows for Safety & Reactivity Profiling

To safely develop drugs utilizing this warhead, its intrinsic reactivity must be empirically quantified. The following protocols establish a self-validating system: Protocol 1 measures the chemical reactivity, while Protocol 2 validates the biological consequence of that reactivity.

Protocol 1: High-Throughput GSH Reactivity Assay (Intrinsic Electrophilicity)

Rationale: By using Ellman's reagent (DTNB) to quantify the remaining free thiols in a GSH solution over time, we can calculate the pseudo-first-order half-life ( t1/2​ ) of the warhead[6]. A t1/2​ that is too short indicates excessive indiscriminate reactivity (high toxicity risk).

  • Preparation: Prepare a 100 µM solution of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Incubation: Add GSH to a final concentration of 1 mM. Incubate the mixture at 37°C in a thermoshaker.

  • Sampling & Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Spectrophotometry: Measure the absorbance of the resulting TNB dianion at 412 nm using a microplate reader.

  • Data Analysis: Plot the natural log of remaining GSH concentration against time. The slope of the linear regression yields the rate constant ( k ), from which t1/2​ is derived ( t1/2​=ln(2)/k ).

Protocol 2: In Vitro Cytotoxicity and ROS Quantification

Rationale: This protocol validates whether the intrinsic reactivity measured in Protocol 1 translates to oxidative stress and cell death in a hepatic model[8].

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well and incubate for 24 hours.

  • Dosing: Treat cells with a dose-response gradient of the compound (1 µM to 100 µM) for 24 to 72 hours.

  • ROS Detection: Wash cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Viability Readout: Perform a standard MTT assay to correlate ROS spikes with reductions in cellular metabolic activity and viability.

Workflow Prep 1. Compound Prep (100 µM in Buffer) Incubate 2. GSH Incubation (37°C, Time-course) Prep->Incubate Quench 3. DTNB Addition (Ellman's Reagent) Incubate->Quench Read 4. Absorbance Read (412 nm) Quench->Read Analyze 5. Kinetic Analysis (Calculate t1/2) Read->Analyze

Step-by-step experimental workflow for high-throughput GSH reactivity profiling.

Laboratory Safety and Handling Protocols

Given its status as an alkylating agent, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide requires stringent handling procedures to mitigate occupational exposure:

  • Engineering Controls: All weighing, dissolution, and assay preparations must be conducted within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): The lipophilic nature of the 2-methyl-1-phenylpropyl moiety enhances dermal penetration. Double-gloving with chemical-resistant nitrile gloves is mandatory.

  • Spill Mitigation: In the event of a spill, standard aqueous cleaning is insufficient. Spills should be treated with a nucleophilic scavenger solution (e.g., 5% sodium thiosulfate) to chemically neutralize the electrophilic chloroacetamide warhead prior to physical cleanup.

References

  • Molaid. "2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide - CAS 80364-92-7".
  • Chemsrc. "80364-92-7_CAS号:80364-92-7".
  • Journal of Chemical Information and Modeling (ACS). "Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity".
  • PubMed. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead".
  • TargetMol. "Cysteine Covalent Library".
  • MDPI. "Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery".
  • PMC. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo".
  • Spandidos Publications. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Characterization of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Introduction & Scientific Rationale Chloroacetamides are highly versatile building blocks in organic synthesis, serving as pivotal intermediates for the construction of N-heterocycles, agrochemicals (e.g., alachlor), and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chloroacetamides are highly versatile building blocks in organic synthesis, serving as pivotal intermediates for the construction of N-heterocycles, agrochemicals (e.g., alachlor), and pharmaceutical active ingredients (1)[1]. The target compound, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7), features a reactive α-chloroamide moiety coupled with a sterically hindered chiral amine core.

The synthesis relies on the N-acylation of 2-methyl-1-phenylpropan-1-amine (also known as α-isopropylbenzylamine) (2)[2] with chloroacetyl chloride. Because the α-isopropyl group introduces significant steric bulk around the nucleophilic nitrogen, the reaction kinetics are slower than those of unhindered primary amines. To overcome this, the highly electrophilic chloroacetyl chloride is utilized. While classical Schotten-Baumann conditions (aqueous biphasic systems) are common for amide synthesis, they risk competitive hydrolysis of the aliphatic acid chloride, which hydrolyzes much more rapidly than aromatic types (3)[3]. Therefore, an anhydrous protocol utilizing dichloromethane (DCM) as the solvent and triethylamine (TEA) as an organic acid scavenger is the method of choice to ensure high yields and prevent contamination with chloroacetic acid (4)[4].

Reaction Mechanism and Chemical Logic

The reaction proceeds via a standard nucleophilic acyl substitution pathway. The lone pair on the nitrogen of 2-methyl-1-phenylpropan-1-amine attacks the carbonyl carbon of chloroacetyl chloride, forming a transient zwitterionic tetrahedral intermediate. Collapse of this intermediate expels the chloride ion. Triethylamine (TEA) acts as a non-nucleophilic base to abstract the proton from the resulting protonated amide, driving the equilibrium forward and preventing the starting amine from precipitating as an unreactive hydrochloride salt. The temperature is strictly maintained at 0 °C during addition to suppress side reactions, such as ketene formation or over-alkylation.

Mechanism Amine 2-Methyl-1-phenylpropan-1-amine (Nucleophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Amine->Intermediate Nucleophilic Attack Acyl Chloroacetyl Chloride (Electrophile) Acyl->Intermediate Nucleophilic Attack Product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Target Amide) Intermediate->Product Chloride Elimination Base Triethylamine (TEA) (HCl Scavenger) Intermediate->Base Proton Transfer

Fig 2. Mechanistic pathway of the N-acylation reaction highlighting the role of the base.

Materials and Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Methyl-1-phenylpropan-1-amine 149.231.0 eq1.49 g (1.57 mL)Primary Nucleophile
Chloroacetyl chloride 112.941.2 eq1.35 g (0.95 mL)Acylating Agent
Triethylamine (TEA) 101.191.5 eq1.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/A25 mLAprotic Solvent

Note: Chloroacetyl chloride is a potent lachrymator and corrosive agent. All manipulations must be performed in a certified fume hood using appropriate PPE.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating and reproducible system, the protocol is divided into four distinct phases.

Workflow Step1 1. Preparation (Dry DCM, N2 atm) Step2 2. Acylation (0°C to RT, TEA) Step1->Step2 Step3 3. Quench & Workup (NaHCO3 / HCl washes) Step2->Step3 Step4 4. Purification (Recrystallization) Step3->Step4

Fig 1. Experimental workflow for the synthesis and isolation of the target amide.

Phase 1: Preparation and Setup
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with rubber septa and purge with dry Nitrogen ( N2​ ) or Argon for 10 minutes to establish an inert atmosphere.

  • Inject 20 mL of anhydrous Dichloromethane (DCM) into the flask, followed by 1.49 g (10 mmol) of 2-methyl-1-phenylpropan-1-amine and 1.52 g (15 mmol) of Triethylamine (TEA).

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

Phase 2: Nucleophilic Acylation
  • In a separate dry vial, dilute 1.35 g (12 mmol) of chloroacetyl chloride in 5 mL of anhydrous DCM.

  • Using a syringe pump (or very slow manual dropwise addition), add the chloroacetyl chloride solution to the stirring amine mixture over a period of 20–30 minutes. Causality Check: Dropwise addition at 0 °C prevents localized exotherms that could lead to the degradation of the acyl chloride or the formation of unwanted side products.

  • Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) until the primary amine spot is completely consumed.

Phase 3: Quench and Liquid-Liquid Extraction
  • Quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual acid. Stir vigorously for 10 minutes.

  • Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer.

  • Critical Wash Step: Wash the organic layer with 15 mL of 1M aqueous HCl. Causality Check: This step is self-validating; it selectively protonates unreacted starting amine and TEA, pulling them into the aqueous waste layer while the neutral chloroacetamide product remains in the DCM.

  • Wash the organic layer with 15 mL of brine (saturated NaCl) to remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

While the crude product is often >90% pure after the acidic wash, analytical purity is achieved via recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling at 4 °C.

  • Collect the resulting crystals via vacuum filtration and dry under a high vacuum.

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, the following analytical checkpoints should be verified:

  • LC-MS: Expected mass-to-charge ratio [M+H]+ of 226.1 (for the 35Cl isotope).

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic singlet of the chloroacetyl CH2​ protons around 4.0 ppm. The presence of a trans conformation in solution is typical for 2-chloroacetamides, where the C–Cl bond dipole aligns parallel with the N–H bond dipole (5)[5]. The isopropyl methyl groups will appear as distinct doublets (~0.8 and 1.0 ppm) due to the adjacent chiral center, and the amide N-H will present as a broad doublet or singlet (~6.5 ppm).

References

  • BenchChem . "Methyl 3-[(chloroacetyl)amino]benzoate | 41653-05-8: N-Acylation: The Gateway to Amides and Peptides". BenchChem. 1

  • ResearchGate . "N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study". Arab Journal of Chemistry.4

  • Beilstein Journals . "Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators". Beilstein Journal of Organic Chemistry. 5

  • PubChem . "2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875". National Center for Biotechnology Information. 2

  • Mobt3ath . "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free conditions". 3

Sources

Application

Analytical methods for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide detection

Application Note: High-Resolution Analytical Methods for the Detection and Quantification of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Introduction & Scope The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Analytical Methods for the Detection and Quantification of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Introduction & Scope

The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a specialized chemical entity characterized by a chloroacetamide moiety attached to a 2-methyl-1-phenylpropylamine core[1]. Structurally, it bridges the chemical space between agrochemical chloroacetamide herbicides (e.g., acetochlor, alachlor) and amphetamine-derivative precursors (specifically α -isopropylbenzylamine).

Due to its unique structural properties, the detection of this compound is critical in two primary fields:

  • Pharmaceutical / Synthetic Chemistry: As a synthetic intermediate or impurity in the production of biologically active phenylalkylamines.

  • Environmental & Forensic Toxicology: As a potential degradation product or designer precursor requiring trace-level monitoring in complex matrices.

This application note provides a comprehensive, self-validating analytical framework utilizing Solid-Phase Extraction (SPE) coupled with LC-ESI-MS/MS and GC-EI-MS . The protocols are designed to ensure high specificity, leveraging the isotopic signature of the chlorine atom and the predictable fragmentation of the amide bond[2][3].

Physicochemical Properties & Analytical Rationale

To design an effective extraction and chromatographic method, we must first analyze the target's physicochemical traits. The compound is moderately lipophilic, making it highly amenable to reversed-phase chromatography and non-polar solvent extraction.

Table 1: Target Compound Specifications | Parameter | Value / Description | Analytical Implication | | :--- | :--- | :--- | | CAS Number | 80364-92-7[1] | Unique identifier for reference standard procurement. | | Molecular Formula | C12H16ClNO[1] | Determines exact mass for High-Resolution MS (HRMS). | | Monoisotopic Mass | 225.0920 Da | Precursor ion [M+H]+ expected at m/z 226.1. | | Isotopic Signature | 35 Cl / 37 Cl (3:1 ratio) | Enables self-validating precursor confirmation at m/z 228.1. | | LogP (Estimated) | ~3.0 | Ideal for Hydrophilic-Lipophilic Balance (HLB) SPE extraction. |

Experimental Workflows

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Chloroacetamides are subject to matrix suppression in electrospray ionization (ESI)[4]. A polymeric reversed-phase sorbent (Oasis HLB or equivalent) is selected because it retains neutral, moderately hydrophobic amides while allowing polar biological or environmental salts to be washed away.

Step-by-Step Protocol:

  • Conditioning: Pass 3.0 mL of Methanol (LC-MS grade) through the 200 mg HLB cartridge, followed by 3.0 mL of LC-MS grade Water.

  • Loading: Load 5.0 mL of the sample matrix (spiked with a deuterated internal standard, e.g., Metolachlor-d5) at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3.0 mL of 5% Methanol in Water to elute polar interferences without desorbing the target analyte.

  • Elution: Elute the target compound with 2 x 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Workflow A Sample Matrix (Water/Biofluid) B Solid Phase Extraction (Polymeric HLB) A->B C Elution & Reconstitution (ACN -> Mobile Phase) B->C D LC-ESI-MS/MS (Targeted MRM) C->D E GC-EI-MS (Screening/Confirmation) C->E F Data Acquisition & Quantification D->F E->F

Caption: Integrated sample preparation and dual-platform analytical workflow for target detection.

LC-ESI-MS/MS Targeted Quantification

Causality: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace chloroacetamide analysis[4]. The addition of 0.1% Formic acid to the mobile phase acts as a proton donor, ensuring robust ionization of the amide nitrogen/oxygen to form the [M+H]+ precursor.

Chromatographic Conditions:

  • Column: C18 Reversed-Phase (2.1 mm x 100 mm, 1.7 µm particle size).

  • Column Temperature: 40°C (Elevated temperature improves peak shape for amides by reducing secondary interactions)[4].

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
5.0 10 90
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

Mass Spectrometry (MRM) Parameters: The fragmentation of chloroacetamides typically involves the cleavage of the amide bond and the loss of the chloroacetyl group[2][3].

Table 3: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
226.1 [M+H]+ 150.1 15 Quantifier (Amide cleavage, protonated amine)
226.1 [M+H]+ 91.1 30 Qualifier (Formation of Tropylium ion)

| 228.1 [M+2+H]+ | 150.1 | 15 | Isotope Qualifier (Self-validation of Cl presence) |

Fragmentation M Precursor Ion [M+H]+ m/z 226.1 F1 Product Ion 1 m/z 150.1 (Protonated Amine) M->F1 Loss of Chloroacetyl (-76 Da) F2 Product Ion 2 m/z 91.1 (Tropylium Ion) F1->F2 Alkyl Cleavage (-59 Da) F3 Isotope Precursor [M+2+H]+ m/z 228.1 F3->F1 Loss of 37Cl-acetyl (-78 Da)

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

GC-EI-MS Orthogonal Confirmation

Causality: While LC-MS/MS provides superior sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV provides a "hard ionization" orthogonal confirmation. Because 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is uncharged and has a molecular weight under 300 Da, it volatilizes intact[3].

GC-MS Protocol:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, Splitless mode. Injector temperature at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C (Hold 5 min).

  • MS Conditions: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 50–300.

  • Expected EI Fragments: Strong signals are anticipated at m/z 91 (benzyl/tropylium), m/z 132 (loss of chloroacetamide radical), and m/z 43 (isopropyl cation).

Method Validation Criteria

To ensure the protocol acts as a self-validating system, the following parameters must be established using matrix-matched calibration curves:

  • Linearity: R2>0.995 over a dynamic range of 1.0 to 500 ng/mL.

  • Limit of Detection (LOD): Signal-to-Noise (S/N) 3 (Expected < 0.5 ng/mL using the 226.1 150.1 transition).

  • Ion Ratio Tolerance: The ratio of the Quantifier (226.1 150.1) to the Isotope Qualifier (228.1 150.1) must remain within ± 20% of the theoretical 3:1 isotopic distribution across all samples.

References

  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS Source: ResearchGate (ACS Symposium Series) URL:[Link][4]

  • Using mass spectrometry to highlight structures of degradation compounds obtained by photolysis of chloroacetamides: case of acetochlor Source: PubMed (National Institutes of Health) URL:[Link][3]

  • Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products Source: American Chemical Society (ACS Fall Meeting) URL:[Link][2]

Sources

Method

High-Sensitivity HPLC-MS/MS Method for the Trace-Level Determination of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide as a Potentially Mutagenic Impurity

An in-depth application note and protocol for the trace-level quantification of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7). Executive Summary The identification and control of genotoxic impurities (G...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the trace-level quantification of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7).

Executive Summary

The identification and control of genotoxic impurities (GTIs) in Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement in modern drug development. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a reactive chloroacetamide derivative often encountered as a synthetic intermediate or byproduct. Due to the electrophilic nature of the chloroacetyl moiety, it is flagged as a Potentially Mutagenic Impurity (PMI) capable of DNA alkylation.

This application note details a highly sensitive, robust, and self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol designed to quantify this impurity at parts-per-million (ppm) levels, ensuring compliance with the Threshold of Toxicological Concern (TTC) mandated by ICH M7 guidelines[1].

Regulatory Context & Chemical Profiling

Regulatory authorities (FDA, EMA, ICH) enforce strict limits on GTIs based on the ICH M7 framework, which requires a risk-based control strategy[2]. For a drug with a maximum daily dose of 1 gram, the TTC of 1.5 µ g/day translates to a stringent concentration limit of 1.5 ppm in the API.

Physicochemical Profile of the Target Analyte
  • Chemical Name: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

  • Molecular Formula: C₁₂H₁₆ClNO

  • Monoisotopic Mass: 225.0920 Da

  • Structural Alert: The terminal α -chloroamide group acts as a potent Michael acceptor/alkylating agent, readily reacting with nucleophilic centers on DNA bases (e.g., N7 of guanine)[3].

GTI_Mechanism A API Synthesis (Amine + Acyl Chloride) B 2-Chloro-N-(2-methyl-1- phenylpropyl)acetamide (GTI) A->B Trace Byproduct C DNA Alkylation (SN2 Reaction) B->C Electrophilic Attack D Mutagenic Risk (ICH M7 Alert) C->D Genetic Mutation

Mechanism of DNA alkylation by chloroacetamide impurities triggering ICH M7 alerts.

Methodological Causality: The "Why" Behind the Workflow

To achieve sub-ppm limits of quantitation (LOQ) in complex API matrices, conventional UV-based HPLC is insufficient. LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode provides the necessary orthogonal selectivity and sensitivity[4].

Chromatographic Strategy: A sub-2 µm C18 column is selected to provide high theoretical plate counts, ensuring the lipophilic impurity (predicted LogP ~2.8) is sharply resolved from the early-eluting polar matrix components and the main API peak. An acidic mobile phase (0.1% formic acid) suppresses silanol interactions and acts as a proton source for ionization.

Mass Spectrometric Strategy (ESI+): The amide nitrogen and carbonyl oxygen readily accept a proton in positive Electrospray Ionization (ESI+), yielding an abundant precursor ion [M+H]+ at m/z 226.1. Upon Collision-Induced Dissociation (CID), the molecule exhibits highly predictable fragmentation:

  • Quantifier Transition (226.1 133.1): Cleavage of the C–N bond yields the highly stable 2-methyl-1-phenylpropyl carbocation ( [C10​H13​]+ , m/z 133.1). The dual stabilization from the phenyl ring and the isopropyl group makes this the dominant product ion.

  • Qualifier Transition (226.1 77.0): Cleavage on the acyl side of the nitrogen yields the chloroacylium ion ( [C2​H2​ClO]+ , m/z 77.0).

  • Isotopic Confirmation (228.1 133.1): Leveraging the natural 37Cl isotope (~32% abundance) provides an orthogonal confirmation transition, virtually eliminating false positives from isobaric matrix interferences.

LCMS_Workflow S1 Sample Preparation (API Dissolution in 50:50 H2O:MeCN) S2 UHPLC Separation (C18 Column, Acidic Gradient) S1->S2 S3 ESI+ Ionization ([M+H]+ m/z 226.1) S2->S3 S4 Triple Quadrupole MS/MS (MRM: 226.1 -> 133.1) S3->S4 S5 Data Analysis & Reporting (Quantification < 1.5 µg/day TTC) S4->S5

End-to-end analytical workflow for trace-level GTI quantification.

Self-Validating Experimental Protocol

This protocol incorporates built-in System Suitability Testing (SST) to ensure the analytical batch is self-validating and scientifically defensible.

Reagents & Sample Preparation
  • Diluent: Optima LC-MS grade Water : Acetonitrile (50:50, v/v). Note: Avoid protic solvents like methanol for long-term storage of standards, as chloroacetamides can undergo slow solvolysis.

  • Standard Preparation: Prepare a stock solution of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide at 1.0 mg/mL in acetonitrile. Dilute serially to create a working standard curve from 0.5 ng/mL to 50 ng/mL.

  • Sample Preparation: Accurately weigh 10.0 mg of the API into a 1 mL volumetric flask. Dissolve and make up to volume with the diluent (Final API concentration: 10 mg/mL). Vortex for 1 minute. Centrifuge at 10,000 rpm for 5 minutes if any particulate matter is observed.

UHPLC Conditions
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Autosampler Temp 15 °C (to prevent analyte degradation)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
5.0 10 90
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

MS/MS Parameters (Triple Quadrupole)
ParameterSetting
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Flow 0.15 mL/min (Argon)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target 226.1 133.1 50 25 18 Quantifier
Target 226.1 77.0 50 25 28 Qualifier 1

| Target | 228.1 | 133.1 | 50 | 25 | 18 | Qualifier 2 (Isotope) |

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, the system must pass the following criteria to be deemed trustworthy:

  • Signal-to-Noise (S/N): The S/N of the LOQ standard (0.5 ng/mL) must be 10:1.

  • Precision: The %RSD of the peak area for six replicate injections of the 15 ng/mL standard must be 5.0%.

  • Carryover: A blank injection immediately following the highest calibration standard must show an interfering peak area 20% of the LOQ standard area.

Method Validation & Performance Data

The method was validated in accordance with ICH Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, and precision suitable for trace-level GTI monitoring[1].

Validation ParameterResult / SpecificationAcceptance Criteria
Linearity Range 0.05 ppm – 5.0 ppm (relative to 10 mg/mL API) R2≥0.995
Limit of Detection (LOD) 0.015 ppm (0.15 ng/mL)S/N 3:1
Limit of Quantitation (LOQ) 0.05 ppm (0.5 ng/mL)S/N 10:1, Precision 10%
Accuracy (Spike Recovery) 94.2% – 102.5% (Spiked at 0.1, 1.0, 3.0 ppm)80% – 120%
Method Precision (%RSD) 3.8% (at 1.0 ppm, n=6) 10.0%
Matrix Effect 91% (Ion suppression < 10%)80% – 120%

Mechanistic Insights & Troubleshooting

  • Matrix Suppression: If the API elutes closely to the impurity, severe ion suppression may occur in the ESI source. Solution: Adjust the gradient slope between 3.0 and 5.0 minutes to increase the resolution between the API and the chloroacetamide. Alternatively, utilize a divert valve to direct the high-concentration API peak to waste, preventing source contamination.

  • Analyte Degradation: Chloroacetamides are susceptible to hydrolysis at high pH. Solution: Ensure the sample diluent and mobile phases are strictly maintained at acidic to neutral pH (pH 2.5 - 6.0). Avoid leaving prepared samples in the autosampler at room temperature for extended periods; maintain the tray at 15 °C.

  • False Positives: The m/z 133.1 fragment is common in compounds containing a phenylpropyl moiety. Solution: Always monitor the 37Cl isotopic transition (228.1 133.1). A peak is only confirmed as the target impurity if the ratio of the 226.1 133.1 peak to the 228.1 133.1 peak is approximately 3:1, reflecting the natural isotopic distribution of chlorine.

Sources

Application

Application Notes and Protocols for Antimicrobial Assays of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Antimicrobial Potential of Chloroacetamides The escalating threat of antimicrobial resistan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Antimicrobial Potential of Chloroacetamides

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The chloroacetamide scaffold has emerged as a promising starting point for the synthesis of new bioactive molecules.[1] Compounds within this class have demonstrated a spectrum of biological activities, including herbicidal, anticancer, and, notably, antimicrobial effects.[1][2] The reactivity of the α-chloro group is often central to their mechanism of action, allowing these molecules to act as alkylating agents that can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in essential enzymes.[3][4] This covalent modification can lead to the inhibition of critical cellular processes and, ultimately, microbial cell death.

The presence of a chlorine atom on the acetamide structure has been shown to enhance antimicrobial efficacy.[5] For instance, studies have demonstrated that the addition of a chloro group to a parent acetamide compound can confer or significantly boost its activity against various microbial strains.[5] This technical guide provides a comprehensive framework for researchers to investigate the antimicrobial properties of a novel chloroacetamide derivative, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide . The protocols detailed herein are rooted in established, internationally recognized methodologies to ensure the generation of robust and reproducible data.

Physicochemical Properties and Handling of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

A thorough understanding of the physicochemical properties of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is paramount for accurate and reliable antimicrobial testing. While specific experimental data for this novel compound may not be publicly available, key parameters can be predicted and should be experimentally verified.

Solubility: The solubility of a test compound directly impacts its bioavailability in an assay system.[6] Given the presence of both a nonpolar phenylpropyl group and a polar chloroacetamide moiety, the solubility of this compound should be empirically determined in relevant solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for antimicrobial assays.[7] However, it is crucial to determine the maximum tolerable concentration of the solvent for the test microorganisms, as the solvent itself can exhibit antimicrobial properties at higher concentrations.

Stability: The stability of the compound under assay conditions (e.g., temperature, pH, and in the presence of media components) should be assessed to ensure that the observed antimicrobial activity is due to the parent compound and not a degradation product. Preliminary stability studies can be conducted using techniques such as High-Performance Liquid Chromatography (HPLC).

Safety and Handling: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

Core Antimicrobial Assays: Methodologies and Protocols

The initial evaluation of a novel antimicrobial agent typically involves determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used and standardized technique for determining the MIC of a novel compound.[7][9]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound that inhibits visible microbial growth.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension and compound dilutions A->C B Prepare serial dilutions of test compound in Mueller-Hinton Broth B->C D Include positive (no compound) and negative (no bacteria) controls C->D E Incubate at 37°C for 16-20 hours D->E F Visually or spectrophotometrically determine the MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in an appropriate solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve the desired concentration range.[10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at 37°C for 16-20 hours.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[10] This can be assessed visually or by using a plate reader to measure optical density.[9]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[10]

Principle: A standardized microbial inoculum is swabbed onto the surface of an agar plate. Wells are then created in the agar and filled with the test compound. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the well.

Experimental Workflow:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare a lawn of the test microorganism on an agar plate B Create uniform wells in the agar A->B C Add a fixed volume of the test compound solution to the wells B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for Agar Well Diffusion Assay.

Detailed Steps:

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of an agar plate (e.g., Mueller-Hinton agar).[10]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[10]

  • Application of Compound:

    • Add a fixed volume of a known concentration of the 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide solution to each designated well.

    • Include a solvent control and a positive control with a standard antibiotic.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear and organized table.

Table 1: Example MIC Data for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Test MicroorganismGram StainMIC (µg/mL) of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamidePositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive16Vancomycin1
Bacillus subtilisGram-positive8Vancomycin0.5
Escherichia coliGram-negative64Ciprofloxacin0.015
Pseudomonas aeruginosaGram-negative>128Ciprofloxacin0.25
Candida albicansFungus32Fluconazole2

Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

While the precise mechanism of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide requires experimental validation, a plausible hypothesis based on related chloroacetamide compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][11] VLCFAs are essential components of cellular membranes and are involved in various physiological processes.

Signaling Pathway Diagram:

VLCFA_Inhibition_Pathway cluster_pathway VLCFA Elongation Pathway cluster_inhibition Inhibition by Chloroacetamide A Acyl-CoA (C18) C VLCFA Synthase (Condensing Enzyme) A->C B Malonyl-CoA B->C D 3-ketoacyl-CoA C->D Condensation E Reduction D->E F Dehydration E->F G Reduction F->G H VLCFA-CoA (C20) G->H I 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide I->C Inhibition

Caption: Proposed inhibition of VLCFA synthase by 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

This proposed mechanism suggests that the chloroacetamide compound may irreversibly bind to a cysteine residue in the active site of VLCFA synthase, thereby inhibiting the elongation of fatty acid chains.[2] This disruption of membrane biosynthesis could lead to a loss of membrane integrity and function, ultimately resulting in microbial cell death.

Conclusion and Future Directions

This guide provides a foundational framework for the antimicrobial evaluation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. The described protocols for MIC determination and agar diffusion assays are robust methods for initial screening. Further investigations should aim to elucidate the precise mechanism of action, potentially through enzymatic assays targeting VLCFA synthase or other putative targets. Additionally, cytotoxicity assays using mammalian cell lines are a critical next step to assess the compound's selectivity and potential for therapeutic development.[7] Time-kill kinetic studies can also provide valuable insights into the bactericidal or bacteriostatic nature of the compound.[12] The exploration of this and other novel chloroacetamides may pave the way for a new generation of antimicrobial agents to combat the growing challenge of drug-resistant infections.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Khan, I., et al. (2024).
  • Böger, P. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
  • JETIR. (2026). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES.
  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
  • PubChem. (n.d.). Chloroacetamide.
  • Taylor & Francis Online. (n.d.). Chloroacetamide – Knowledge and References. Taylor & Francis.
  • Echemi. (n.d.). 2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide. Echemi.
  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)

Sources

Method

Application Note: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide as a Bifunctional Intermediate in Organic Synthesis

Executive Summary 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and complex organic synthesis[1][2]. Derived...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and complex organic synthesis[1][2]. Derived from the acylation of the chiral auxiliary 2-methyl-1-phenylpropan-1-amine[3][4], this compound features a stable amide linkage coupled with a highly electrophilic α -chloro group. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for both the synthesis of this intermediate and its subsequent downstream functionalization via bimolecular nucleophilic substitution (S N​ 2)[5][6].

Physicochemical & Structural Profiling

Understanding the physical properties of the intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and workup procedures. The table below summarizes the core data for this intermediate.

PropertyValue / Description
Chemical Name 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
CAS Registry Number 80364-92-7[1][7]
Molecular Formula C 12​ H 16​ ClNO[2][7]
Molecular Weight 225.71 g/mol [7]
Precursor Amine 2-Methyl-1-phenylpropan-1-amine (CAS 6668-27-5)[4][8]
Electrophilic Site α -carbon (bearing the chloride leaving group)
Key Structural Feature Sterically hindered α -isopropylbenzyl moiety

Mechanistic Insights: Reactivity & Causality

The Acylation Phase (Addition-Elimination): The synthesis of the chloroacetamide relies on the chemoselective N-acylation of 2-methyl-1-phenylpropan-1-amine using chloroacetyl chloride[9][10]. The acyl carbon (C=O) of chloroacetyl chloride is exceptionally electrophilic due to the combined electron-withdrawing inductive effects of both the oxygen and the α -chlorine atoms[11]. Nucleophilic attack by the primary amine forms a tetrahedral intermediate, followed by the rapid elimination of a chloride ion to yield the amide[10].

The S N​ 2 Functionalization Phase: The resulting chloroacetamide is a prime substrate for S N​ 2 reactions[5][6]. The adjacent carbonyl group withdraws electron density from the α -carbon via inductive effects, significantly lowering the activation energy required for nucleophilic attack compared to standard alkyl chlorides[5][11]. Furthermore, the bulky 2-methyl-1-phenylpropyl group provides a defined steric environment, which can influence the trajectory of incoming nucleophiles, making it valuable for synthesizing sterically constrained pharmacophores[4].

Mechanism N1 Carbonyl Group (C=O) N2 Inductive Electron Withdrawal N1->N2 N3 Enhanced Electrophilicity at alpha-Carbon N2->N3 N4 Facilitated SN2 Attack by Nucleophile N3->N4 N5 Chloride Leaving Group Departure N4->N5 Concerted Transition State

Mechanistic pathway showing carbonyl-assisted enhancement of SN2 reactivity at the alpha-carbon.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Objective: High-yield N-acylation of 2-methyl-1-phenylpropan-1-amine while suppressing di-acylation and hydrolysis side reactions.

  • Step 1: Reaction Setup . In an oven-dried 50 mL round-bottom flask under an inert atmosphere (N 2​ ), dissolve 2-methyl-1-phenylpropan-1-amine (6.0 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL)[12].

    • Causality: THF is chosen as a polar aprotic solvent that readily dissolves both the amine and the subsequent amide, while preventing the hydrolysis of the highly reactive chloroacetyl chloride[12].

  • Step 2: Base Addition . Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (7.2 mmol, 1.2 equiv) to the solution and cool the flask to 0 °C using an ice-salt bath[12][13].

    • Causality: DBU acts as a non-nucleophilic acid scavenger. Unlike Triethylamine (TEA), DBU is a sterically hindered amidine base that neutralizes the HCl byproduct without competitively attacking the highly reactive chloroacetyl chloride[12][13].

  • Step 3: Electrophile Addition . Dissolve chloroacetyl chloride (6.1 mmol, 1.01 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C[12].

    • Causality: Dropwise addition at low temperature controls the highly exothermic addition-elimination reaction and prevents the formation of di-acylated side products[12].

  • Step 4: Propagation & Monitoring . Remove the ice bath and allow the reaction to stir at room temperature for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3)[12].

  • Step 5: Quenching & Workup . Pour the mixture into 50 mL of ice-cold water. The product typically precipitates. Isolate the solid via vacuum filtration, wash with cold water, and dry under vacuum[9][12]. If it oils out, extract with Dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[10].

Protocol B: Downstream S N​ 2 Functionalization (Synthesis of a Substituted Glycinamide)

Objective: Displacement of the α -chloride with a secondary amine (e.g., morpholine) to generate a functionalized pharmacophore.

  • Step 1: Substrate Preparation . Dissolve 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (5.0 mmol) in anhydrous Acetonitrile (MeCN) (20 mL).

    • Causality: MeCN is an ideal polar aprotic solvent for S N​ 2 reactions; it solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity[5].

  • Step 2: Base & Nucleophile Addition . Add anhydrous Potassium Carbonate (K 2​ CO 3​ ) (10.0 mmol) followed by morpholine (6.0 mmol).

    • Causality: K 2​ CO 3​ serves as a heterogeneous base to sponge the generated HCl, driving the equilibrium forward without participating in nucleophilic side reactions[10].

  • Step 3: Thermal Activation . Heat the reaction mixture to 60 °C and stir for 4–8 hours.

    • Causality: While the α -carbon is highly electrophilic, the bulky 2-methyl-1-phenylpropyl group on the amide nitrogen creates local steric hindrance. Mild heating provides the necessary activation energy to ensure complete conversion[6].

  • Step 4: Isolation . Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate, dissolve the residue in Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer and evaporate to yield the functionalized glycinamide.

Process Visualization

G A 2-Methyl-1-phenylpropan-1-amine (Nucleophile) C 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Intermediate) A->C N-Acylation (Addition-Elimination) B Chloroacetyl Chloride (Electrophile) B->C Base (e.g., DBU) 0°C to RT E Functionalized Glycinamide (Target Pharmacophore) C->E SN2 Displacement (alpha-carbon) D Secondary Amine / Thiol (SN2 Nucleophile) D->E Base (e.g., K2CO3) MeCN, Heat

Workflow illustrating the synthesis and downstream SN2 functionalization of the intermediate.

References

  • BLD Pharm : 80364-92-7 | 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. Available at:1[1]

  • PubChemLite : 80364-92-7 (C12H16ClNO). Available at: 2[2]

  • BLD Pharm : 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Specifications. Available at: 7[7]

  • CymitQuimica : CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine. Available at: 3[3]

  • Guidechem : 2-methyl-1-phenyl-propylamine 6668-27-5. Available at: 4[4]

  • Pharmaffiliates : Product Name : 2-Methyl-1-phenylpropan-1-amine. Available at: 8[8]

  • BenchChem : N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Available at: 9[9]

  • BenchChem : Application Notes and Protocols for the Experimental Chloroacetylation of Amines. Available at: 10[10]

  • BenchChem : A Comparative Analysis of the Reactivity of N-Aryl-2-Chloroacetamides in Nucleophilic Substitution Reactions. Available at: 5[5]

  • Sphinx Knowledge House : A facile amidation of chloroacetyl chloride using DBU. Available at: 12[12]

  • ResearchGate : Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: 13[13]

  • PMC : New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack. Available at: 6[6]

  • UMass : The 2-Step Synthesis of Lidocaine Review. Available at: 11[11]

Sources

Application

Application Notes and Protocols for the Study of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Introduction: Unveiling the Potential of a Novel N-Acyl Amide The N-acyl amide family of lipids represents a burgeoning field of study, with members demonstrating a wide array of biological activities, from endocannabino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel N-Acyl Amide

The N-acyl amide family of lipids represents a burgeoning field of study, with members demonstrating a wide array of biological activities, from endocannabinoid signaling to regulation of energy homeostasis.[1][2][3][4] The introduction of a chloroacetamide moiety into these structures presents an intriguing avenue for developing novel therapeutic agents, as chloroacetamides are known to exhibit a range of biological effects, including anticancer and antimicrobial properties.[5] This document provides a comprehensive guide for the experimental design of studies on a novel compound, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

As a unique molecule combining features of both N-acyl amides and chloroacetamides, its biological activity is yet to be fully elucidated. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, characterization, and biological evaluation of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Section 1: Synthesis and Characterization

A reliable and scalable synthesis is the foundational step for any new chemical entity. The proposed synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is based on the well-established Schotten-Baumann reaction, a robust method for the acylation of amines.[6]

Synthetic Protocol

Objective: To synthesize 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide from 2-methyl-1-phenylpropan-1-amine and chloroacetyl chloride.

Materials:

  • 2-methyl-1-phenylpropan-1-amine

  • Chloroacetyl chloride

  • Triethylamine

  • Chloroform (or other suitable inert solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Protocol:

  • In a round-bottom flask, dissolve 2-methyl-1-phenylpropan-1-amine and triethylamine in chloroform.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred reaction mixture, maintaining the temperature below 20°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • After the reaction is complete, add deionized water to the reaction mixture.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the resulting solid from ethanol to yield purified 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.[7]

Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Analytical Method Purpose Expected Outcome/Data
NMR Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the presence of all expected functional groups.Chemical shifts, integration, and coupling constants consistent with the target molecule's structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of C12H16ClNO (225.71 g/mol ).[8]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups.Absorption bands corresponding to N-H, C=O (amide), and C-Cl bonds.

Section 2: In Vitro Biological Evaluation

The initial biological characterization will focus on the potential anticancer and antimicrobial activities, given the known properties of related chloroacetamide derivatives.[5]

Anticancer Activity: SRB Assay

The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining the cytotoxic effects of a compound on cancer cell lines.[5]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., NCI-H226 lung cancer cell line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide and incubate for 48-72 hours.[5]

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[5]

  • Washing: Wash the plates five times with distilled water and allow them to air dry.[5]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[5]

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and let them air dry.[5]

  • Data Analysis: Solubilize the bound dye and measure the absorbance to determine cell viability and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This assay will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Prepare a two-fold serial dilution of the compound in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Section 3: Mechanistic Studies

Understanding the mechanism of action is crucial for further drug development. Based on the known targets of chloroacetamides, initial studies should focus on their interaction with key cellular enzymes.

Enzyme Inhibition Assays

Chloroacetamides are known to inhibit enzymes such as glutathione S-transferase (GST).[5]

Protocol:

  • Purify the target enzyme (e.g., GST).

  • Incubate the enzyme with varying concentrations of the test compound.

  • Add the enzyme's substrate and measure the reaction rate using a suitable spectrophotometric or fluorometric method.

  • Calculate the IC50 value to determine the inhibitory potency of the compound.

Signaling Pathway Analysis

G Compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Signal Transduction Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Section 4: In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism model.

Animal Models

The choice of animal model will depend on the intended therapeutic application. For anticancer studies, a xenograft mouse model is appropriate. For antimicrobial studies, an infection model can be used.

Pharmacokinetic and Toxicological Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity.

Section 5: Safety and Handling

Given the presence of the chloroacetamide group, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9][12]

Conclusion

The experimental framework outlined in these application notes provides a comprehensive and scientifically rigorous approach to the study of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. By following these protocols, researchers can systematically evaluate the synthesis, characterization, and biological activity of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of cannabimimetic and related lipid mediators. British Journal of Pharmacology, 144(4), 459–465.
  • Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376.
  • Grevengoed, T. J., et al. (2019). PM20D1 is a circulating biomarker for brown fat activity. Cell Reports, 26(4), 856-863.e5.
  • Han, H., et al. (2013). The G-protein-coupled receptor GPR119 is a novel regulator of glucagon-like peptide-1. Endocrinology, 154(8), 2793-2802.
  • Di Marzo, V., et al. (2002). A structure/activity relationship study on anandamide.
  • Saghatelian, A., et al. (2004). Fatty acid amide hydrolase (FAAH) is a dynamic regulator of central anandamide signaling. Molecular and Cellular Biology, 24(12), 5267-5275.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • ChemBK. (n.d.). 2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide. Retrieved from [Link]

  • International Union of Crystallography. (2008). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • Ni, J., et al. (2021). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Molecules, 26(23), 7247.
  • eLife. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Analytical Validation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) [1] Mechanistic Rationale & Reaction Design Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) [1]

Mechanistic Rationale & Reaction Design

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is achieved via a classic nucleophilic acyl substitution (Schotten-Baumann-type acylation) operating in an organic phase. The primary amine, 1-phenyl-2-methylpropan-1-amine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality in Reagent Selection
  • Solvent (Dichloromethane - DCM): Chosen for its excellent solvating power for both the starting amine and the resulting amide, while remaining completely inert to the highly reactive acid chloride.

  • Acid Scavenger (Triethylamine - TEA): The acylation generates equimolar amounts of hydrogen chloride (HCl). Without a scavenger, HCl would protonate the unreacted starting amine, forming an unreactive hydrochloride salt and halting the reaction at 50% conversion. TEA is selected due to its steric bulk, which prevents it from competing as a nucleophile, while efficiently neutralizing the HCl [2].

  • Temperature Control (0 °C to Ambient): Chloroacetyl chloride is a bifunctional reagent (containing both an acid chloride and an alkyl chloride). The acid chloride is significantly more reactive. By initiating the reaction at 0 °C and adding the electrophile dropwise, the kinetic acylation pathway is heavily favored over potential thermodynamic side reactions (such as secondary alkylation via the α -chloro group) [2].

Stoichiometry and Reagent Data

The following table outlines the optimized stoichiometric ratios required to drive the reaction to completion while minimizing purification bottlenecks.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
1-Phenyl-2-methylpropan-1-amine149.241.001.49 g (10.0 mmol)Nucleophile / Starting Material
Chloroacetyl Chloride112.941.101.24 g / 0.88 mL (11.0 mmol)Electrophile / Acylating Agent
Triethylamine (TEA)101.191.201.21 g / 1.67 mL (12.0 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A30.0 mLReaction Solvent

Step-by-Step Experimental Protocol

Note: Chloroacetyl chloride is a lachrymator and highly corrosive. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Assembly
  • Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-2-methylpropan-1-amine (1.49 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Inject triethylamine (1.67 mL, 12.0 mmol) into the stirring solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to stir for 10 minutes to reach an internal temperature of 0 °C.

Phase 2: Electrophilic Addition
  • Dropwise Addition: Dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to an addition funnel.

  • Kinetic Control: Add the chloroacetyl chloride solution dropwise to the reaction flask over 15–20 minutes. Crucial: Maintain vigorous stirring to prevent localized concentration gradients that could lead to impurities.

  • Reaction Progression: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The starting amine should be completely consumed, replaced by a higher-running UV-active spot.

Phase 3: Work-up and Isolation
  • Quenching: Quench the reaction by carefully adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any unreacted acid chloride and residual TEA.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (15 mL) to remove trace amine, followed by brine (20 mL) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide [3].

Analytical Validation

To ensure the trustworthiness of the synthesized protocol, the isolated compound must be validated as a self-consistent system. Expected analytical parameters for chloroacetamides of this class include:

Analytical MethodExpected Signatures / Validation Criteria
1 H NMR (400 MHz, CDCl3​ ) Distinct singlet integration for the α -chloro protons ( 4.0 ppm, 2H). Multiplets for the aromatic protons (7.1-7.4 ppm, 5H). Broad singlet for the amide N-H ( 6.5 ppm, 1H).
13 C NMR (100 MHz, CDCl3​ ) Carbonyl carbon signal ( 165 ppm). Aliphatic carbon bonded to chlorine ( 42 ppm).
LC-MS (ESI+) Expected [M+H]+ pseudo-molecular ion peak at m/z 226.1. Characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

Workflow Visualization

SynthesisWorkflow Reagents Amine + TEA + DCM (Stirred at 0°C) Acylation Dropwise Addition Chloroacetyl Chloride Reagents->Acylation Reaction Warm to RT Stir for 2 Hours Acylation->Reaction Validation TLC Monitoring (Check for completion) Reaction->Validation Workup Aqueous Workup (NaHCO3, HCl, Brine) Validation->Workup Purification Flash Chromatography or Recrystallization Workup->Purification Final Pure Compound (NMR/MS Validation) Purification->Final

Caption: Step-by-step synthetic workflow for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

References

  • Title: 80364-92-7 | 2-Chloro-N-(2-methyl-1-phenylpropyl)
  • Title: 2-Chloro-N-methyl-N-[2-(methylamino)
  • Title: 2-chloro-n-(2-phenylpropyl)acetamide (C11H14ClNO)
Application

Application Notes and Protocols for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in In Vitro Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the in vitro research applications of 2-Chloro-N-(2-methyl-1-phenylpro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the in vitro research applications of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS RN: 80364-92-7). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from the broader class of N-substituted-2-chloroacetamide derivatives to propose potential applications and detailed experimental protocols. The chloroacetamide moiety is a reactive electrophile, making this class of compounds valuable as intermediates in chemical synthesis and as pharmacophores with a range of biological activities, including potential anticancer and antimicrobial properties.[1][2] This guide will delve into the putative mechanisms of action, provide standardized protocols for assessing biological activity, and offer insights into the interpretation of results.

Introduction: The Chloroacetamide Scaffold in Drug Discovery

N-substituted-2-chloroacetamide derivatives are a class of compounds recognized for their diverse biological activities.[1] The core structure, featuring a reactive chloromethyl group attached to an acetamide linker, allows for covalent interactions with biological targets.[1] This reactivity is central to their potential as modulators of various cellular processes. Research into analogous compounds suggests that the biological effects are often linked to the alkylation of nucleophilic residues, such as cysteine or histidine, in the active sites of key proteins.[1]

The lipophilicity and spatial arrangement of the substituents on the N-phenylpropyl group of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide likely play a crucial role in its interaction with biological membranes and target proteins.

Potential In Vitro Research Applications

Based on the known activities of related chloroacetamide derivatives, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide can be investigated for the following in vitro applications:

  • Anticancer Research: As a potential cytotoxic agent against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of critical cell signaling pathways.[1][3]

  • Antimicrobial Research: For its potential activity against a range of pathogenic bacteria and fungi. The presence of the chlorine atom on the acetamide structure is thought to enhance antimicrobial efficacy.[2][4]

  • Enzyme Inhibition Studies: As a potential inhibitor of enzymes with key roles in disease pathology, such as glutathione S-transferase (GST), which is often overexpressed in cancer cells and contributes to drug resistance.[2]

Putative Mechanisms of Action

The biological activities of chloroacetamide derivatives are often attributed to their ability to act as electrophiles, leading to the covalent modification of cellular macromolecules.

Enzyme Inhibition

A primary proposed mechanism for the anticancer and cytotoxic effects of chloroacetamides is the inhibition of key cellular enzymes.[2] One such target is Glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics. By inhibiting GST, these compounds can increase the intracellular concentration of reactive oxygen species (ROS) and sensitize cancer cells to apoptosis.

Modulation of Signaling Pathways

N-aryl-2-chloroacetamide derivatives have been shown to interfere with critical cell signaling pathways that are often dysregulated in cancer.[1]

  • PI3K/Akt/mTOR Pathway: Inhibition of key kinases in this pathway can lead to cell cycle arrest and the induction of apoptosis.[1]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[5][6][7] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[5][8] Chloroacetamide derivatives may modulate this pathway, leading to downstream effects on gene expression related to cell proliferation and apoptosis.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, Stress) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Compound 2-Chloro-N- (2-methyl-1-phenylpropyl)acetamide (Hypothesized) Compound->IKK potential inhibition (hypothesized) NFkB_nuc NF-κB DNA DNA (κB sites) NFkB_nuc->DNA binds Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression activates transcription IkB_NFkB->NFkB_nuc releases & translocates

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro experiments to assess the biological activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

In Vitro Cytotoxicity Assessment

This protocol details the MTT assay, a colorimetric method to assess cell viability.[9]

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) in 96-well plate start->cell_seeding incubation_24h 2. Incubation (24h, 37°C, 5% CO2) for cell attachment cell_seeding->incubation_24h compound_treatment 3. Compound Treatment (Serial dilutions) Incubate for 24-72h incubation_24h->compound_treatment mtt_addition 4. Add MTT Reagent (10 µL of 5 mg/mL) Incubate for 3-4h compound_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan (100 µL DMSO) Shake for 15 min mtt_addition->formazan_solubilization absorbance_reading 6. Measure Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Treat the cells with various concentrations and incubate for 24, 48, or 72 hours.[9] Include a vehicle control (DMSO) and a no-treatment control.[9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[2]

Hypothetical Data Presentation:

Cell LineExposure Time (h)IC50 (µM)
MCF-7 (Breast)48Value
A549 (Lung)48Value
HeLa (Cervical)48Value
In Vitro Antimicrobial Activity Assessment

This protocol describes the disc diffusion method for evaluating antimicrobial activity.[2]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal strains of interest

  • Sterile paper discs

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide solution

  • Standard antibiotic (positive control)

  • Solvent (negative control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[2]

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.[2]

  • Disc Impregnation: Impregnate sterile paper discs with a known concentration of the test compound.

  • Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.[2]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.[2]

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting key apoptosis markers by Western blot.[10][11]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells in ice-cold lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate.[11]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[11]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine changes in the expression of apoptotic markers.[10]

Glutathione S-Transferase (GST) Inhibition Assay

This colorimetric assay measures GST activity.[12]

Materials:

  • Cell lysate

  • Assay buffer

  • L-Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of GSH and CDNB in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the cell lysate and the test compound at various concentrations.

  • Initiate Reaction: Add GSH and CDNB to initiate the enzymatic reaction. The GST-catalyzed formation of the GS-DNB conjugate results in an increase in absorbance at 340 nm.[12]

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for a set period.[12]

  • Data Analysis: The rate of increase in absorbance is directly proportional to the GST activity.[12] Calculate the percentage of inhibition and the IC50 value for the compound.

Safety and Handling Precautions

Chloroacetamide derivatives should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

While direct in vitro research on 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is not extensively published, the broader class of N-substituted-2-chloroacetamide derivatives shows significant promise in anticancer and antimicrobial research.[1][2] The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further investigation is warranted to elucidate its specific biological activities and mechanisms of action.

References

  • BenchChem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem.
  • Novus Biologicals. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. Novus Biologicals.
  • AnyGenes. NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
  • Cell Signaling Technology. NF-κB Signaling. Cell Signaling Technology.
  • Bio-protocol. Apoptosis detection and western blot. Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)
  • Abcam. Apoptosis western blot guide. Abcam.
  • BenchChem. (2025).
  • Mechanobiology Institute, National University of Singapore. (2024, March 18).
  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366.
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Kosheeka. (2025, January 23).
  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity.
  • MilliporeSigma.
  • ThermoFisher Scientific. (2017, January 2).
  • G-Biosciences. Glutathione S-Transferase Assay [Colorimetric].
  • Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment.
  • BLDpharm. 80364-92-7|2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.
  • Thoreauchem. 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide-80364-92-7.
  • National Institutes of Health. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide with Staphylococcus aureus DNA Gyrase

Abstract These application notes provide a comprehensive guide for conducting molecular docking studies on 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a compound of interest for its potential antimicrobial properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for conducting molecular docking studies on 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a compound of interest for its potential antimicrobial properties. We present a detailed protocol for in silico analysis of its interaction with the bacterial enzyme DNA gyrase from Staphylococcus aureus, a well-established target for antibacterial agents. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for computational screening and binding mode analysis. The methodologies described herein utilize widely accessible software, ensuring the reproducibility of the results.

Introduction: The Rationale for Targeting DNA Gyrase

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication, transcription, and repair. Its absence in eukaryotes makes it an attractive and specific target for the development of new antibacterial drugs. The GyrB subunit of DNA gyrase contains an ATP-binding site, which is crucial for its enzymatic activity. Inhibition of this site disrupts DNA replication, leading to bacterial cell death[1].

Chloroacetamide derivatives have emerged as a promising class of compounds with a range of biological activities, including antibacterial effects[2][3]. Their mechanism of action is often attributed to the electrophilic nature of the chloroacetyl group, which can form covalent bonds with nucleophilic residues in the active sites of target proteins. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a member of this class, and understanding its potential interaction with key bacterial targets like DNA gyrase at a molecular level is a critical step in the drug discovery pipeline.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the binding energetics and key intermolecular interactions that stabilize the ligand-receptor complex[2][4]. This guide will walk you through the process of performing a molecular docking study of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide against the ATP-binding site of Staphylococcus aureus DNA gyrase.

Experimental Design & Workflow

A successful molecular docking study is contingent on a well-defined workflow. The process begins with the preparation of both the ligand and the receptor, followed by the docking simulation itself, and concludes with a thorough analysis of the results.

Logical Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Generation Grid Box Definition (Defining the Search Space) Ligand_Prep->Grid_Generation Receptor_Prep Receptor Preparation (PDB Cleanup, Protonation) Receptor_Prep->Grid_Generation Docking_Execution Execution of Docking Algorithm (AutoDock Vina) Grid_Generation->Docking_Execution Results_Analysis Analysis of Docking Poses (Binding Affinity, Interactions) Docking_Execution->Results_Analysis Visualization Visualization of Complex (PyMOL, Discovery Studio) Results_Analysis->Visualization

Caption: High-level workflow for the molecular docking study.

Materials and Software

Ligand Structure

The ligand of interest is 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. As a specific entry in public databases may not be readily available, its structure can be generated from its IUPAC name or SMILES string.

Property Value
IUPAC Name 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
SMILES CC(C)C(C1=CC=CC=C1)NC(=O)CCl
Receptor Structure

The crystal structure of the Staphylococcus aureus DNA gyrase B subunit will be used as the receptor.

Property Value
Protein Name DNA gyrase subunit B
Organism Staphylococcus aureus
PDB ID 3G75[1]
Resolution 2.30 Å
Required Software
Software Purpose Source
PyMOL Visualization of macromolecules[Link]
AutoDock Tools (ADT) Preparation of ligand and receptor files (PDBQT format)[Link]
AutoDock Vina Molecular docking program[Link]
Discovery Studio Visualizer Analysis of protein-ligand interactions[Link]

Detailed Protocols

This section provides a step-by-step guide for the molecular docking protocol.

Protocol 1: Ligand Preparation

The initial 2D structure of the ligand needs to be converted to a 3D structure and optimized for docking.

  • Generate 2D Structure: Use a chemical drawing software (e.g., ChemDraw) or an online tool to generate the 2D structure from the SMILES string: CC(C)C(C1=CC=CC=C1)NC(=O)CCl.

  • Convert to 3D: Save the structure as a 3D format (e.g., SDF or MOL2).

  • Open in AutoDock Tools: Launch ADT and open the 3D ligand file.

  • Add Hydrogens: Ensure that polar hydrogens are added to the ligand, which is crucial for correct charge calculations and hydrogen bonding.

  • Compute Charges: Assign Gasteiger charges to the ligand atoms. This is a critical step for the electrostatic term in the docking scoring function.

  • Define Rotatable Bonds: AutoDock Tools will automatically detect rotatable bonds. These define the conformational flexibility of the ligand during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina[5][6].

Protocol 2: Receptor Preparation

The crystal structure of the protein needs to be cleaned and prepared for docking.

  • Download PDB File: Obtain the crystal structure of S. aureus DNA gyrase (PDB ID: 3G75) from the RCSB Protein Data Bank[1].

  • Clean the PDB File: Open the PDB file in a molecular visualization program like PyMOL or Discovery Studio. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein. For this study, retain only the protein chains.

  • Open in AutoDock Tools: Load the cleaned PDB file into ADT.

  • Add Hydrogens: Add polar hydrogens to the protein to correctly model hydrogen bonds.

  • Assign Charges: Add Kollman charges to the protein residues.

  • Save as PDBQT: Save the prepared receptor as a PDBQT file[6].

Protocol 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Identify the Binding Site: The ATP-binding site of the GyrB subunit is the target. This can be identified from the literature or by examining the location of the co-crystallized inhibitor in the original PDB file.

  • Set Grid Box Parameters: In AutoDock Tools, use the "Grid Box" option. Center the grid box on the identified active site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Save Grid Parameters: Note down the coordinates of the grid center and the dimensions of the box. This information will be required for the AutoDock Vina configuration file.

Protocol 4: Molecular Docking with AutoDock Vina

AutoDock Vina will now be used to perform the docking simulation.

  • Create a Configuration File: Create a text file named conf.txt. This file will contain the input parameters for Vina.

  • Run AutoDock Vina: Execute Vina from the command line using the following command:

    This will initiate the docking process. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity, and a log file (docking_log.txt) with details of the docking run[7].

Analysis and Interpretation of Results

Binding Affinity

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the free energy of binding. A more negative value indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity[8].

Pose Binding Affinity (kcal/mol) RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-8.01.892
.........

Note: The values in this table are hypothetical and for illustrative purposes.

Visualization of Binding Poses

The docking_results.pdbqt file can be opened in PyMOL or Discovery Studio along with the prepared receptor PDBQT file to visualize the predicted binding poses. The best-scoring pose (the one with the lowest binding energy) is typically of the most interest.

Analysis of Intermolecular Interactions

A detailed examination of the best-scoring pose can reveal the key intermolecular interactions that stabilize the protein-ligand complex. These interactions can include:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Important for the overall stability of the complex.

  • Van der Waals Interactions: Contribute to the shape complementarity between the ligand and the binding pocket.

  • Pi-Pi Stacking: Interactions between aromatic rings.

Software like Discovery Studio Visualizer can be used to generate a 2D diagram of these interactions, highlighting the specific amino acid residues involved.

Interaction Analysis Diagram

interaction_diagram cluster_ligand 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide cluster_protein DNA Gyrase Active Site Residues Ligand Ligand ASP73 ASP73 Ligand->ASP73 Hydrogen Bond ILE78 ILE78 Ligand->ILE78 Hydrophobic Interaction ASN46 ASN46 Ligand->ASN46 Hydrogen Bond VAL71 VAL71 Ligand->VAL71 Hydrophobic Interaction

Caption: Key interactions between the ligand and active site residues.

Conclusion and Future Directions

This guide has outlined a comprehensive protocol for the molecular docking of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide with the ATP-binding site of S. aureus DNA gyrase. The predicted binding affinity and the analysis of intermolecular interactions provide valuable insights into the potential of this compound as a DNA gyrase inhibitor.

It is crucial to remember that molecular docking is a predictive tool. The in silico results should be validated through experimental assays, such as enzyme inhibition assays and antimicrobial susceptibility testing. Further computational studies, such as molecular dynamics simulations, can also be performed to assess the stability of the predicted protein-ligand complex over time.

References

  • Murtaza, S., Altaf, A. A., Hamayun, M., Iftikhar, K., Tahir, M. N., Tariq, J., & Faiz, K. (2019). Synthesis, Antibacterial Activity and Docking Studies of Chloroacetamide Derivatives. European Journal of Chemistry, 10(4), 358-366. Available at: [Link]

  • Badawy, M. E. I., Esmaiel, K. E. E., Badr, M. M., & El-Zemity, S. R. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Journal of Taibah University for Science, 18(1), 1-17. Available at: [Link]

  • Seffernick, J., & Forli, S. (2019). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PLoS One, 14(7), e0219073. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • MedelBioX. (2024, March 5). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial [Video]. YouTube. Available at: [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (PDB ID: 3G75). Available at: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Available at: [Link]

  • Kumar, A., & Roy, K. (2018). Molecular docking: a powerful tool for in silico drug design. In In Silico Drug Design. Humana Press, New York, NY. Available at: [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]

  • Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • Bioinformatics Review. (2018, December 4). Autodock Vina Result Analysis with PyMol [Video]. YouTube. Available at: [Link]

  • Bioinfo.xyz. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a member of the chloroacetamide class of compounds, which are recognized for their diverse biol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a member of the chloroacetamide class of compounds, which are recognized for their diverse biological activities. The presence of the reactive chloroacetamide moiety suggests that this compound may act as an alkylating agent, a mechanism that underpins the therapeutic effects of many established anticancer drugs.[1][2] Derivatives of chloroacetamide have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, making 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide a compelling candidate for further investigation in drug discovery and development.[3][4][5][6][7][8]

The core structure, featuring a chloroacetyl group, can readily react with nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins. This covalent modification can lead to the inhibition of key cellular enzymes and the disruption of critical signaling pathways. One of the primary proposed mechanisms for the anticancer effects of some chloroacetamides is the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[9][10]

These application notes provide a comprehensive guide for researchers to initiate the biological characterization of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. The following sections detail a series of robust, validated cell-based assays to explore its cytotoxic, pro-apoptotic, and cell cycle-modulating properties, as well as to investigate its potential mechanism of action.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C12H16ClNOPubChem
Molecular Weight 225.71 g/mol PubChem
CAS Number 80364-92-7BLDpharm[11]
Appearance Solid (predicted)-
Storage Store at 2-8°C, protect from light and moisture.General laboratory practice

Compound Preparation: For in vitro assays, prepare a stock solution of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Further dilute the stock solution in cell culture medium to the desired final concentrations for treating cells. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Section 1: Assessment of Cytotoxic Activity

A primary step in evaluating a novel compound is to determine its effect on cell viability. The following assays provide quantitative data on the cytotoxic and cytostatic potential of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide across various cell lines.

MTT Assay for Cell Viability

Scientific Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14][15] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 590 nm H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Scientific Rationale: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18][19] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[17]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the LDH activity in a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).

Section 2: Elucidating the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The following assays help to differentiate between these two modes of cell death.

Caspase-3/7 Activity Assay

Scientific Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Caspase-3 and Caspase-7 are key executioner caspases that are activated during the apoptotic cascade.[11] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal, providing a quantitative measure of apoptosis.[20][21]

Experimental Workflow:

Caspase_Workflow A Seed and treat cells B Incubate for desired time A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at room temperature C->D E Measure luminescence D->E

Caption: Workflow for the Caspase-3/7 activity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide as described for the MTT assay.

  • Incubation: Incubate for a time course determined by cytotoxicity assays (e.g., 6, 12, 24 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[22][24][25] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[25][26] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[22]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Section 3: Investigating Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. This assay will determine if 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide induces cell cycle arrest at specific phases.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

Scientific Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA.[26][27] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the distribution of DNA content in a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide for 24 hours.

  • Cell Harvesting: Harvest the cells as described in the Annexin V assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[28][29]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA and ensure only DNA is stained.[28]

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[28]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Probing the Mechanism of Action

Based on the chemical structure and known activities of related compounds, a plausible mechanism of action for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is the inhibition of glutathione S-transferase (GST).

Glutathione S-Transferase (GST) Activity Assay

Scientific Rationale: GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to various electrophilic compounds, playing a role in detoxification.[30] Inhibition of GST can sensitize cancer cells to chemotherapy. This colorimetric assay measures the total GST activity in cell lysates by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.[30][31][32]

Experimental Workflow:

GST_Workflow A Prepare cell lysates B Determine protein concentration A->B D Add lysate to reaction mixture B->D C Prepare reaction mixture (GSH + CDNB) C->D E Measure absorbance at 340 nm kinetically D->E

Caption: Workflow for the GST activity assay.

Detailed Protocol:

  • Cell Lysate Preparation: Treat cells with 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide for a predetermined time. Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add a standardized amount of protein from each cell lysate.

    • Prepare a reaction mixture containing assay buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

    • Initiate the reaction by adding the reaction mixture to the wells containing the cell lysates.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). The GST activity is proportional to this rate. Normalize the activity to the protein concentration of the lysate and express the results as a percentage of the activity in the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by investigating a potential molecular target, researchers can gain valuable insights into the biological activity and therapeutic potential of this novel compound. The data generated from these assays will be instrumental in guiding further preclinical development.

References

  • Creative Bioarray. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • GenScript. (2000, March 17). Glutathione S-transferase (GST) Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • DSpace Repository. (n.d.). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • Taylor & Francis Online. (2024, September 11). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2025, February 28). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • 3H Biomedical AB. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

  • Arhiv za higijenu rada i toksikologiju. (2021, February 11). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. Retrieved from [Link]

  • PMC. (2019, March 26). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Retrieved from [Link]

  • Frontiers. (2024, June 18). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Retrieved from [Link]

  • ResearchGate. (2019, December 1). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]

  • ScienCell. (n.d.). LDH Cytotoxicity Assay-Fluorescence (LDH-FL). Retrieved from [Link]

  • SciELO. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]

  • PubMed. (n.d.). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. Retrieved from [Link]

  • MDPI. (n.d.). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Retrieved from [Link]

  • ACS Publications. (2015, September 22). Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

Sources

Method

Protocol for testing the antibacterial activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Rationale and Mechanism of Action The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a targeted covalent inhibitor candidate. Structurally, it consists of a lipophilic 2-methyl-1-phenylpropyl moiety—which driv...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanism of Action

The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a targeted covalent inhibitor candidate. Structurally, it consists of a lipophilic 2-methyl-1-phenylpropyl moiety—which drives initial non-covalent recognition within bacterial enzyme pockets—and an α -chloroacetamide electrophilic warhead.

Chloroacetamides are privileged scaffolds in covalent drug discovery, functioning as soft electrophiles that preferentially alkylate nucleophilic thiols, such as the active-site cysteine residues in bacterial enzymes. A primary, validated target for chloroacetamide-based antibacterial agents is MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), the enzyme responsible for the first committed step in peptidoglycan biosynthesis[1]. By covalently binding to the active site residue (e.g., Cys115 in E. coli MurA), the compound irreversibly halts cell wall synthesis[1].

The Causality of Experimental Design: Evaluating covalent modifiers requires a paradigm shift from traditional reversible drug testing. Efficacy does not correlate linearly with intrinsic thiol reactivity; the initial non-covalent binding affinity is equally critical[1]. Furthermore, electrophilic warheads carry the risk of promiscuous off-target binding, leading to mammalian cytotoxicity[2]. Therefore, this protocol establishes a self-validating, multi-tiered workflow to decouple intrinsic reactivity from targeted enzymatic inhibition, ensuring the compound is both effective and selective[3].

Pathway MurA MurA Enzyme (Active Cys115) Adduct Covalent Adduct (Alkylated Cys115) MurA->Adduct Alkylation Product EP-UDP-GlcNAc (Cell Wall Precursor) MurA->Product Drug 2-Chloro-N-(2-methyl-1- phenylpropyl)acetamide Drug->Adduct Warhead Reaction Adduct->Product Blocked Substrates UDP-GlcNAc + PEP Substrates->MurA Normal Catalysis

Mechanism of Action: Covalent inhibition of MurA by chloroacetamide alkylation of Cys115.

Self-Validating Control Matrix

To ensure trustworthiness, every phase of this protocol is anchored by a self-validating control system. The most critical control is the Unreactive Acetamide Analog (where the α -chlorine is replaced by a hydrogen). If this analog exhibits antibacterial activity, the mechanism is not driven by covalent modification, flagging potential membrane-disrupting toxicity.

Experimental PhasePositive ControlNegative ControlPurpose of Control
MIC / MBC CiprofloxacinDMSO VehicleValidate baseline strain susceptibility and media viability.
MurA Inhibition FosfomycinUnreactive Acetamide AnalogConfirm specific active-site engagement vs. non-specific binding.
Thiol Reactivity IodoacetamideUnreactive Acetamide AnalogBenchmark baseline electrophilicity of the warhead.
Cytotoxicity DoxorubicinUntreated CellsValidate mammalian cell assay responsiveness and health.

Phase I: Phenotypic Antibacterial Screening

Because covalent drugs exhibit time-dependent inhibition, standard Minimum Inhibitory Concentration (MIC) assays must be supplemented with Time-Kill kinetics to observe the irreversible nature of the bactericidal effect.

Protocol 1: Broth Microdilution & Time-Kill Kinetics

  • Compound Preparation: Dissolve 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in 100% DMSO to a 10 mM stock. Caution: Chloroacetamides can degrade in aqueous solutions over long periods; prepare fresh stocks.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Avoid media with high concentrations of free cysteine or glutathione, as these will prematurely quench the electrophilic warhead.

  • Inoculation: Prepare a bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213) to a final well concentration of 5×105 CFU/mL.

  • Treatment: Perform serial two-fold dilutions of the compound (0.5 to 256 µg/mL) in a 96-well plate. Ensure final DMSO concentration is ≤1% .

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine MIC via OD 600​ measurement.

  • Time-Kill Extension: For wells at , , and MIC, extract 10 µL aliquots at 0, 2, 4, 8, and 24 hours. Plate on Tryptic Soy Agar (TSA) to quantify log-reduction in CFU/mL, confirming irreversible bactericidal action.

Phase II: Mechanistic Validation (Targeting MurA)

To prove the antibacterial effect is driven by specific enzymatic inhibition rather than indiscriminate alkylation, we decouple intrinsic reactivity from MurA inhibition[1].

Protocol 2A: Intrinsic Thiol Reactivity (Ellman’s Assay) Causality: Evaluates the baseline electrophilicity of the chloroacetamide fragment using reduced Ellman’s reagent as a surrogate for cysteine thiols[1].

  • Prepare a reaction buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA.

  • Incubate 100 µM of the compound with 100 µM L-cysteine at 25°C.

  • At specific time points (0 to 60 min), quench the reaction by adding 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Measure absorbance at 412 nm to quantify the depletion of free thiols. Calculate the pseudo-first-order reaction rate ( kinact​ ).

Protocol 2B: MurA Orthophosphate Release Assay Causality: Measures the functional inhibition of MurA by detecting the release of inorganic phosphate during the transfer of the enolpyruvyl moiety from PEP to UDP-GlcNAc.

  • Pre-incubate 50 nM purified E. coli MurA enzyme with varying concentrations of the compound (1 - 100 µM) for 30 minutes at 37°C to allow covalent adduct formation.

  • Initiate the enzymatic reaction by adding 1 mM UDP-GlcNAc and 1 mM Phosphoenolpyruvate (PEP).

  • Incubate for 15 minutes, then add Malachite Green reagent to halt the reaction.

  • Read absorbance at 620 nm. Compare IC 50​ values against the clinical MurA inhibitor, Fosfomycin[1].

Phase III: Structural Validation via LC-MS/MS

Protocol 3: Covalent Adduct Mapping Causality: The definitive proof of a targeted covalent mechanism is mapping the exact site of alkylation[1].

  • Incubate 10 µM MurA with 50 µM compound for 1 hour at 37°C.

  • Denature the protein using 8M Urea, reduce with DTT, and alkylate remaining free thiols with iodoacetamide (to prevent disulfide scrambling).

  • Digest the protein overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • Analyze the peptide fragments via LC-MS/MS. Search for a mass shift corresponding to the exact molecular weight of the 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide warhead (minus the chlorine leaving group) localized specifically to the Cys115-containing peptide.

Workflow P1 Phase 1: Phenotypic Screen MIC & Time-Kill Kinetics P2 Phase 2: Target Validation MurA Inhibition & Ellman's Assay P1->P2 P3 Phase 3: Structural Mapping LC-MS/MS Cys115 Adduct P2->P3 P4 Phase 4: Safety Profile Mammalian CC50 & Selectivity Index P3->P4

Multidisciplinary workflow for validating covalent antibacterial agents.

Phase IV: Cytotoxicity and Selectivity Index (SI)

Electrophiles can be promiscuous, reacting with human host proteins (e.g., serum albumin or glutathione). Establishing a Selectivity Index (SI) > 10 is critical for validating the compound as a viable lead rather than a toxic alkylating agent[3].

Protocol 4: Mammalian Cytotoxicity (MTT Assay)

  • Seed HEK293T or RAW264.7 cells in a 96-well plate at 1×104 cells/well in DMEM + 10% FBS.

  • Treat cells with the compound (1 to 500 µM) for 48 hours[2].

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm to determine the CC 50​ (50% Cytotoxic Concentration).

  • Calculate Selectivity Index: SI=MICCC50​​ .

Quantitative Data Summary

ParameterAssay TypeTarget / StrainExpected RangeInterpretation
MIC Broth MicrodilutionE. coli / S. aureus1 - 64 µg/mLPrimary antibacterial efficacy.
IC 50​ Malachite GreenMurA EnzymeLow micromolarTarget-specific enzymatic inhibition.
kinact​ Ellman's AssayFree Thiol (GSH)Moderate rateIntrinsic electrophilicity of warhead.
CC 50​ MTT AssayRAW264.7 Cells> 100 µMMammalian cytotoxicity threshold.
SI Ratio (CC 50​ /MIC)N/A> 10Therapeutic window and selectivity.

References

  • Source: European Journal of Medicinal Chemistry (via National Institutes of Health)
  • Title: Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL
  • Title: Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives Source: RSC Advances URL

Sources

Application

Application of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in medicinal chemistry

Application Note: Utilizing 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in Medicinal Chemistry & Covalent Drug Design Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Type...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in Medicinal Chemistry & Covalent Drug Design

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a highly versatile electrophilic scaffold that bridges traditional small-molecule library synthesis and cutting-edge targeted covalent inhibitor (TCI) design.

The value of this molecule lies in its dual-domain architecture:

  • The Chiral Auxiliary (2-methyl-1-phenylpropyl): This domain features an α -isopropylbenzyl geometry. The extreme steric bulk provided by the adjacent phenyl and isopropyl groups shields the resulting amide bond from enzymatic cleavage by amidases, significantly extending the metabolic half-life of derived therapeutics. Furthermore, it acts as a lipophilic anchor (mimicking hydrophobic amino acids like Val/Phe), driving non-covalent target affinity and enhancing Blood-Brain Barrier (BBB) permeability.

  • The Electrophilic Warhead ( α -chloroacetamide): A mild, tunable electrophile. Unlike hyper-reactive Michael acceptors, chloroacetamides possess an optimal intrinsic reactivity profile. They are stable enough to circulate systemically but reactive enough to undergo proximity-driven alkylation of nucleophilic residues (primarily cysteines).

Key Applications in Drug Discovery

Synthesis of Aminoacetamide Libraries (CNS & Local Anesthetics)

The aminoacetamide pharmacophore is the structural foundation of numerous local anesthetics (e.g., lidocaine, bupivacaine) and Class Ib antiarrhythmics[1]. By subjecting 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide to nucleophilic substitution ( SN​2 ) with various secondary amines (e.g., piperidine, diethylamine), researchers can rapidly generate libraries of novel CNS-active agents. The lipophilic tail ensures rapid neuronal membrane penetration, while the basic amine dictates voltage-gated sodium channel binding.

Fragment-Based Covalent Ligand Discovery (FBLD)

Targeted covalent inhibitors have revolutionized the treatment of historically "undruggable" targets, such as the KRAS G12C mutation and TEAD transcription factors[2],[3]. In FBLD, this chloroacetamide serves as a covalent probe. The bulky lipophilic group explores hydrophobic pockets (e.g., the palmitoylation pocket of TEAD), establishing the initial non-covalent dissociation constant ( Kd​ ). Once anchored, the α -chloroacetamide is positioned for a proximity-driven, irreversible attack by a target cysteine thiolate, leading to target inactivation ( kinact​ )[3].

G A 2-Chloro-N-(2-methyl- 1-phenylpropyl)acetamide (Electrophilic Scaffold) B SN2 Amination (Library Synthesis) A->B + Sec-Amines (KI, DIPEA) C Cysteine Targeting (Covalent Inhibition) A->C + Protein-SH (GSH Assay) D Aminoacetamide Analogs (CNS/Local Anesthetics) B->D E Targeted Covalent Inhibitors (e.g., Kinase/TEAD targets) C->E

Figure 1: Divergent application pathways of the chloroacetamide scaffold in drug discovery.

Quantitative Physicochemical Profiling

To contextualize the utility of this scaffold, it is essential to compare its physicochemical and kinetic properties against standard medicinal chemistry warheads.

Table 1: Comparative Profiling of Electrophilic Warheads

Scaffold / WarheadMolecular Weight (Da)Calculated LogPIntrinsic GSH Reactivity ( t1/2​ , min)Primary Utility
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide 225.71~2.85120 - 180Lipophilic Covalent Binder / CNS Library
N-Phenylchloroacetamide (Standard)169.61~1.5045 - 60Baseline Fragment Probe
Acrylamide (Reference)71.08~-0.60>300*Kinase Inhibitors (e.g., Ibrutinib)

*Acrylamide reactivity is highly context-dependent and generally requires enzymatic activation or extreme proximity to react with thiols.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield SN​2 Amination (Finkelstein-Assisted)

Causality & Design: Direct SN​2 displacement of primary alkyl chlorides by bulky secondary amines can be sluggish, leading to competitive hydrolysis. This protocol utilizes Potassium Iodide (KI) as a Finkelstein catalyst. KI converts the chloroacetamide into a highly reactive iodoacetamide in situ, drastically lowering the activation energy. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the reactant amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (ACN, 5.0 mL).

  • Catalysis: Add Potassium Iodide (KI, 0.2 eq, 0.2 mmol). Stir at room temperature for 15 minutes to allow partial halogen exchange.

  • Amination: Add the desired secondary amine (e.g., diethylamine) (1.5 eq, 1.5 mmol) followed by DIPEA (2.0 eq, 2.0 mmol).

  • Reaction & Validation: Heat the mixture to 60°C. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active due to the phenyl ring) should be completely consumed within 2-4 hours. Self-Validation: The disappearance of the starting material spot confirms complete conversion, preventing complex downstream purification.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc and wash with 1M NaOH (to remove KI and DIPEA salts) followed by brine. Dry over Na2​SO4​ and purify via silica gel chromatography to yield the pure aminoacetamide.

Protocol B: Glutathione (GSH) Trapping Assay for Covalent Reactivity

Causality & Design: Before advancing a covalent warhead into cellular assays, its intrinsic reactivity must be profiled. A warhead that is too reactive will cause idiosyncratic toxicity via off-target protein alkylation. This assay utilizes a massive excess of GSH (10 mM) relative to the electrophile (100 µM) to establish pseudo-first-order kinetics, allowing for a highly accurate, linear calculation of the half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 10 mM reduced Glutathione (GSH).

  • Initiation: Dissolve the chloroacetamide in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of the GSH buffer (final concentration: 100 µM electrophile, 1% DMSO).

  • Incubation & Sampling: Incubate at 37°C. At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot.

  • Quenching & Validation: Quench the extracted aliquot immediately by mixing with 50 µL of cold ACN containing an internal standard (e.g., Indomethacin, 10 µM). Self-Validation: The internal standard corrects for any LC-MS injection volume variations, ensuring the decay curve reflects true chemical reactivity rather than instrumental drift.

  • Analysis: Analyze the samples via LC-MS (MRM mode tracking the parent mass of the chloroacetamide). Plot the natural log of the remaining peak area ratio versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and t1/2​ .

Mechanism Step1 1. Target Protein Binding Non-covalent interaction via (2-methyl-1-phenylpropyl) pocket Step2 2. Proximity-Driven Attack Cysteine Thiolate (S-) attacks alpha-carbon of acetamide Step1->Step2 Step3 3. Transition State SN2 displacement of Chloride leaving group Step2->Step3 Step4 4. Irreversible Covalent Adduct Stable Thioether Linkage Formed (Target Inactivation) Step3->Step4

Figure 2: Stepwise mechanism of proximity-driven covalent modification of target cysteine residues.

References[3] Title: Covalent Inhibition in Drug Discovery | Source: PMC - NIH | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111425/[4] Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction | Source: RSC Publishing | URL:https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00109d[2] Title: DEVELOPMENT AND SYNTHESIS OF AMINO ACID DERIVATIVES OF N-METHYL ANALOGUE OF PROCAINE AND BENZOCAINE BASED ON PHARMACOPHORE FUSION | Source: Editorum.ru | URL:https://editorum.ru/index.php/jcpr/article/download/239/239/[1] Title: Fragment-based covalent ligand discovery | Source: Vividion Therapeutics / RSC Chem Biol | URL:https://vividion.com/wp-content/uploads/2021/04/Fragment-based-covalent-ligand-discovery.pdf

Sources

Method

Application Note: Handling, Storage, and Covalent Profiling Protocols for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Target Audience: Chemical biologists, medicinal chemists, and drug discovery scientists. Introduction & Chemical Rationale 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a specialized α -chloroacetami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, medicinal chemists, and drug discovery scientists.

Introduction & Chemical Rationale

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a specialized α -chloroacetamide ( α CA) derivative. In modern drug discovery, α CAs are extensively utilized as electrophilic "warheads" for targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[1]. They function by undergoing an irreversible SN​2 nucleophilic substitution with the thiolate side chains of reactive cysteine residues[2].

Compared to highly reactive electrophiles (e.g., sulfonyl fluorides or aliphatic halides), α CAs strike an optimal balance between aqueous stability and cysteine reactivity[3]. This chemoselectivity makes them ideal for mapping ligandable cysteines across the proteome without excessively labeling off-target nucleophiles like lysine or histidine[4].

Physicochemical Properties & Hazard Profile

To ensure safe handling and accurate molarity calculations during assay development, the fundamental properties and hazard classifications of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide are summarized below[5],[6],[7].

Property / HazardSpecification
Chemical Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
CAS Number 80364-92-7
Solubility Soluble in DMSO, DMF, and Dichloromethane
GHS Health Hazards Acute Oral Toxicity (Category 3); Skin Sensitization (Category 1)
GHS Signal Word Danger

Storage and Handling Procedures

Storage Causality and Best Practices

While α CAs are more stable in aqueous buffers than simple alkyl chlorides[8], they are susceptible to slow hydrolysis over prolonged periods[3].

  • Temperature: Store the lyophilized powder at 2–8°C for active use. For long-term archiving, -20°C is preferred.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.

    • Causality: Atmospheric moisture can induce slow hydrolysis of the α -chloro group, converting the active electrophile into an inert α -hydroxyacetamide. This degradation entirely abolishes its covalent binding capacity.

  • Light Protection: Keep in amber vials or protect from direct light to prevent radical-induced degradation.

Safe Handling & Spill Management
  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory[7]. Due to their mechanism of action, α CAs are potent skin sensitizers and can covalently modify epidermal proteins upon contact.

  • Spill Decontamination (Self-Validating System): In the event of a powder or solution spill, do not simply wipe it up with water.

    • Protocol: Flood the spill area with a 5% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution, leave for 10 minutes, then wipe clean.

    • Causality: Thiosulfate is a highly potent, odorless sulfur nucleophile. It rapidly alkylates the chloroacetamide via an SN​2 mechanism, converting the hazardous electrophile into a benign, highly water-soluble Bunte salt that can be safely disposed of as standard aqueous waste.

Experimental Methodology: In Vitro Covalent Labeling

This protocol details the evaluation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide against a purified recombinant protein to determine covalent binding efficiency and kinetics.

Step 1: Reconstitution
  • Action: Dissolve the compound in anhydrous, amine-free DMSO to a stock concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature hydrolysis[3]. Amine-free grades are critical, as trace dimethylamine impurities in degraded DMSO can react with the α CA, depleting the active concentration before the assay begins.

Step 2: Target Protein Preparation (Critical Step)
  • Action: Buffer-exchange the target protein into a labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) using a size-exclusion desalting column (e.g., PD-10).

  • Causality: Standard protein storage buffers contain reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). These reagents contain highly reactive thiols that will outcompete the protein's cysteines for the α CA, leading to false-negative binding results.

Step 3: Incubation & Kinetic Profiling
  • Action: Aliquot the protein (e.g., 2 µM final) and add the α CA compound (e.g., 20 µM final, keeping DMSO 1% v/v). Incubate at 25°C or 37°C.

  • Self-Validation Control: Run a parallel negative control where the protein is pre-incubated with 1 mM Iodoacetamide (IAA) for 30 minutes prior to adding the test compound. If the test compound is genuinely cysteine-reactive, the IAA-blocked control will show no adduct formation, validating the assay's specificity.

Step 4: Reaction Quenching
  • Action: At specific time points (e.g., 15, 30, 60, 120 mins), extract an aliquot and immediately add DTT to a final concentration of 10 mM.

  • Causality: The massive molar excess of DTT instantly consumes all unreacted α CA, freezing the reaction kinetics at that exact second. This allows for precise calculation of kinact​/KI​ parameters without artifactual labeling during sample processing.

Step 5: LC-MS/MS Intact Mass Analysis
  • Action: Analyze the quenched samples via LC-MS. A successful reaction will yield a mass shift corresponding to the covalent attachment of the acetamide core and the loss of a chloride ion (approx. +190.1 Da).

Visualizations

Workflow N1 1. Compound Storage (Inert Gas, 2-8°C) N2 2. Reconstitution (Anhydrous DMSO) N1->N2 N3 3. Target Incubation (Thiol-Free Buffer) N2->N3 N4 4. Reaction Quench (Excess DTT) N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Experimental workflow for covalent protein labeling using alpha-chloroacetamide probes.

Mechanism R1 Electrophile 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide TS S_N2 Transition State (Thiolate Attack at alpha-Carbon) R1->TS Deprotonation & Attack R2 Nucleophile Target Protein (Cys-SH) R2->TS Deprotonation & Attack P1 Covalent Adduct (Stable Thioether Linkage) TS->P1 Irreversible Binding P2 Leaving Group (Chloride Ion + H+) TS->P2 Elimination

SN2 mechanistic pathway of cysteine alkylation by alpha-chloroacetamides.

References

  • [5] Title: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide - CAS 80364-92-7 Source: Molaid Chemical Database URL: [Link]

  • [6] Title: 80364-92-7_CAS:80364-92-7_2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Source: ChemSrc URL: [Link]

  • [4] Title: Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells Source: ResearchGate / Cell Press URL: [Link]

  • [1] Title: A chemical proteomic probe for the mitochondrial pyruvate carrier complex Source: NIH / PubMed Central URL: [Link]

  • [2] Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • [3] Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: NIH / PubMed Central URL: [Link]

  • [8] Title: Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Application

Advanced NMR Characterization Protocol for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Scope The structural verification of functionalized b...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scope

The structural verification of functionalized building blocks is a critical quality control step in drug development. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) is a highly versatile intermediate featuring a reactive chloroacetamide warhead and a sterically hindered, chiral amine core.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The presence of a chiral center adjacent to an isopropyl group and a chloroacetyl moiety induces complex magnetic non-equivalence. Furthermore, the partial double-bond character of the secondary amide bond can lead to rotational isomerism. This application note provides a comprehensive, self-validating NMR workflow designed to unambiguously assign the structure of this molecule while explaining the causality behind its unique spectral features.

Structural Analysis & Anticipated NMR Complexities

To prevent misinterpretation of the NMR data, analysts must anticipate two major stereochemical and conformational phenomena:

Diastereotopicity Induced by the Chiral Center

The molecule possesses a chiral center at the benzylic carbon (C1 of the propyl chain). Because this chiral center lacks a plane of symmetry, it renders nearby symmetrical groups chemically and magnetically non-equivalent[1].

  • The Isopropyl Methyls: The two methyl groups of the isopropyl moiety are diastereotopic[2]. Rather than a single six-proton doublet, they will manifest as two distinct three-proton doublets in the ¹H NMR spectrum and as two separate resonances in the ¹³C NMR spectrum.

  • The Chloroacetyl Protons (-CH₂Cl): Similarly, the two protons of the isolated -CH₂Cl group are diastereotopic. Because they reside in different average magnetic environments and are geminally coupled to each other ( 2J≈14 Hz), they will not appear as a simple singlet. Instead, they will present as an AB quartet (two strongly coupled doublets, often with a pronounced "roof effect")[1].

Secondary Amide Rotational Isomerism

The C-N bond of the amide group possesses partial double-bond character, which restricts free rotation and leads to the existence of distinct cis and trans (or E and Z) conformational isomers[3].

  • In secondary amides, the trans (Z) rotamer is overwhelmingly favored energetically to minimize steric clashes between the bulky N-substituent and the carbonyl oxygen[4].

  • However, the energy barrier for interconversion is significant enough that the process is slow on the NMR timescale. Consequently, depending on the solvent and concentration, minor cis (E) rotamers may appear as a secondary set of low-intensity peaks[3]. Chloroacetamides are particularly prone to exhibiting observable rotameric equilibria in solution[5].

Experimental Protocol: A Self-Validating Workflow

To build a self-validating data package, we rely on a combination of 1D and 2D NMR techniques. The 1D spectra provide the baseline quantitative data, while 2D COSY, HSQC, and HMBC experiments orthogonally prove the connectivity.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is preferred as it typically yields sharp signals for aliphatic and aromatic protons. Note: If the amide NH proton is excessively broadened due to chemical exchange, switching to DMSO- d6​ will lock the NH via hydrogen bonding, sharpening the signal[3].

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

NMR Acquisition Parameters
  • 1D ¹H NMR (400 or 600 MHz): 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 1D ¹³C NMR (100 or 150 MHz): 512–1024 scans, D1 of 2.0 s, spectral width of 250 ppm.

  • 2D COSY (Correlation Spectroscopy): Use to map the contiguous scalar coupling network: NH ↔ CH(Ph) ↔ CH(iPr) ↔ CH₃(A)/CH₃(B).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Use to differentiate diastereotopic protons. The two distinct doublets of the AB quartet will correlate to a single carbon resonance at ~42 ppm, definitively proving they belong to the same -CH₂Cl group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Use to bridge the isolated spin systems. Look for 2J and 3J correlations from the NH, the chiral CH, and the -CH₂Cl protons to the quaternary amide carbonyl carbon (~165 ppm).

Workflow A 1. Sample Preparation (CDCl₃, 298K) B 2. 1D ¹H & ¹³C NMR (Baseline & Rotamer Check) A->B C 3. 2D COSY (Scalar Coupling Network) B->C D 4. 2D HSQC (C-H Direct Assignments) C->D E 5. 2D HMBC (Quaternary C & Linkage) D->E F 6. Stereochemical Resolution (Diastereotopic Protons) E->F

Caption: Logical workflow for the unambiguous NMR assignment of complex chiral amides.

Expected Data & Assignments

The following tables summarize the expected quantitative data for the major trans (Z) rotamer of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in CDCl₃.

Table 1: ¹H NMR Assignments (Simulated at 400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment & Causality Notes
NH 6.80br d1H~8.0Amide proton, scalar coupled to the chiral benzylic CH.
Phenyl 7.20 – 7.35m5H-Aromatic ring protons.
CH(Ph) 4.85dd1H8.0, 9.5Chiral center. Coupled to NH and the isopropyl methine.
CH₂Cl (A) 4.10d1H14.5Diastereotopic proton 1 of the AB system[1].
CH₂Cl (B) 3.95d1H14.5Diastereotopic proton 2 of the AB system[1].
CH(iPr) 2.15m1H6.5, 9.5Isopropyl methine, split by adjacent CH and two methyls.
CH₃ (A) 1.05d3H6.5Diastereotopic methyl group 1.
CH₃ (B) 0.80d3H6.5Diastereotopic methyl group 2.
Table 2: ¹³C NMR Assignments (Simulated at 100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment & Causality Notes
C=O 165.5CqAmide carbonyl. Validated via HMBC cross-peaks.
C-Ar (ipso) 141.0CqPhenyl ipso carbon.
C-Ar (o,m,p) 126.5 – 128.5CHPhenyl ring carbons.
CH(Ph) 58.2CHChiral benzylic carbon.
CH₂Cl 42.6CH₂Chloroacetyl carbon. HSQC links this to the 4.10/3.95 ppm ¹H signals.
CH(iPr) 33.4CHIsopropyl methine carbon.
CH₃ (A) 19.5CH₃Diastereotopic methyl carbon 1.
CH₃ (B) 18.2CH₃Diastereotopic methyl carbon 2.

Spin System & Correlation Visualization

To ensure absolute trustworthiness in the structural assignment, the 2D NMR correlation network must form a closed, self-validating loop. The diagram below maps the critical COSY (through-bond scalar coupling) and HMBC (long-range carbon-proton coupling) interactions that lock the chloroacetamide warhead to the chiral amine core.

SpinSystem NH Amide NH (~6.80 ppm) CH_Ph CH(Ph) Chiral Center NH->CH_Ph COSY (³J) CO C=O Carbonyl NH->CO HMBC (¹J/²J) CH_iPr CH(iPr) Methine CH_Ph->CH_iPr COSY (³J) CH_Ph->CO HMBC (³J) CH3_A CH₃ (A) Diastereotopic CH_iPr->CH3_A COSY (³J) CH3_B CH₃ (B) Diastereotopic CH_iPr->CH3_B COSY (³J) CH2_Cl CH₂Cl AB Quartet CH2_Cl->CO HMBC (²J)

Caption: Key 2D NMR correlation network. COSY (blue) maps the contiguous chain; HMBC (red) bridges the functional groups.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield, purity, and scalability challenges during the synthesis of 2-Chloro-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield, purity, and scalability challenges during the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Because 2-methyl-1-phenylpropan-1-amine is a sterically hindered primary amine (featuring an α -phenyl and a β -isopropyl group), its N-acylation with chloroacetyl chloride requires precise kinetic control to prevent competitive side reactions. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure reliable >90% yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yield is consistently below 60%, and I am observing multiple impurity spots on my TLC plate. What is causing this?

Analysis & Causality: The primary culprit is the dual electrophilic nature of chloroacetyl chloride. It possesses two reactive sites: the highly electrophilic acyl carbonyl carbon and the α -carbon bearing the chloride leaving group.

While N-acylation at the carbonyl is kinetically favored, the presence of excess base, elevated temperatures, or prolonged reaction times allows the thermodynamic pathway— SN​2 N-alkylation at the α -carbon—to compete . Furthermore, the steric bulk of 2-methyl-1-phenylpropan-1-amine slightly retards the kinetic acylation rate, giving side reactions a wider window to occur.

Solution: Maintain strict stoichiometric control (maximum 1.05 equivalents of chloroacetyl chloride) and perform the addition strictly dropwise at 0 °C to heavily favor the kinetic N-acylation pathway.

ReactionPathways Amine 2-Methyl-1-phenylpropan-1-amine + Chloroacetyl Chloride Acylation Kinetic Pathway (N-Acylation) Amine->Acylation Base, 0 °C Alkylation Thermodynamic Pathway (N-Alkylation / SN2) Amine->Alkylation Excess Base / Heat Product 2-Chloro-N-(2-methyl-1- phenylpropyl)acetamide Acylation->Product Impurity N,N-Dialkylated Impurities Alkylation->Impurity Product->Alkylation Unreacted Amine

Fig 1: Competing kinetic N-acylation and thermodynamic N-alkylation pathways.

Q2: I am using Triethylamine (TEA) as my base in Dichloromethane (DCM), but the reaction stalls and becomes a thick slurry. Why?

Analysis & Causality: The hydrochloride salt of TEA (triethylammonium chloride) has poor solubility in cold DCM and precipitates rapidly. This precipitation can trap unreacted starting materials in the slurry, preventing efficient mixing. Additionally, TEA can occasionally act as a competing nucleophile with highly reactive acyl chlorides, forming transient, less reactive acylammonium intermediates.

Solution: Switch your organic base to N,N-Diisopropylethylamine (DIPEA). DIPEA is non-nucleophilic due to its steric bulk, and its hydrochloride salt exhibits superior solubility in DCM, ensuring a homogeneous reaction mixture throughout the addition phase.

Q3: Can I run this reaction in aqueous conditions to avoid the stringent anhydrous requirements of DCM/DIPEA?

Analysis & Causality: Yes, utilizing a Schotten-Baumann biphasic system (e.g., Ethyl Acetate and Aqueous Potassium Carbonate) is highly effective. However, you must account for the competitive hydrolysis of chloroacetyl chloride. In water, chloroacetyl chloride slowly hydrolyzes to chloroacetic acid, which subsequently forms an unreactive salt with your amine, instantly capping your maximum theoretical yield at 50% .

Solution: If using aqueous conditions, the organic solvent must dissolve the amine completely, and the base must be present in sufficient excess to neutralize the HCl byproduct immediately without driving the pH so high that acyl chloride hydrolysis outpaces amide formation.

Part 2: Quantitative Data & Condition Optimization

To illustrate the impact of solvent and base selection on the synthesis of sterically hindered chloroacetamides, consider the following optimization data matrix:

EntrySolvent SystemBase (Equivalents)TemperatureTimeIsolated YieldMajor Impurity Profile
1DCM (Anhydrous)TEA (1.5 eq)25 °C2 h58%N,N-dialkylated products, unreacted amine
2 DCM (Anhydrous) DIPEA (1.2 eq) 0 °C to RT 1 h 92% Trace hydrolysis product (Optimal)
3ToluenePyridine (1.5 eq)0 °C3 h74%Pyridinium salts, colored impurities
4EtOAc / H2​O K2​CO3​ (2.0 eq)0 °C30 min88%Chloroacetic acid (removed in wash)

Table 1: Optimization matrix for the N-acylation of α -branched primary amines with chloroacetyl chloride.

Part 3: Validated Experimental Protocol

The following protocol relies on a self-validating system: the visual cues (homogeneity, thermal changes) and simple TLC checks ensure you can verify the reaction's success at each step without requiring immediate LC-MS analysis.

Step-by-Step Methodology (Anhydrous DCM / DIPEA Route):

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (Nitrogen or Argon). Add 2-methyl-1-phenylpropan-1-amine (1.0 mmol) and anhydrous DCM (5.0 mL).

  • Base Addition: Add DIPEA (1.2 mmol, 1.2 eq) to the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to exactly 0 °C for 10 minutes.

  • Acylation: Dilute chloroacetyl chloride (1.05 mmol, 1.05 eq) in 1.0 mL of anhydrous DCM. Add this solution dropwise via a syringe pump or addition funnel over 15 minutes.

    • Self-Validation Checkpoint: A slight exotherm may occur, but the solution should remain clear and homogeneous. If heavy white smoke or rapid boiling occurs, your addition rate is too fast.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. Check the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint: Stain the TLC plate with Ninhydrin and heat it. The complete disappearance of the primary amine spot (which turns bright purple/pink) confirms 100% conversion.

  • Quench & Workup: Quench the reaction by adding 5.0 mL of cold 0.1 M HCl to neutralize excess DIPEA and any trace unreacted amine. Separate the layers in a separatory funnel.

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (5.0 mL) to remove chloroacetic acid byproducts, followed by brine (5.0 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide as a white to off-white solid.

Workflow Step1 1. Dissolve Amine + DIPEA in anhydrous DCM Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of Chloroacetyl Chloride Step2->Step3 Step4 4. Stir 30 min at 0 °C, then warm to RT Step3->Step4 Step5 5. Aqueous Quench & Extraction (0.1M HCl) Step4->Step5 Step6 6. Organic layer washed, dried, and concentrated Step5->Step6

Fig 2: Optimized step-by-step synthetic workflow for high-yield N-acylation.

References

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis (Journal of Asian Natural Products Research) URL: [Link]

Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. The following content, structured in a question-and-answer format, provides in-depth technical guidance and scientifically grounded solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide?

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide from 2-methyl-1-phenylpropan-1-amine and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[1][2] The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the chloroacetyl chloride.[2] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: I am observing a very low yield of my target compound, or in some cases, no product formation at all. What are the potential causes and how can I rectify this?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While the reaction is typically rapid, the steric hindrance from the 2-methyl-1-phenylpropyl group can slow down the rate.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine is still present after the initial reaction time, consider extending it. Gentle heating might be necessary for sterically hindered amines, but this should be done cautiously to avoid side reactions.[4]

    • Improper Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. Ensure that chloroacetyl chloride is used in a slight excess (typically 1.1-1.2 equivalents) to drive the reaction to completion.[5]

  • Loss of Starting Amine:

    • Formation of Amine Hydrochloride Salt: Chloroacetyl chloride reacts with the amine to produce hydrochloric acid (HCl) as a byproduct. This HCl will protonate the starting amine, forming an unreactive hydrochloride salt.[1] To prevent this, a non-nucleophilic base such as triethylamine (TEA) or pyridine must be added to the reaction mixture to scavenge the HCl.[5][6] Use at least a stoichiometric equivalent of the base, and often a slight excess is beneficial.

  • Degradation of Reagents:

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly moisture-sensitive. Any water present in the solvent or on the glassware will hydrolyze it to chloroacetic acid, which will not participate in the desired reaction. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the final purified yield is still low. What are the likely side reactions occurring?

The formation of byproducts is a common issue in this synthesis. Understanding the potential side reactions is key to their mitigation.

Common Side Reactions and Their Mitigation:

  • Dimer Formation: A common side reaction is the formation of a dimeric impurity. This occurs when the amino group of the starting material or the product itself displaces the chlorine atom of another product molecule.[7]

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of the amine starting material to ensure the complete consumption of the more reactive chloroacetyl chloride.[7]

      • Temperature and Reaction Time: Avoid prolonged reaction times and high temperatures, as these conditions can favor the formation of dimeric byproducts.[7]

      • Prompt Quenching: Once the reaction is complete, as indicated by TLC, quench the reaction mixture to prevent further reactions.[7]

  • Diacylation of the Amine: If the reaction conditions are too harsh (e.g., high temperature or a large excess of chloroacetyl chloride), a second chloroacetyl group can be added to the nitrogen atom, forming a diacylated byproduct.

    • Mitigation:

      • Controlled Addition of Chloroacetyl Chloride: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (0-5 °C) to maintain control over the reaction exotherm and prevent localized high concentrations of the acylating agent.[5][8]

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the chloroacetyl chloride, leading to the formation of an ester byproduct.

    • Mitigation:

      • Use of Aprotic Solvents: Employ non-nucleophilic, aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[5][8]

Visualizing the Reaction and Key Side Reaction:

Amine 2-Methyl-1-phenylpropan-1-amine Product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Amine->Product + Chloroacetyl Chloride + Base Dimer Dimeric Impurity Amine->Dimer + Product Diacylated Diacylated Byproduct Amine->Diacylated + Excess Chloroacetyl Chloride AmineSalt Amine Hydrochloride Salt Amine->AmineSalt + HCl (byproduct) AcylChloride Chloroacetyl Chloride AcylChloride->Product Product->Dimer

Caption: Main reaction and common side reactions.

Issue 3: Reaction Mixture Turns Dark or Forms a Tar-like Substance

Q: My reaction mixture has turned dark brown/black, and I am observing the formation of a thick, tarry substance. What is causing this and is the reaction salvageable?

A dark coloration and polymerization are indicative of uncontrolled reaction conditions.

Potential Causes and Solutions:

  • Uncontrolled Exotherm: The reaction between an amine and an acyl chloride is highly exothermic.[9] If the addition of chloroacetyl chloride is too rapid or the reaction is not adequately cooled, the temperature can rise uncontrollably, leading to decomposition and polymerization.

    • Mitigation:

      • Cooling: Maintain the reaction temperature at 0-5 °C, especially during the addition of chloroacetyl chloride, using an ice bath.[5][10]

      • Slow Addition: Add the chloroacetyl chloride dropwise over a period of time to allow for the dissipation of heat.[6]

  • Presence of Impurities: Impurities in the starting materials or solvent can sometimes catalyze polymerization or decomposition reactions.

    • Mitigation:

      • Use Pure Reagents: Ensure the purity of the starting amine and use freshly distilled or high-purity chloroacetyl chloride. Solvents should be of high quality and anhydrous.

Salvageability:

Unfortunately, once significant polymerization has occurred, it is very difficult to salvage the desired product from the tar. It is generally more efficient to discard the reaction and restart with stricter control over the reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-methyl-1-phenylpropan-1-amine (1.0 eq)

  • Chloroacetyl chloride (1.1-1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.1-1.5 eq)[5][6]

  • Anhydrous Dichloromethane (DCM) or Chloroform[5][8]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-1-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.[5]

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow Diagram:

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Prep_Amine Dissolve Amine and Base in Anhydrous Solvent Prep_Cool Cool to 0-5 °C Prep_Amine->Prep_Cool Reaction_Add Dropwise Addition of Chloroacetyl Chloride Prep_Cool->Reaction_Add Prep_Acyl Prepare Chloroacetyl Chloride Solution Reaction_Stir Stir at Room Temperature Reaction_Add->Reaction_Stir Reaction_Monitor Monitor by TLC Reaction_Stir->Reaction_Monitor Workup_Quench Quench with Water Reaction_Monitor->Workup_Quench Workup_Extract Separate Organic Layer Workup_Quench->Workup_Extract Workup_Wash Wash with Acid, Base, Brine Workup_Extract->Workup_Wash Workup_Dry Dry with Na₂SO₄ Workup_Wash->Workup_Dry Purify_Evap Solvent Evaporation Workup_Dry->Purify_Evap Purify_Final Recrystallization or Chromatography Purify_Evap->Purify_Final

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

ParameterRecommended ValueRationale
Molar Ratios
2-methyl-1-phenylpropan-1-amine1.0 eqLimiting reagent.
Chloroacetyl Chloride1.1 - 1.2 eqEnsures complete conversion of the amine.[5]
Triethylamine/Pyridine1.1 - 1.5 eqNeutralizes the HCl byproduct.[5][6]
Reaction Conditions
SolventDichloromethane, Chloroform, THFAprotic and non-nucleophilic.[5][8]
Temperature0-5 °C (addition), then Room Temp.Controls exothermicity and minimizes side reactions.[5][10]
Reaction Time1-6 hours (TLC monitored)Varies based on scale and specific conditions.

References

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. Available at: [Link]

  • Reaction mechanisms: acid/acyl chloride with ammonia/amines - Doc Brown's CHEMISTRY. Available at: [Link]

  • chloroacetamide - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-phenyl-2-chloroacetamide - PrepChem.com. Available at: [Link]

  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available at: [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. Available at: [Link]

  • (PDF) 2-Chloro-N-methyl-N-phenylacetamide - ResearchGate. Available at: [Link]

  • Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol - CORE. Available at: [Link]

  • "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

  • Acylation with chloroacetyl chloride : r/AskChemistry - Reddit. Available at: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. Available at: [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole - Journal. Available at: [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Available at: [Link]

  • Melting point and yield of N-(substituted phenyl) chloroacetamides - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and isolation of 2-Chloro-N-(2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and isolation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7)[1][2].

This bulky chloroacetamide is synthesized via a biphasic Schotten-Baumann amidation[3][4]. While the reaction is fundamentally straightforward, scaling it up often introduces critical failure points—specifically competing hydrolysis kinetics and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during crystallization[5][6]. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-purity yields.

Process Overview & Workflow Visualization

The synthesis relies on the nucleophilic acyl substitution of 2-methyl-1-phenylpropylamine with chloroacetyl chloride. To prevent the highly exothermic reaction from degrading the product, it is executed in a biphasic system (Toluene/Aqueous NaOH)[3].

Workflow Amine 2-Methyl-1-phenylpropylamine (Starting Material) Reaction Schotten-Baumann Amidation (Biphasic: Toluene/Aq. NaOH, 0-5°C) Amine->Reaction Acyl Chloroacetyl Chloride (Acylating Agent) Acyl->Reaction Workup Aqueous Workup (Phase Separation & Washing) Reaction->Workup Crude Mixture Crystallization Anti-Solvent Crystallization (Toluene/Heptane with Seeding) Workup->Crystallization Organic Phase Waste Aqueous Waste (NaCl, Chloroacetate) Workup->Waste Aqueous Phase Pure Pure Chloroacetamide Product Crystallization->Pure Filtration & Drying

Workflow for biphasic synthesis and purification of the chloroacetamide intermediate.

Troubleshooting FAQs: Causality & Mitigation

Q1: Why is there significant unreacted amine in my crude mixture despite using an excess of chloroacetyl chloride?

The Causality: This is a classic competing kinetics issue inherent to biphasic Schotten-Baumann reactions[3]. Chloroacetyl chloride is highly electrophilic. In an aqueous-organic system, the desired amidation of the amine competes directly with the undesired hydrolysis of the acyl chloride by OH⁻ ions. If the internal pH drops below 8.0, the primary amine protonates into an unreactive ammonium salt, halting the reaction. Conversely, if the pH exceeds 10.0, the rate of acyl chloride hydrolysis to chloroacetic acid outpaces the amidation reaction, consuming your reagent before it can react with the amine. The Solution: Maintain strict pH control (8.5–9.5) via continuous, dropwise addition of aqueous NaOH concurrent with the acyl chloride addition. Do not dump the base in all at once.

Q2: During anti-solvent addition, the product forms a sticky emulsion ("oils out") instead of crystallizing. How do I fix this?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS)[6][7]. This occurs when the system reaches a high level of supersaturation, causing the solute's melting point in the solvent mixture to drop below the operating temperature. Instead of forming a rigid crystal lattice, the solute separates into a highly mobile, solute-rich liquid phase[5]. Because this oil phase is structurally similar to the reaction impurities, it acts as an excellent solvent for them. When the oil eventually undergoes spontaneous solidification, it traps these impurities, resulting in an amorphous gum[5][8]. The Solution: You must avoid the miscibility gap in the phase diagram. Reduce the cooling rate, adjust the Toluene/Heptane ratio, and implement a strict seeding strategy. Introducing 1-2 wt% of pure seed crystals before the solution reaches the LLPS boundary forces controlled nucleation, bypassing the oiling-out phase entirely[6][7].

OilingOut Supersaturated Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS High Cooling Rate No Seeding Nucleation Controlled Nucleation (Seeding) Supersaturated->Nucleation Slow Cooling + Seed Crystals Amorphous Impure Amorphous Solid / Gum LLPS->Amorphous Spontaneous Solidification Crystals High-Purity Crystals Nucleation->Crystals Crystal Growth

Causality of oiling out (LLPS) versus controlled nucleation during crystallization.

Q3: How do I minimize the formation of the di-acylated impurity?

The Causality: Over-acylation occurs when the newly formed secondary amide reacts with a second equivalent of chloroacetyl chloride. This side reaction is driven by localized high concentrations of acyl chloride and elevated temperatures. The Solution: Utilize "inverse addition" (adding the acyl chloride to the amine/base mixture, rather than vice versa) and ensure rigorous mechanical stirring (>300 rpm) to prevent localized pooling of the reagent. Maintain the internal temperature strictly between 0–5 °C.

Quantitative Impurity Profile & Mitigation

The following table summarizes the quantitative data regarding common impurities, their root causes, and the target thresholds required for downstream pharmaceutical or agrochemical applications.

Impurity ProfileCausality / MechanismTypical Level (Unoptimized)Target Level (Optimized)Mitigation Strategy
Unreacted Amine pH < 8.0 (Amine protonation)5.0 - 12.0%< 0.5%Concurrent NaOH addition; maintain pH 8.5–9.5.
Chloroacetic Acid pH > 10.0 (Acyl chloride hydrolysis)8.0 - 15.0%< 0.1%Strict temperature control (<5°C); basic aqueous workup.
Di-acylated Amide Localized excess of acyl chloride3.0 - 7.0%< 0.2%High-shear mixing (>300 rpm); slow inverse addition.
Trapped Organics LLPS / "Oiling Out" during cooling4.0 - 10.0%< 0.5%Seed crystallization at low supersaturation; slow anti-solvent rate.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, every step in this protocol includes a self-validating checkpoint. Do not proceed to the next step unless the validation criteria are met.

Phase A: Biphasic Schotten-Baumann Synthesis
  • Preparation: Charge a jacketed reactor with 2-methyl-1-phenylpropylamine (1.0 eq, 100 mmol, ~14.9 g) and toluene (100 mL). Initiate mechanical stirring at 350 rpm.

  • Cooling: Circulate coolant to bring the internal temperature to 0–2 °C.

    • Validation Check: Verify temperature with a calibrated internal probe. Do not proceed if T > 5 °C.

  • Concurrent Addition: Prepare a solution of chloroacetyl chloride (1.1 eq, 110 mmol, ~12.4 g) in toluene (20 mL). Prepare a separate solution of 20% w/v aqueous NaOH.

  • Reaction: Begin dropwise addition of the acyl chloride solution over 60 minutes. Simultaneously, add the NaOH solution dropwise to maintain the pH.

    • Validation Check: Pause addition every 15 minutes to spot-check the aqueous phase with pH paper. It must read between 8.5 and 9.5. If it drops below 8.0, halt acyl chloride addition until pH is restored.

Phase B: Workup & Phase Separation
  • Quenching: Once addition is complete, stir for 30 minutes at 5 °C, then allow the reactor to warm to 20 °C.

  • Separation: Stop stirring and allow phase separation for 15 minutes. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (50 mL) to remove residual amine, followed by saturated NaHCO3 (50 mL) to remove chloroacetic acid, and finally brine (50 mL).

    • Validation Check: Inspect the organic phase. If it remains cloudy after the brine wash, residual water is present. Dry over anhydrous Na₂SO₄ until the solution is completely transparent; failure to do so will alter the solubility curve during crystallization and induce oiling out.

Phase C: Anti-Solvent Crystallization
  • Concentration: Concentrate the toluene solution under reduced pressure to approximately 40% of its original volume.

  • Anti-Solvent Addition: Heat the solution to 45 °C. Begin adding heptane (anti-solvent) dropwise until the solution reaches the cloud point (first sign of persistent turbidity), then immediately add 2 mL of toluene to clear the solution.

  • Seeding: Cool the solution to 38 °C and add 1 wt% of pure 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide seed crystals.

    • Validation Check: Observe the reactor for 30 minutes. The seeds should remain suspended and begin to grow. If the solution turns into a milky emulsion, LLPS has occurred. (If this happens, reheat to 50 °C to redissolve and restart the cooling profile at a slower rate).

  • Isolation: Cool the slurry linearly to 5 °C over 4 hours. Filter the resulting white crystalline solid under a vacuum and wash with cold heptane. Dry in a vacuum oven at 40 °C to constant weight.

References

  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kudo, S., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications, 2019. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

Sources

Optimization

Degradation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in solution

Technical Support Center: Stability and Degradation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic recovery rates and unexpected degradation of chloroacetamide derivatives in aqueous assays.

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a sterically hindered chloroacetamide. While the bulky N-(2-methyl-1-phenylpropyl) group provides some steric shielding to the amide bond, the labile α-chloro group remains highly susceptible to nucleophilic attack, photolytic cleavage, and enzymatic degradation. This guide provides the mechanistic causality behind these degradation pathways and self-validating protocols to ensure absolute data integrity in your pharmacokinetic, agricultural, or environmental assays.

Section 1: Frequently Asked Questions (FAQs) on Abiotic Degradation

Q1: I am observing a rapid loss of the parent compound in my aqueous buffers over 48 hours in the dark. What is driving this degradation? A: This loss is almost certainly driven by pH-dependent hydrolysis. Chloroacetamides undergo both acid- and base-catalyzed hydrolysis. Under alkaline conditions, the dominant pathway is an intermolecular SN2 reaction where the hydroxide ion displaces the chlorine atom, yielding a hydroxy-substituted derivative, or through direct amide cleavage[1]. While the steric hindrance of the 2-methyl-1-phenylpropyl group slows the amide cleavage relative to less substituted analogs, the α-chloro displacement remains rapid. Expertise Insight: To mitigate this, maintain stock solutions in slightly acidic to neutral organic solvents (e.g., 0.1% formic acid in acetonitrile) and prepare aqueous working solutions immediately prior to use.

Q2: My compound is stable in the dark, but degrades when placed in the autosampler tray. Is it light-sensitive? A: Yes. Chloroacetamides are highly susceptible to direct photolysis under UV light. Irradiation initially leads to the cleavage of the C-Cl bond eliminating a chlorine radical to form a dechlorinated intermediate[2]. This intermediate rapidly undergoes mono- or multi-hydroxylation in water, or intramolecular cyclization[2]. If your autosampler tray is exposed to ambient laboratory light or UV sources, you will observe a time-dependent decay. Always use amber vials and temperature-controlled (4°C) autosamplers to arrest photolytic and thermal degradation kinetics.

Section 2: Biotic & Environmental Degradation

Q3: We are using this compound in soil/water microcosm studies. What metabolites should we track for mass balance? A: In biologically active matrices, microbial degradation outpaces abiotic hydrolysis. Aerobic bacteria initiate degradation primarily via an N/C-dealkylation reaction, followed by aromatic ring hydroxylation and cleavage processes[3]. Cytochrome P450 oxygenases and specific amidases play pivotal roles in this catabolism[3]. You must monitor for the dechlorinated amide, the free 2-methyl-1-phenylpropan-1-amine, and downstream ortho-cleavage products to maintain an accurate mass balance.

Section 3: Quantitative Degradation Kinetics

To provide a baseline for your experimental design, the following table summarizes the typical degradation profiles of sterically hindered chloroacetamides under various stress conditions.

ConditionpH / EnvironmentLight ExposureEstimated t1/2​ Primary Transformation Pathway
Acidic pH 2.0 (Aqueous)Dark> 7 daysAmide bond cleavage[1]
Neutral pH 7.0 (Aqueous)Dark> 30 daysHighly stable
Alkaline pH 10.0 (Aqueous)Dark< 24 hoursSN2 Hydroxylation / Dechlorination[1]
Photolytic pH 7.0 (Aqueous)UV (254 nm)< 30 minsRadical dechlorination & Cyclization[2]
Biotic Soil/Water MicrocosmDark3 - 7 daysEnzymatic N-dealkylation[3]

Section 4: Troubleshooting Guide & Self-Validating Protocol

When investigating the stability of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a poorly designed assay will conflate precipitation (due to low aqueous solubility) with chemical degradation. The following protocol is a self-validating system : it uses an internal standard (IS) added after the incubation but before the extraction to validate the recovery process, and requires a co-solvent to maintain thermodynamic solubility.

Protocol: Forced Degradation & Stability Workflow

Step 1: Preparation of Master Stock

  • Dissolve 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in 100% LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Causality: Acetonitrile prevents premature hydrolysis that occurs in protic solvents like methanol or water.

Step 2: Buffer Spiking & Incubation

  • Prepare 10 mM buffer solutions at pH 2 (Phosphate), pH 7 (HEPES), and pH 10 (Borate).

  • Spike the master stock into the buffers to a final concentration of 10 µg/mL, ensuring the final solvent composition contains exactly 10% Acetonitrile.

  • Causality: The 10% organic modifier maintains the lipophilic compound in the solution phase, preventing false-positive degradation readings caused by surface adsorption to the vial walls.

Step 3: Controlled Stress Exposure

  • Aliquot 1 mL of each buffered solution into two sets of vials: Clear quartz vials (for UV exposure) and Amber glass vials (for dark controls).

  • Incubate the quartz vials under a UV lamp (254 nm) and the amber vials in a temperature-controlled incubator at 25°C and 40°C.

Step 4: Quenching and Self-Validation

  • At designated time points (0, 1, 4, 24, 48 hours), remove a 100 µL aliquot.

  • Immediately quench the reaction by adding 100 µL of cold Acetonitrile containing 1 µg/mL of an isotopically labeled internal standard (e.g., Alachlor-d13).

  • Causality: The addition of the internal standard after incubation but before LC-MS/MS injection creates a self-validating system. It corrects for any matrix-induced ion suppression during electrospray ionization (ESI), ensuring that a drop in the parent compound signal is due to actual chemical degradation, not just a fluctuating mass spectrometer signal.

Step 5: LC-MS/MS Analysis

  • Analyze the samples using reversed-phase LC-MS/MS, monitoring the parent mass transition and scanning for the primary +OH (hydroxylated) and -Cl (dechlorinated) product masses.

Section 5: Mechanistic Visualizations

Pathways Parent 2-Chloro-N-(2-methyl-1- phenylpropyl)acetamide Hydrolysis Abiotic Hydrolysis (pH Extremes) Parent->Hydrolysis H2O / OH- / H+ Photolysis Photolysis (UV Exposure) Parent->Photolysis hν (<300 nm) Microbial Microbial Degradation (Enzymatic) Parent->Microbial Amidases / P450 Prod1 Hydroxyacetamide & Amide Cleavage Products Hydrolysis->Prod1 Prod2 Dechlorinated Radicals & Cyclization Products Photolysis->Prod2 Prod3 N-Dealkylation & Ortho-Cleavage Products Microbial->Prod3

Primary degradation pathways of chloroacetamides in aqueous environments.

Workflow Prep Prepare Stock (MeCN) Buffer Spike Buffers (10% MeCN) Prep->Buffer Incubate Incubate (Dark vs. UV) Buffer->Incubate Quench Quench + IS (Self-Validation) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step self-validating workflow for forced degradation studies.

References

  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

  • Title: Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water Source: Technical University of Denmark (DTU) URL: [Link]

  • Title: Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides Source: PubMed (Environmental Research) URL: [Link]

Sources

Troubleshooting

Improving the stability of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide for assays

Technical Support Center: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Introduction Welcome to the technical support guide for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This document is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Introduction

Welcome to the technical support guide for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound for accurate and reproducible assay results.

While specific stability data for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is not extensively published, the chloroacetamide functional group is well-characterized. This guide synthesizes established chemical principles of the chloroacetamide class to provide a robust framework for its handling and use. Our recommendations are grounded in an understanding of potential degradation pathways to empower you to proactively mitigate instability in your experiments.

Section 1: Core Stability Principles & Degradation Pathways

Understanding the inherent reactivity of the chloroacetamide moiety is critical to preventing compound degradation. The primary vulnerability of this class of molecules is susceptibility to nucleophilic attack, leading to hydrolysis.

1.1 Primary Degradation Pathway: Hydrolysis

The most common degradation pathway for chloroacetamides in solution is hydrolysis.[1][2][3] This reaction can be catalyzed by both acid and base, leading to cleavage of the amide bond or substitution of the chlorine atom.[2][4]

  • Base-Catalyzed Hydrolysis: In neutral to basic conditions (pH > 7), the primary mechanism is often a bimolecular nucleophilic substitution (SN2) reaction where a hydroxide ion (OH⁻) attacks the carbon bearing the chlorine atom, displacing it to form a hydroxy-substituted derivative. In some cases, cleavage of the amide bond can also occur.[2][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), hydrolysis can lead to cleavage of both the amide and ether groups (if present).[2][4] The rate and specific products can be influenced by the overall structure of the molecule.[5]

The rate of hydrolysis is highly dependent on pH, temperature, and buffer composition.[4]

Caption: General hydrolysis pathways for chloroacetamides.

1.2 Other Potential Degradation Factors

  • Photodegradation: Some amide-containing compounds can undergo decomposition when exposed to UV or even visible light.[6][7] While specific data for this molecule is unavailable, it is a prudent practice to minimize light exposure.

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis.[4] Long-term storage at room temperature or heating during an assay can lead to significant degradation.

  • Reaction with Nucleophiles: The chloroacetamide group is an alkylating agent. The chlorine is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles other than water. Components in your assay buffer or cell culture medium (e.g., thiols like glutathione or cysteine, primary amines) can react with and consume your compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems that may arise during experimentation, linking them to the stability principles outlined above.

Q1: My compound concentration is significantly lower than expected after preparing a stock solution and storing it for a week. What is the likely cause?

A1: This issue most often points to hydrolysis in your stock solution.

  • Root Cause Analysis:

    • Solvent Choice: If you used a protic solvent like methanol, ethanol, or an aqueous buffer, hydrolysis is the primary suspect. Water or other nucleophiles in the solvent can react with the compound over time.[1]

    • pH of Solvent: If an aqueous buffer was used, a non-neutral pH (either acidic or basic) will significantly accelerate the rate of hydrolysis.[4]

    • Storage Temperature: Storing the solution at room temperature or even 4°C can still allow for slow degradation. For long-term stability, -20°C or -80°C is recommended.[8]

  • Solutions & Best Practices:

    • Use Aprotic Solvents: Prepare primary stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF. Store these stocks at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

    • Prepare Aqueous Solutions Fresh: Prepare working solutions in your aqueous assay buffer immediately before use from the frozen aprotic stock.[9] Do not store aqueous solutions for extended periods.

    • Verify Solvent Purity: Ensure solvents are anhydrous and of high quality, as impurities can catalyze degradation.

Q2: I'm observing new or growing peaks in my HPLC/LC-MS analysis of an aged sample. What could they be?

A2: The appearance of new peaks is a classic sign of compound degradation.

  • Root Cause Analysis:

    • Hydrolysis Products: The most probable new peaks are the hydrolysis products. Based on the general mechanism, you might expect to see the hydroxy-substituted version of the parent compound (where -Cl is replaced by -OH) or products resulting from amide bond cleavage.[2][4]

    • Synthesis Impurities: While less common to "grow" over time, it's important to distinguish degradation products from impurities present in the initial solid material. Always run a t=0 (freshly prepared) sample as a reference.

    • Solvent Adducts: If using a nucleophilic solvent like methanol, you could potentially form a methoxy-adduct instead of a hydroxy-adduct.

  • Solutions & Best Practices:

    • Characterize New Peaks: Use LC-MS to determine the mass of the new peaks. A mass increase of 18 Da (after loss of HCl) often corresponds to the hydroxy-substituted product.

    • Perform a Forced Degradation Study: Intentionally degrade a small amount of your compound under acidic, basic, and oxidative conditions. This can help you definitively identify the retention times of key degradants. (See Protocol 1 in Section 4).[10][11]

    • Improve Storage: If degradation is observed, immediately implement the storage and handling best practices described in this guide to prevent further loss of material.

Q3: My compound seems to lose activity over the course of my multi-day cell-based assay. How can I improve its stability in the assay medium?

A3: Loss of activity in a biological assay points to instability in the complex aqueous environment of the cell culture medium.

  • Root Cause Analysis:

    • Hydrolysis in Medium: Standard culture media are buffered aqueous solutions (often around pH 7.4) and are incubated at 37°C, conditions that can promote slow hydrolysis.

    • Reaction with Media Components: Culture media contain numerous nucleophiles, such as amino acids (e.g., cysteine, histidine), vitamins, and serum proteins, which can react with the electrophilic chloroacetamide moiety.[12]

    • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates or tubes, reducing the effective concentration in the medium.[9]

  • Solutions & Best Practices:

    • Assess Stability Directly: Perform a simple experiment by incubating the compound in your complete cell culture medium at 37°C. Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

    • Dose More Frequently: If stability is limited to several hours, consider replacing the medium with freshly prepared compound solution every 12 or 24 hours instead of a single dose at the beginning of the experiment.

    • Use Control Wells: Include "compound only" wells (without cells) to differentiate between chemical degradation and cellular metabolism.

Caption: Troubleshooting workflow for stability issues.

Section 3: Best Practices & Preventative Measures (FAQs)

FAQ 1: What are the ideal storage conditions for solid 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide?

For solid material, store in a tightly sealed container in a cool, dry, dark place. A desiccator at 4°C is a good practice.[13][14] Avoid exposure to high humidity and direct light.[11][14]

FAQ 2: What is the best way to prepare stock solutions to maximize stability?

The key is to minimize exposure to water and repeated temperature changes.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFAprotic solvents prevent hydrolysis.
Concentration 10-20 mMA common range that is easy to dilute for working solutions.
Storage Temp. -80°CMinimizes degradation kinetics.[8]
Aliquoting Small, single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture.

FAQ 3: How can I quickly assess the stability of this compound in my specific assay buffer?

You can perform a simple short-term stability test.

  • Prepare a working solution of the compound in your final assay buffer at the concentration you will use.

  • Take an immediate t=0 sample and analyze it by HPLC to get a baseline peak area.

  • Incubate the remaining solution under your exact assay conditions (e.g., 37°C).

  • Take additional samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Analyze all samples by HPLC and compare the peak area of the parent compound to the t=0 sample. A loss of >10-15% peak area indicates a potential stability issue.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for Degradant Identification

This protocol is designed to generate potential degradation products to help validate that your analytical method is "stability-indicating."[10][11][15]

Materials:

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC Grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix equal parts of your stock solution with the following stressors:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Control: Water (or the solvent used for stressors)

  • Incubation: Loosely cap the vials and place them in a water bath at 60°C for 4-8 hours. Safety Note: Perform this in a fume hood.

  • Sampling & Quenching:

    • At desired time points (e.g., 2, 4, 8 hours), withdraw an aliquot from each vial.

    • For the Acid sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the Base sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all samples (including the control) to a suitable concentration with your mobile phase and analyze by HPLC or LC-MS.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products. The goal is to achieve 5-20% degradation of the main peak.[10][11] If degradation is too rapid, repeat with milder conditions (e.g., lower temperature or shorter time).

References

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Improving Small Molecule Stability in Solution. BenchChem.
  • Roberts, A. L., & Jeffers, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4798–4809. doi:10.1021/jf0530704
  • Rogers, J., & Parker, K. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16567–16577. doi:10.1021/acs.est.1c05166
  • Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Huang, C. H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry.
  • Huang, C. H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry.
  • Patsnap Eureka. (2026, February 28).
  • BenchChem Technical Support Team. (2025).
  • Wong, A.W., & Datla, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Huang, C. H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Lhiaubet-Vallet, V., et al. (2013). Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. Photochemistry and Photobiology, 89(6), 1359–1366. doi:10.1111/php.12128
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Echemi. (n.d.). 2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide.
  • AMSbiopharma. (2025, December 11).
  • SGS. (n.d.).
  • Scimplify. (n.d.). 2-Chloro-N-Methyl-N-(2-Methyl-1-Phenyl propan-2yl)acetamide (CAS NO - 2293-55-2).
  • D. Artman, Ph.D. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Diteba.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Innova Design Group. (2024, December 6).
  • Solvent Service. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
  • Medium. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide.
  • MedChemExpress. (n.d.). 2-Chloroacetamide Herbicide Agent.
  • Pharmaffiliates. (n.d.). 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide.
  • ChemBK. (n.d.). 2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide.
  • Zhang, Y., et al. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 16(10), 1957–1966.
  • Milosevic, J., et al. (2025).
  • MB-About. (n.d.). Assay Troubleshooting.
  • Naz, S. (2014). Quantitative analysis of small molecules in biological samples.
  • Thermo Fisher Scientific. (n.d.).
  • Kadi, A. A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Molecules, 25(15), 3496.
  • NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 469.
  • Kumar, S., et al. (2020). A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides. Organic Chemistry Frontiers, 7(10), 1275-1280.
  • BenchChem. (2025).
  • Wang, Z., et al. (2025). Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the Technical Support Center for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot the unique handling challenges of this molecule.

This compound is frequently utilized as an electrophilic fragment or covalent modifier in drug discovery[1]. However, its high lipophilicity and lack of ionizable groups often lead to severe aqueous solubility issues, causing false negatives in biochemical assays and erratic pharmacokinetic profiles. This guide provides field-proven, mechanistically grounded troubleshooting strategies to formulate and handle this compound effectively.

Physicochemical Profiling & Causality

Understanding the molecular architecture is the first step in troubleshooting. The table below summarizes the key physicochemical properties driving the solubility behavior of this compound.

PropertyValue / DescriptionMechanistic Implication
Molecular Weight 225.71 g/mol Small molecule; easily penetrates cell membranes if dissolved.
LogP (Calculated) ~3.58Highly lipophilic ("grease-ball" molecule); drives rapid aqueous precipitation via the hydrophobic effect[2].
Ionizable Groups NoneNeutral molecule across pH 1–14; pH adjustment will not improve solubility[3].
Reactive Moiety α-ChloroacetamideElectrophilic warhead; highly susceptible to nucleophilic attack by thiols or primary amines[1].
H-Bond Donors/Acceptors 1 / 1 (Amide NH / C=O)Limited hydrogen bonding capacity with water, further reducing aqueous solubility.
Diagnostic Workflow: The Nephelometry Assay

Before applying complex formulations, you must establish a self-validating system to quantify the exact concentration at which the compound crashes out (kinetic solubility limit). We recommend Laser Nephelometry , which detects nano-aggregates via light scattering before they become visible to the naked eye, avoiding the bottlenecks of filtration-based assays[4].

Step-by-Step Methodology: Kinetic Solubility via Nephelometry
  • Stock Preparation : Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Self-Validation Check: Ensure the solution is optically clear. If cloudy, warm gently to 37°C and vortex.

  • Serial Dilution : Prepare a 2-fold serial dilution of the DMSO stock in a 96-well plate using 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer : Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) in a clear-bottom microtiter plate. This yields a final DMSO concentration of 1% (v/v) and compound concentrations from 100 µM to 0.097 µM.

  • Incubation : Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 rpm to allow supersaturated states to equilibrate.

  • Measurement : Read the plate using a laser nephelometer measuring scattered light at 90°.

  • Data Analysis : Plot the turbidity (scatter signal) against compound concentration. The inflection point where the signal rises above the buffer baseline is your kinetic solubility limit.

Mandatory Visualization: Formulation Decision Tree

G Start 10 mM DMSO Stock 2-Chloro-N-(...)-acetamide Dilution Dilute into Aqueous Buffer (1% Final DMSO) Start->Dilution Nephelometry Laser Nephelometry Assay (Detect Nano-aggregates) Dilution->Nephelometry Decision Is Turbidity Detected? (Precipitation Occurs) Nephelometry->Decision Soluble Soluble: Proceed to Biochemical/Cellular Assay Decision->Soluble No Strategy1 Strategy 1: Co-solvents (e.g., 5-10% PEG400) Decision->Strategy1 Yes Strategy2 Strategy 2: Surfactants (e.g., 0.01% Tween-20) Decision->Strategy2 Yes Strategy3 Strategy 3: Complexation (e.g., 10% HP-β-CD) Decision->Strategy3 Yes Strategy1->Nephelometry Strategy2->Nephelometry Strategy3->Nephelometry

Decision tree for formulating lipophilic covalent inhibitors using nephelometry validation.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the aqueous assay buffer. What is the mechanistic cause, and how do I fix it? Cause : This is known as solvent-shift precipitation. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly lipophilic 2-methyl-1-phenylpropyl core is suddenly exposed to a high-dielectric environment, causing the hydrophobic effect to drive the molecules together into crystalline or amorphous aggregates[2]. Solution : You must lower the dielectric constant of the buffer or shield the hydrophobic core.

  • Methodology (Co-solvent approach) : Pre-mix the DMSO stock with a co-solvent like PEG400 or Propylene Glycol before adding it to the buffer. A final assay concentration of 5% PEG400 often provides enough solvation energy to keep the compound in solution without disrupting most biochemical assays.

Q2: I tried adjusting the pH of my buffer to 2.0 and 10.0, but the solubility didn't improve at all. Why? Cause : pH adjustment only enhances solubility for ionizable molecules (e.g., amines that protonate at low pH, or carboxylic acids that deprotonate at high pH)[3]. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a neutral amide. The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, rendering it non-basic. Solution : Abandon pH adjustment. Instead, utilize physical modification strategies such as cyclodextrin complexation.

  • Methodology (Cyclodextrin Complexation) : Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD will encapsulate the bulky phenyl-isopropyl moiety, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Prepare a 10% (w/v) HP-β-CD solution in your assay buffer, and slowly spike in your DMSO stock under vigorous vortexing.

Q3: I used DTT (Dithiothreitol) in my assay buffer to prevent protein aggregation, but my compound's efficacy dropped to zero. Is this a solubility issue? Cause : This is not a solubility issue; it is a chemical degradation issue. The α-chloroacetamide group is an electrophilic warhead designed to form covalent bonds with nucleophiles (typically active-site cysteines on target proteins)[1]. DTT is a strong nucleophilic thiol. It will rapidly react with the chloroacetamide via an SN2 mechanism, neutralizing your compound before it ever reaches the target. Solution : Remove DTT, β-mercaptoethanol, and glutathione from your assay buffers. If a reducing agent is absolutely required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but is a poor nucleophile due to steric hindrance, minimizing cross-reactivity with the chloroacetamide warhead.

Q4: How can I verify that my formulation actually worked and the compound isn't just forming invisible nano-suspensions? Cause : Surfactants can sometimes create metastable nano-emulsions that look clear to the naked eye but still sequester the drug away from the biological target, leading to false negatives. Solution : Implement a self-validating LC-MS centrifugation protocol.

  • Methodology :

    • Prepare your final formulated solution at the desired assay concentration.

    • Centrifuge the sample at 20,000 x g for 30 minutes.

    • Carefully aspirate the top 50% of the supernatant.

    • Inject both the pre-centrifugation mixture and the post-centrifugation supernatant into an LC-MS system.

    • If the AUC (Area Under the Curve) of the supernatant peak is >95% of the pre-centrifugation peak, your compound is truly in solution. If it is significantly lower, the compound was in a suspended aggregate that spun down.

References
  • Title :2 Source : MDPI (Pharmaceutics)

  • Title :3 Source : Brieflands (JRP)

  • Title :4 Source : ACS Publications (Analytical Chemistry)

  • Title :1 Source : ResearchGate (European Journal of Medicinal Chemistry)

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Reactions

Welcome to the technical support center for the synthesis and analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during their experiments. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and purity of your target compound.

I. Understanding the Reaction: The Schotten-Baumann Approach

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide typically proceeds via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[1][2] This involves the reaction of 2-methyl-1-phenylpropan-1-amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While this is a robust and widely used method, side reactions can occur, leading to the formation of various byproducts that can complicate purification and compromise the yield and purity of the desired product.

Reaction Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts amine 2-methyl-1-phenylpropan-1-amine product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide amine->product Acylation byproduct3 Dimeric Byproducts amine->byproduct3 Side Reactions acyl_chloride Chloroacetyl Chloride acyl_chloride->product byproduct2 Hydrolysis Products acyl_chloride->byproduct2 Hydrolysis base Base (e.g., NaOH, Et3N) base->product solvent Solvent (e.g., DCM, H2O) solvent->product product->byproduct3 Side Reactions byproduct1 Unreacted Starting Materials

Caption: General workflow for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

II. Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my 1H NMR spectrum with a singlet at around 4.1 ppm, but it's not my desired product. What could it be?

A1: A singlet around 4.1 ppm in an aqueous or protic solvent is often indicative of the methylene protons of chloroacetic acid. This byproduct forms from the hydrolysis of chloroacetyl chloride, especially if there is excess water in the reaction mixture or if the reaction is run for an extended period at elevated temperatures.[3]

Q2: My mass spectrum shows a peak that is roughly double the mass of my starting amine. What is the likely identity of this impurity?

A2: This high-molecular-weight impurity is likely a dimeric byproduct. One common pathway for its formation is the reaction of the starting amine with the product, where the amine displaces the chlorine atom of another product molecule. Another possibility is the formation of an oxamide derivative from the reaction of two amine molecules with residual phosgene or a related impurity in the chloroacetyl chloride.

Q3: After purification, I still have a persistent impurity that co-elutes with my product on silica gel chromatography. What are my options?

A3: If an impurity is difficult to remove by standard chromatography, consider alternative purification techniques. Recrystallization from a suitable solvent system can be highly effective for removing impurities with different solubility profiles. If the impurity is acidic (like chloroacetic acid), a liquid-liquid extraction with a dilute base during the workup can be beneficial. For structurally very similar impurities, preparative HPLC may be necessary.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating common byproducts in the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Observed Issue Potential Byproduct Formation Mechanism Mitigation Strategies
Unexpected peak in LC-MS with m/z corresponding to unreacted amine or chloroacetic acid. Unreacted 2-methyl-1-phenylpropan-1-amine or Chloroacetic acidIncomplete reaction or hydrolysis of chloroacetyl chloride.[3]Ensure a slight excess (1.05-1.1 eq) of chloroacetyl chloride. Perform the reaction at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis. Add the chloroacetyl chloride dropwise to the amine solution.
A peak in the 1H NMR spectrum with a chemical shift and multiplicity inconsistent with the product structure, often in the aromatic or aliphatic region. Isomeric byproductsRearrangement of the carbocation intermediate during the reaction, although less common with this specific substrate.Maintain a low reaction temperature and use a non-polar aprotic solvent to stabilize the desired reaction pathway.
A high molecular weight peak observed in the mass spectrum, often with a mass corresponding to (2 x amine mass) - 2HCl + 2CO or (product mass + amine mass) - HCl. Dimeric Byproducts (e.g., N,N'-bis(2-methyl-1-phenylpropyl)urea or N-(2-methyl-1-phenylpropyl)-2-((2-methyl-1-phenylpropyl)amino)acetamide)Reaction of the starting amine with phosgene impurities in the acylating agent or reaction of the amine with the product.Use high-purity chloroacetyl chloride. Ensure efficient stirring and slow addition of the acylating agent to avoid localized high concentrations.
Broad peaks or a complex multiplet in the 1H NMR spectrum that cannot be assigned to the product. Polymeric materialsUncontrolled polymerization initiated by reactive intermediates.Control the reaction temperature carefully and use an appropriate stoichiometry of reactants. Ensure the absence of radical initiators.
A peak in the LC-MS with a mass corresponding to the product plus an oxygen atom. 2-Hydroxy-N-(2-methyl-1-phenylpropyl)acetamideHydrolysis of the chloro-group of the product during workup or storage, particularly under basic conditions.Perform the aqueous workup under neutral or slightly acidic conditions. Ensure the final product is thoroughly dried and stored in a cool, dry place.

Byproduct Formation Pathways

amine 2-methyl-1-phenyl- propan-1-amine product 2-Chloro-N-(2-methyl-1- phenylpropyl)acetamide amine->product Acylation dimer Dimerization (e.g., via reaction with amine) amine->dimer cac Chloroacetyl Chloride cac->product caa Chloroacetic Acid cac->caa Hydrolysis product->dimer Nucleophilic substitution hydrolyzed_product 2-Hydroxy-N-(2-methyl-1- phenylpropyl)acetamide product->hydrolyzed_product Hydrolysis h2o H₂O h2o->caa h2o->hydrolyzed_product

Caption: Potential side reactions in the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

IV. Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for process optimization and ensuring the quality of the final compound. The following table summarizes the expected analytical signatures for the main product and its common byproducts.

Compound Expected 1H NMR Chemical Shifts (ppm, CDCl3) Expected 13C NMR Chemical Shifts (ppm, CDCl3) Expected Mass Spectrum (m/z)
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide ~7.2-7.4 (m, 5H, Ar-H), ~6.5 (br s, 1H, NH), ~4.5 (m, 1H, CH-N), ~4.0 (s, 2H, CH2Cl), ~2.0 (m, 1H, CH(CH3)2), ~0.9-1.0 (d, 6H, 2xCH3)~165 (C=O), ~140 (Ar-C), ~128-129 (Ar-CH), ~60 (CH-N), ~42 (CH2Cl), ~34 (CH(CH3)2), ~19-20 (CH3)[M+H]+: 240.1, [M+Na]+: 262.1
2-methyl-1-phenylpropan-1-amine ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (d, 1H, CH-N), ~1.8 (m, 1H, CH(CH3)2), ~1.5 (br s, 2H, NH2), ~0.8-1.0 (d, 6H, 2xCH3)~145 (Ar-C), ~126-128 (Ar-CH), ~63 (CH-N), ~35 (CH(CH3)2), ~19-20 (CH3)[M+H]+: 150.2
Chloroacetic acid ~4.1 (s, 2H, CH2Cl), ~10-12 (br s, 1H, COOH)~175 (C=O), ~40 (CH2Cl)[M-H]-: 93.0
2-Hydroxy-N-(2-methyl-1-phenylpropyl)acetamide ~7.2-7.4 (m, 5H, Ar-H), ~6.8 (br s, 1H, NH), ~4.5 (m, 1H, CH-N), ~3.9 (s, 2H, CH2OH), ~2.0 (m, 1H, CH(CH3)2), ~0.9-1.0 (d, 6H, 2xCH3)~170 (C=O), ~140 (Ar-C), ~128-129 (Ar-CH), ~60 (CH-N), ~61 (CH2OH), ~34 (CH(CH3)2), ~19-20 (CH3)[M+H]+: 222.2, [M+Na]+: 244.2
N,N'-bis(2-methyl-1-phenylpropyl)urea ~7.2-7.4 (m, 10H, Ar-H), ~5.0 (br s, 2H, NH), ~4.4 (m, 2H, CH-N), ~1.9 (m, 2H, CH(CH3)2), ~0.8-0.9 (d, 12H, 4xCH3)~158 (C=O), ~142 (Ar-C), ~126-128 (Ar-CH), ~58 (CH-N), ~35 (CH(CH3)2), ~19-20 (CH3)[M+H]+: 325.2, [M+Na]+: 347.2

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

V. Experimental Protocols for Byproduct Analysis

Protocol 1: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the reaction mixture or purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the product to the byproducts. Compare the chemical shifts with the expected values in the table above and with reference spectra of starting materials.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]+ of the product and byproducts.

  • Analysis: Correlate the retention times of the peaks in the chromatogram with their corresponding mass-to-charge ratios to identify the components of the mixture.

Analytical Workflow

sample Reaction Mixture lcms LC-MS Analysis sample->lcms nmr NMR Spectroscopy (1H, 13C) sample->nmr data_analysis Data Analysis and Structure Elucidation lcms->data_analysis nmr->data_analysis byproduct_id Byproduct Identification data_analysis->byproduct_id

Caption: A typical analytical workflow for the identification of byproducts.

VI. References

  • Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. (2020). Schotten–Baumann reaction. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Audience: Researchers, Process Chemists, and Drug Development Professionals Overview & Mechanistic Principles The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is typically achieved via the...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview & Mechanistic Principles

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is typically achieved via the acylation of 2-methyl-1-phenylpropan-1-amine with chloroacetyl chloride[1]. While this Schotten-Baumann transformation is highly efficient, the extreme moisture sensitivity and bifunctional reactivity of chloroacetyl chloride often lead to complex impurity profiles[2]. This support guide provides mechanistic troubleshooting, quantitative optimization strategies, and a self-validating protocol to consistently achieve >99% product purity.

Part 1: Expert Troubleshooting & FAQs

FAQ 1: Why is my crude purity consistently below 90%, and how do I minimize chloroacetic acid formation? Causality & Mechanism: Chloroacetyl chloride (CAC) is highly reactive. In a biphasic aqueous/organic system, water acts as a competing nucleophile against 2-methyl-1-phenylpropan-1-amine, leading to the rapid hydrolysis of CAC into chloroacetic acid[2]. Resolution: You must exploit the kinetic difference between amidation and hydrolysis. Maintain strict temperature control between 0–5 °C during the dropwise addition of CAC[3],[1]. The activation energy for amine acylation is lower than that of water hydrolysis; thus, cryogenic temperatures kinetically favor the formation of the amide[4]. Furthermore, replace strong bases like NaOH with milder bases like Na₂CO₃. Na₂CO₃ buffers the aqueous layer effectively without accelerating the base-catalyzed hydrolysis of the acid chloride or the final amide product[4],[1].

FAQ 2: How do I eliminate unreacted 2-methyl-1-phenylpropan-1-amine from the final product? Causality & Mechanism: Incomplete conversion occurs if the local pH drops too low, which protonates the amine into its unreactive hydrochloride salt, or if the CAC is consumed by hydrolysis before it can react[1]. Resolution: Ensure a slight stoichiometric excess of CAC (1.15 equivalents)[1]. During the reaction, maintain the aqueous phase pH above 8 to keep the amine in its nucleophilic free-base form[5]. To guarantee absolute removal during workup, incorporate a 1M HCl wash of the organic layer; this protonates any residual trace amine, forcing it into the aqueous waste layer[6].

FAQ 3: What causes the yellow discoloration in my product, and how can I achieve white crystals? Causality & Mechanism: Pure 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a colorless/white solid[7]. Yellowing typically indicates the presence of oxidized amine impurities, trace transition metals, or degradation products resulting from localized exothermic heating during CAC addition. Resolution: Implement a targeted crystallization step. Chloroacetamides crystallize exceptionally well from ethyl acetate/hexane or ethanol/water mixtures[6]. Crystallization effectively excludes structurally dissimilar impurities (Class 1 impurities) from the crystal lattice[8]. Avoid prolonged heating during solvent evaporation, as chloroacetamides can thermally degrade.

Part 2: Quantitative Optimization Matrix

The following table summarizes the causal impact of reaction parameters on the purity of the synthesized chloroacetamide.

Optimization ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Purity
Base Selection Aqueous NaOHAqueous Na₂CO₃NaOH promotes rapid CAC hydrolysis; Na₂CO₃ buffers effectively while preserving the acylating agent[4].
Temperature Room Temp (20–25 °C)0–5 °CLow temperatures kinetically favor the desired amidation pathway over aqueous hydrolysis[3],[1].
Stoichiometry 1.0 eq CAC1.15 eq CACA slight excess compensates for unavoidable trace hydrolysis, ensuring complete amine consumption[1].
Workup Washes Water only1M HCl, then NaHCO₃Acid wash removes unreacted amine; Base wash removes the chloroacetic acid byproduct[6].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology includes built-in validation checkpoints to ensure the system behaves as predicted before proceeding to the next phase.

Phase 1: Biphasic System Setup

  • Dissolve 1.0 eq of 2-methyl-1-phenylpropan-1-amine in a non-polar organic solvent (e.g., Dichloromethane or 2-MeTHF) at a concentration of 0.5 M.

  • Prepare a 10% w/v aqueous solution of Na₂CO₃ (2.0 eq) and add it to the organic mixture to create a biphasic system[6].

  • Validation Checkpoint 1: Measure the pH of the aqueous layer using pH paper. It must read >8.0 to ensure the amine remains deprotonated[5].

  • Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-salt bath[3],[1].

Phase 2: Kinetically Controlled Acylation 5. Dilute 1.15 eq of Chloroacetyl Chloride (CAC) in an equal volume of DCM. 6. Add the CAC solution dropwise via an addition funnel over 30 minutes. 7. Validation Checkpoint 2: Monitor the internal temperature continuously. Do not allow it to exceed 5 °C. If the temperature spikes, pause the addition[1]. 8. Post-addition, allow the reaction to stir for 1.5 hours while gradually warming to room temperature. 9. Validation Checkpoint 3: Perform TLC (Eluent: 3:1 Hexane/EtOAc). The starting amine spot (ninhydrin active) must be completely consumed.

Phase 3: Purification & Isolation 10. Transfer to a separatory funnel and separate the phases. Discard the aqueous layer. 11. Wash the organic layer sequentially to chemically partition impurities:

  • 1M HCl (2 x 50 mL) to extract unreacted amine[6].
  • Saturated NaHCO₃ (2 x 50 mL) to neutralize and extract chloroacetic acid[6].
  • Brine (1 x 50 mL) to remove residual water.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40 °C).
  • Recrystallize the crude solid using a boiling gradient of Ethyl Acetate and Hexane. Cool slowly to induce the precipitation of pure white crystals[6],[8].

Part 4: Mechanistic & Workflow Visualizations

Workflow A Amine + Organic Solvent (e.g., DCM) C Biphasic Mixture Cool to 0-5 °C A->C B Aqueous Base (e.g., Na2CO3) B->C D Dropwise Addition: Chloroacetyl Chloride (1.15 eq) C->D E Phase Separation D->E Stir 1.5h F Organic Layer: Wash with 1M HCl & NaHCO3 E->F Discard Aq. Layer G Crystallization (EtOAc/Hexane) F->G Dry & Concentrate H Pure 2-Chloro-N-(2-methyl... >99% Purity G->H

Biphasic Schotten-Baumann workflow for synthesizing high-purity chloroacetamides.

Troubleshooting Start Purity < 95%? Q1 Unreacted Amine Present? Start->Q1 A1 Increase CAC to 1.15 eq Ensure pH > 8 during rxn Q1->A1 Yes Q2 High Chloroacetic Acid? Q1->Q2 No A2 Strictly maintain 0-5 °C Use milder base (Na2CO3) Q2->A2 Yes Q3 Discoloration / Tars? Q2->Q3 No A3 Purify via Recrystallization (Avoid prolonged heating) Q3->A3 Yes

Decision tree for resolving common purity issues in chloroacetamide synthesis.

References

  • Wikipedia - Chloroacetamide. Retrieved from: [Link]

  • American Journal of Applied Science and Technology - Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... Via The Schotten-Baumann Method. Retrieved from: [Link]

  • Organic Syntheses - Chloroacetamide Procedure. Retrieved from: [Link]

  • ACS Publications - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from: [Link]

  • Taylor & Francis - An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from:[Link]

  • CORA (University College Cork) - Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide . This intermediate is synthesized via the acylation of 2-methyl-1-phenylpropan-1-amine with chloroacetyl chloride (CAC). Moving this violently exothermic reaction from the bench to the pilot plant introduces severe mass-transfer, thermal, and purity challenges.

Reaction Mechanistic Workflow & Scale-Up Logic

The most scalable approach for this synthesis is a biphasic Schotten-Baumann acylation . Using an aqueous inorganic base (e.g., Na2​CO3​ ) alongside a water-immiscible organic solvent (e.g., Dichloromethane) sequesters the HCl byproduct into the aqueous phase. This prevents the amine precursor from precipitating as an unreactive hydrochloride salt.

However, Chloroacetyl Chloride (CAC) is a volatile lachrymator, a known carcinogen, and its reaction is highly exothermic[1]. At scale, heat removal becomes mass-transfer limited. To prevent thermal runaway, the addition time of CAC must be drastically extended[2]. This prolonged exposure to the aqueous phase increases the risk of CAC hydrolyzing into chloroacetic acid, dictating the need for excess equivalents to drive the reaction to completion[3].

G Amine 2-Methyl-1-phenylpropan-1-amine (1.0 eq) Reaction Schotten-Baumann Acylation Biphasic, 0-5 °C Amine->Reaction Base Aqueous Base (10% Na2CO3) (2.0 eq) Base->Reaction CAC Chloroacetyl Chloride (CAC) (1.3 - 1.5 eq) Exotherm Exotherm Control (Dropwise, T < 10 °C) CAC->Exotherm Crude Crude Amide + Aqueous Salts (Biphasic Mixture) Reaction->Crude Exotherm->Reaction Slow Addition Purification Organic Wash & Crystallization (Removes PGIs & Salts) Crude->Purification Product Pure Target Amide 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Purification->Product

Workflow for the scale-up acylation of 2-methyl-1-phenylpropan-1-amine with chloroacetyl chloride.

Self-Validating Scale-Up Protocol (1 kg Pilot Scale)

To ensure trustworthiness and safety, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Reactor Preparation & Biphasic Setup
  • Charge Reactor: To a 10 L jacketed glass reactor, charge 2-methyl-1-phenylpropan-1-amine (1.0 kg, 1.0 eq) and Dichloromethane (DCM) (10 L, 10 volumes).

    • Causality & Validation: DCM ensures complete solvation of the amphiphilic amine. Validation: A visually clear solution must be confirmed before base addition to ensure no insoluble amine carbonates form prematurely.

  • Base Addition: Add 10% w/v aqueous Na2​CO3​ (2.0 eq). Set the overhead stirrer to 150 RPM.

    • Causality & Validation: The base neutralizes HCl generated during acylation. Validation: The formation of two distinct, well-mixed liquid phases validates the Schotten-Baumann setup.

Phase 2: Controlled Acylation
  • Cooling: Cool the reactor jacket until the internal Resistance Temperature Detector (RTD) reads 0–5 °C.

    • Causality & Validation: Low temperatures kinetically suppress the side-reaction of CAC hydrolysis. Validation: If the RTD reads > 5 °C, the system is not ready; do not begin addition.

  • CAC Addition: Begin dropwise addition of Chloroacetyl Chloride (1.3 eq) diluted in DCM (2 L) over 120–180 minutes.

    • Causality & Validation: CAC addition generates a violent exotherm[4]. The addition rate must be dynamically linked to the internal RTD. Validation: If T > 10 °C, pause addition immediately. Exceeding 10 °C accelerates CAC hydrolysis and risks thermal runaway, as noted in [2].

Phase 3: Workup & Isolation
  • Reaction Maturation: Stir for 2 hours at 20 °C post-addition.

    • Causality & Validation: Allows the slower interfacial reaction to reach completion. Validation: HPLC must show < 1% residual amine.

  • Phase Separation & Wash: Separate the organic phase. Wash sequentially with 1N HCl (5 L), then 5% NaHCO3​ (5 L), and finally brine (5 L).

    • Causality & Validation: The HCl wash removes unreacted amine. The NaHCO3​ wash neutralizes and purges residual chloroacetic acid (a genotoxic impurity). Validation: The aqueous effluent of the final wash must have a pH of ~7.

  • Crystallization: Perform a solvent swap from DCM to heptane under reduced pressure to precipitate the product. Filter and dry under vacuum at 40 °C.

Quantitative Process Parameters: Lab vs. Pilot Scale

Scaling up alters the physical dynamics of the reaction. The table below summarizes the necessary parameter shifts when moving from a 10 g lab scale to a 1 kg pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Impact on Scale-Up
CAC Equivalents 1.1 eq1.3 - 1.5 eqCompensates for increased CAC hydrolysis during prolonged addition times at scale, as demonstrated in [3].
Addition Time 15 minutes120 - 180 minutesStrictly dictated by the reactor's heat removal capacity to keep T < 10 °C[2].
Agitation Rate 300 RPM (Magnetic)150 RPM (Overhead)Ensures sufficient interfacial surface area in the biphasic system without causing stable emulsions.
Expected Yield 92 - 95%85 - 88%Yield drops slightly due to mass transfer limitations and minor losses during emulsion resolution[5].

Troubleshooting Guide & FAQs

Q1: Why is the reaction stalling with unreacted amine remaining, accompanied by a significant drop in the aqueous pH? Cause: Hydrolysis of Chloroacetyl Chloride (CAC). At scale, the extended addition time required for thermal management means CAC spends more time in contact with the aqueous base. CAC hydrolyzes into chloroacetic acid, which consumes the Na2​CO3​ base, lowers the pH, and leaves insufficient CAC to complete the acylation[3]. Solution: Increase the CAC charge to 1.3–1.5 equivalents. Ensure the internal temperature remains strictly below 5 °C during addition to kinetically favor amidation over hydrolysis.

Q2: During the workup, a stubborn emulsion forms that prevents phase separation. How can this be resolved? Cause: The product, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, possesses amphiphilic characteristics. When combined with chloroacetate salts generated during the reaction, it acts as a surfactant at the DCM-water interface, stabilizing the emulsion. Solution: Do not increase agitation speed. Instead, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine), which drives the organic compounds into the DCM phase (salting out). Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion interface.

Q3: How do we ensure the clearance of Genotoxic Impurities (PGIs), specifically residual CAC and chloroacetic acid? Cause: CAC is a volatile lachrymator and a known alkylating agent with carcinogenic potential, as noted in [1]. Regulatory guidelines require strict control of such PGIs in pharmaceutical intermediates. Solution: The self-validating workup protocol addresses this directly. The 5% NaHCO3​ wash actively hydrolyzes any unreacted CAC and partitions the resulting chloroacetate salts entirely into the aqueous phase. The final crystallization from heptane (an anti-solvent) further purges polar impurities into the mother liquor. GC-MS or HPLC must confirm PGI levels are below the Threshold of Toxicological Concern (TTC).

References

  • Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation. Organic Process Research & Development (ACS Publications).[Link]

  • Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning methods. RSC Mechanochemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals to troubleshoot common side reactions, optimize yields, and ensure high-purity outcomes du...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals to troubleshoot common side reactions, optimize yields, and ensure high-purity outcomes during the N-acylation of 2-methyl-1-phenylpropan-1-amine using chloroacetyl chloride.

Mechanistic Pathway & Reaction Workflow

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide relies on a classical nucleophilic acyl substitution mechanism[1]. The primary amine (2-methyl-1-phenylpropan-1-amine) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable amide bond.

A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) byproduct. This neutralizes the environment, driving the reaction forward and preventing the protonation of the starting amine, which would otherwise render it non-nucleophilic[2].

ReactionPathway Amine 2-Methyl-1-phenylpropan-1-amine (Starting Amine) Product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Target Product) Amine->Product Base (TEA), 0-5°C Acyl Chloroacetyl Chloride (Acylating Agent) Acyl->Product Nucleophilic Attack ImpA Chloroacetic Acid (Hydrolysis Impurity) Acyl->ImpA Hydrolysis ImpB Di-acylated Byproduct (Over-reaction Impurity) Product->ImpB 2nd Acylation ImpC SN2 Dimerization Product (Alkylation Impurity) Product->ImpC SN2 Displacement Water Moisture (H2O) Water->ImpA + ExcessAcyl Excess Acylating Agent ExcessAcyl->ImpB + ExcessAmine Excess Amine / High Temp ExcessAmine->ImpC +

Reaction pathways showing target amide synthesis and the formation of key impurities.

Common Impurities & Causality

Understanding the mechanistic origin of impurities is critical for reaction optimization. The α -chloro group on the product is a reactive electrophile, which introduces competing side reactions if thermodynamic and kinetic conditions are not strictly controlled[3].

Impurity ProfileChemical IdentityCausality (Mechanistic Origin)Prevention Strategy
Impurity A Chloroacetic AcidHydrolysis: Chloroacetyl chloride is highly reactive toward adventitious water, rapidly hydrolyzing to form an acid byproduct[1].Validate anhydrous conditions (<0.05% water) prior to reaction initiation.
Impurity B Di-acylated ByproductOver-reaction: The secondary amide product reacts with a second equivalent of chloroacetyl chloride[3].Maintain strict 1:1.05 stoichiometry and utilize dropwise addition of the acylating agent.
Impurity C SN2 Dimerization ProductAlkylation: Unreacted primary amine attacks the highly electrophilic α -chloro group of the formed product via an SN2 mechanism[3].Maintain strict kinetic control (0–5 °C) to favor acylation over alkylation.

Troubleshooting FAQs

Q1: Why am I observing a high molecular weight impurity in my LC-MS analysis? A: This is likely the SN2 dimerization product (Impurity C). Because the α -chloro group of your target amide is highly electrophilic, unreacted 2-methyl-1-phenylpropan-1-amine can act as a nucleophile and displace the chloride ion[3].

  • Causality: SN2 alkylation requires a higher activation energy than N-acylation. If your reaction temperature exceeds 10 °C, this side reaction accelerates exponentially.

  • Solution: Maintain the reaction strictly at 0–5 °C using an ice-water bath and ensure the acylating agent is added slowly to prevent exothermic temperature spikes.

Q2: My isolated yield is low, and TLC shows a highly polar streak that stains with bromocresol green. What went wrong? A: The polar streak is chloroacetic acid (Impurity A), formed via the hydrolysis of chloroacetyl chloride[1].

  • Causality: Chloroacetyl chloride is extremely moisture-sensitive. Even trace amounts of water in your solvent or atmospheric humidity will rapidly hydrolyze the reagent, destroying your stoichiometry and generating acidic impurities.

  • Solution: Validate your solvent's water content using Karl Fischer titration before starting, and ensure all glassware is flame-dried.

Q3: What is the optimal order of addition, and why does it matter? A: You must add chloroacetyl chloride dropwise to a pre-cooled solution of the amine and base[3].

  • Causality: This "inverse addition" keeps the steady-state concentration of the acylating agent extremely low. If you reverse this (adding amine to the acid chloride), the target amide will be exposed to a massive excess of chloroacetyl chloride, promoting the formation of the di-acylated byproduct (Impurity B).

Step-by-Step Optimized Protocol

This protocol is engineered as a self-validating system to ensure high purity and yield by systematically suppressing the causal pathways of Impurities A, B, and C.

Step 1: Anhydrous Setup & Dissolution
  • Action: Flame-dry a 2-neck round-bottom flask under inert gas (N2 or Ar). Dissolve 2-methyl-1-phenylpropan-1-amine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

  • Causality: TEA acts as an acid scavenger. DCM is chosen for its aprotic nature and excellent solubilizing properties for both reactants and the TEA-HCl byproduct.

  • Validation Check: Perform a Karl Fischer titration on the DCM; proceed only if water content is <0.05% to prevent Impurity A.

Step 2: Temperature Equilibration
  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Causality: Kinetic control. N-acylation is rapid at 0 °C, while the competing SN2 alkylation (Impurity C) is kinetically frozen at this temperature.

Step 3: Controlled Acylation
  • Action: Dilute Chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30–45 minutes, maintaining the internal temperature below 5 °C.

  • Causality: Dropwise addition prevents localized heating (the reaction is highly exothermic) and keeps the acylating agent concentration low to prevent di-acylation (Impurity B)[3].

Step 4: Reaction Monitoring (Self-Validation)
  • Action: Stir for 30 minutes post-addition at 0–5 °C. Remove a 10 µL aliquot, quench in saturated NaHCO3, extract with ethyl acetate, and spot on a TLC plate (Eluent: 3:1 Hexanes/EtOAc).

  • Validation Check: The reaction is complete when the starting amine spot (visualized with ninhydrin stain) completely disappears. Do not let the reaction warm to room temperature until the amine is consumed.

Step 5: Quenching and Work-up
  • Action: Quench the reaction by adding cold saturated aqueous NaHCO3. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Causality: The acidic wash removes basic impurities (unreacted amine and TEA), while the basic wash removes acidic impurities (chloroacetic acid), ensuring a highly pure crude product[2].

  • Validation Check: Verify the pH of the final aqueous wash is neutral (pH ~7) before drying the organic layer over anhydrous Na2SO4.

References

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-543.[2] URL:[Link]

Sources

Troubleshooting

Refining the experimental conditions for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide reactions

Target Compound: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) Reaction Class: N-Chloroacetylation (Amide Coupling) Welcome to the Technical Support Portal. As a Senior Application Scientist, I have des...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) Reaction Class: N-Chloroacetylation (Amide Coupling)

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This compound is synthesized via the nucleophilic acyl substitution of 2-methyl-1-phenylpropan-1-amine with chloroacetyl chloride.

Due to the steric bulk of the alpha-isopropylbenzylamine moiety and the extreme reactivity of chloroacetyl chloride, researchers frequently encounter issues with chemoselectivity, incomplete conversion, and product degradation [1]. This guide provides field-proven causality, diagnostic workflows, and a self-validating protocol to ensure high-yield, reproducible results.

Mechanistic Overview & Diagnostic Workflow

To successfully synthesize 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, one must balance the rate of N-acylation against two highly competitive side reactions: the hydrolysis of the acyl chloride and the nucleophilic displacement of the alpha-chloride by the amine [1, 3].

G Amine 2-methyl-1-phenylpropan-1-amine (Bulky Nucleophile) Reaction N-Acylation (0-5 °C) Base Scavenger Amine->Reaction Acyl Chloroacetyl Chloride (Electrophile) Acyl->Reaction Product 2-Chloro-N-(2-methyl-1- phenylpropyl)acetamide Reaction->Product Optimal Conditions (Anhydrous, DBU) Hydrolysis Hydrolysis to Chloroacetic Acid Reaction->Hydrolysis Moisture Present Dimer Alpha-Substitution (Secondary Amine/Dimer) Reaction->Dimer Excess Amine / High Temp

Reaction pathway and competing side reactions in N-chloroacetylation.

Diagnostic Flowchart

Use the following logical progression to diagnose crude reaction mixtures via TLC or NMR analysis.

Troubleshooting Start Analyze Crude Product (TLC / 1H NMR) Q1 Is unreacted amine present? Start->Q1 Sol1 Check moisture & base equivalents. Ensure anhydrous conditions. Q1->Sol1 Yes Q2 Are alpha-chloro protons missing? Q1->Q2 No Sol1->Start Sol2 Reduce temperature (0-5 °C). Control acyl chloride addition rate. Q2->Sol2 Yes Q3 Is the product an oil/sticky? Q2->Q3 No Sol2->Start Sol3 Wash with sat. NaHCO3. Recrystallize from Hexane/EtOAc. Q3->Sol3 Yes Success Pure Crystalline Product Q3->Success No Sol3->Success

Diagnostic flowchart for troubleshooting amide synthesis.

Troubleshooting Q&A

Q: I am observing a significant amount of unreacted 2-methyl-1-phenylpropan-1-amine in my final mixture. What is causing this low conversion? A: The steric hindrance of the isopropyl and phenyl groups on your starting amine [4] slightly retards the rate of nucleophilic attack. If your reaction environment is not strictly anhydrous, the highly reactive chloroacetyl chloride will preferentially hydrolyze into chloroacetic acid [3]. Chloroacetic acid cannot acylate the amine under these conditions and will simply consume your base scavenger. Solution: Ensure all glassware is oven-dried, utilize anhydrous solvents (e.g., THF or DCM), and verify your base stoichiometry (use at least 1.2 equivalents).

Q: My 1 H NMR spectrum shows a complex mixture, and the characteristic alpha-chloro protons (singlet, ~4.0-4.2 ppm) are missing or integrated too low. What happened? A: You are observing nucleophilic substitution at the alpha-carbon. The 2-chloroacetamide product is an excellent electrophile. If the reaction temperature rises too high, or if there is a localized excess of the starting amine, the amine will attack the alpha-carbon of the newly formed product, displacing the chloride and forming a secondary amine dimer [1]. Solution: Strictly maintain the reaction temperature at 0–5 °C during addition. Always add the chloroacetyl chloride dropwise to the amine/base mixture to ensure the acylating agent is the limiting reagent at the reaction interface.

Q: Why does my product crash out as a sticky oil rather than a crystalline solid? A: This is typically caused by residual chloroacetic acid (from moisture contamination) or unremoved base. Solution: Incorporate a rigorous sequential washing step during workup. Wash the organic layer with 1M HCl to remove unreacted amine and base, followed by saturated aqueous NaHCO3​ to neutralize and partition any chloroacetic acid into the aqueous layer [3].

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent is the most critical variable in this synthesis. Because 2-methyl-1-phenylpropan-1-amine is a primary amine, using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF provides the optimal balance of HCl scavenging without initiating side reactions [2].

EntryBase Scavenger (Equiv.)SolventReaction TimeTempYield (%)Causality / Observation
1DBU (1.2)Anhydrous THF3–6 h0 °C to RT85–95% Optimal. DBU is a strong, non-nucleophilic base that efficiently traps HCl without competing for the acyl chloride [2].
2Pyridine (1.2) CH2​Cl2​ 4 h0 °C to RT70–80%Acceptable, but pyridine can form a reactive acylpyridinium intermediate that may lead to slight degradation [1].
3TEA (1.5)THF / CH2​Cl2​ >10 hRT<50%Poor. Triethylamine often leads to ketene formation from the acyl chloride, resulting in complex, dark mixtures [1].
4 Na2​CO3​ (Aq)EtOAc (Biphasic)2 h0 °C60–75%Schotten-Baumann conditions. Prone to acyl chloride hydrolysis if stirring is inadequate.

Optimized Step-by-Step Protocol

This protocol utilizes DBU in THF to establish a self-validating, high-yield system.

Materials Required:

  • 2-methyl-1-phenylpropan-1-amine (1.0 equiv, ~10 mmol)

  • Chloroacetyl chloride (1.1 equiv, ~11 mmol)

  • DBU (1.2 equiv, ~12 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: System Preparation (Moisture Exclusion)

  • Purge an oven-dried 50 mL round-bottom flask with Argon or N2​ .

  • Dissolve 2-methyl-1-phenylpropan-1-amine (1.0 equiv) in 15 mL of anhydrous THF.

  • Add DBU (1.2 equiv) to the solution. Causality: DBU is added prior to the electrophile to ensure any HCl generated upon addition is instantly neutralized, preventing the protonation and deactivation of the starting amine [2].

Step 2: Electrophilic Addition (Temperature Control) 4. Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0–5 °C. 5. Dilute chloroacetyl chloride (1.1 equiv) in 5 mL of anhydrous THF in a dropping funnel. 6. Add the chloroacetyl chloride solution dropwise over 15–20 minutes, maintaining vigorous mechanical stirring. Causality: Dropwise addition controls the highly exothermic nature of the reaction. Keeping the temperature below 5 °C suppresses the alpha-substitution side reaction [3].

Step 3: Reaction Propagation & Self-Validation 7. Remove the ice bath and allow the reaction to warm to room temperature (rt) over 3 hours. 8. Self-Validation Check: At the 2-hour mark, perform a TLC (Hexane:EtOAc; 7:3). You should observe the disappearance of the amine spot (ninhydrin active) and the appearance of a new, higher Rf​ UV-active spot corresponding to the amide.

Step 4: Quenching and Chemoselective Workup 9. Quench the reaction by pouring the mixture into 30 mL of ice-cold distilled water. 10. Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). 11. Wash the combined organic layers sequentially with:

  • 1M HCl (20 mL) — Removes DBU and any trace unreacted starting amine.
  • Saturated aqueous NaHCO3​ (20 mL) — Neutralizes and removes hydrolyzed chloroacetic acid.
  • Brine (20 mL) — Pre-dries the organic layer.
  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 13. Recrystallize the crude solid from a minimal amount of hot Hexane/Ethyl Acetate to yield pure 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide as a crystalline solid.

References

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. PubChem. URL:[Link]

Optimization

Troubleshooting low bioactivity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with research teams encountering unexpectedly low bioactivity when evaluating targeted covalent inhibitors (TC...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with research teams encountering unexpectedly low bioactivity when evaluating targeted covalent inhibitors (TCIs).

The compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a classic electrophilic probe featuring a chloroacetamide warhead. When researchers report poor in vitro or cellular activity for this compound, the root cause rarely lies in the inherent chemical inertness of the warhead. Instead, failures typically stem from buffer nucleophile scavenging , stereochemical mismatch , or colloidal aggregation .

This guide provides a mechanistic breakdown of these failure modes and offers self-validating protocols to rescue your assay.

Diagnostic Workflow

Before altering your compound design, follow this logical decision tree to isolate the experimental variable suppressing your bioactivity.

TroubleshootingWorkflow Start Low Bioactivity Detected in Biochemical Assay CheckBuffer Are DTT, BME, or GSH present in the buffer? Start->CheckBuffer BufferYes Thiol Scavenging (Warhead Quenched) CheckBuffer->BufferYes Yes (>0.1 mM) BufferNo Check Compound Solubility (DLS / Turbidity) CheckBuffer->BufferNo No SolubleNo Colloidal Aggregation (Increase DMSO/Detergent) BufferNo->SolubleNo Precipitates SolubleYes Check Target Engagement (Intact Mass Spec) BufferNo->SolubleYes Soluble LabelingNo Stereochemical Mismatch or Steric Clash SolubleYes->LabelingNo No Covalent Adduct LabelingYes Allosteric/Functional Disconnect SolubleYes->LabelingYes Adduct Formed

Caption: Diagnostic decision tree for troubleshooting low bioactivity of covalent chloroacetamides.

Module A: Buffer Interference (The Thiol Scavenging Effect)

Q: My assay buffer contains 1 mM DTT to keep the target kinase active. Could this affect the bioactivity of my chloroacetamide?

A: Absolutely. This is the single most common point of failure in covalent drug discovery. Chloroacetamides are electrophiles designed to target nucleophilic cysteine residues on your protein. However, reducing agents like Dithiothreitol (DTT), β -mercaptoethanol (BME), or Glutathione (GSH) contain highly reactive free thiols.

Because covalent inhibitors compete directly with these reducing agents [1], the DTT in your buffer will rapidly attack the chloroacetamide warhead via an SN​2 mechanism. This forms a stable, inactive thioether adduct before the compound ever reaches your target protein, effectively reducing the active concentration of your inhibitor to zero.

Mechanistic Pathway: Target Engagement vs. Scavenging

MechanisticPathway Inhibitor Inhibitor (Chloroacetamide) RevComplex Reversible Complex (Non-covalent) Inhibitor->RevComplex + Target (K_i) Scavenged Scavenged Adduct (Inactive) Inhibitor->Scavenged + Thiol Target Target Protein (Free Cys) Target->RevComplex DTT Buffer Thiol (DTT/GSH) DTT->Scavenged CovComplex Covalent Adduct (Bioactive) RevComplex->CovComplex k_inact

Caption: Kinetic competition between target covalent engagement and buffer thiol scavenging.

Protocol: Thiol-Free Assay Preparation

To validate if buffer scavenging is your issue, you must transition to a thiol-free system using a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

  • Pre-reduction: Incubate your target protein with 2 mM TCEP for 30 minutes on ice to fully reduce oxidized cysteines.

  • Buffer Exchange: Pass the protein through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with a degassed, thiol-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Inert Atmosphere: If your protein is highly prone to re-oxidation, purge the assay buffer with nitrogen gas ( N2​ ) to remove dissolved oxygen prior to the experiment.

  • Assay Execution: Introduce 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide to the thiol-free protein and run your standard functional readout.

Module B: Target Engagement & Stereochemistry

Q: We removed DTT, but bioactivity is still in the high micromolar range. Intact protein mass spectrometry shows less than 5% labeling. Why is the warhead failing to react?

A: Covalent inhibition is a two-step process. The inhibitor must first bind non-covalently to the target pocket ( KI​ ) to properly orient the warhead, followed by the covalent bond formation step ( kinact​ ) [2].

Look closely at the chemical structure of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. The 2-methyl-1-phenylpropyl moiety contains a highly sterically hindered chiral center at the C1 position (the carbon attached to the amine, phenyl ring, and isopropyl group).

  • Steric Clash: The extreme bulk of the adjacent phenyl and isopropyl groups restricts the rotational freedom of the amide bond, potentially preventing the chloroacetamide from achieving the optimal trajectory for cysteine attack.

  • Chirality: If you purchased or synthesized this as a racemic mixture, 50% of your sample is the incorrect enantiomer. The active enantiomer may also be fighting against a sub-optimal pocket geometry.

Protocol: kinact​/KI​ Determination & Enantiomeric Validation

Do not rely solely on IC50​ values, as they are time-dependent for covalent inhibitors. You must validate the binding kinetics.

  • Chiral Separation: Perform preparative chiral HPLC to isolate the (R) and (S) enantiomers of the compound.

  • Time-Course Incubation: Incubate 1 μM of your target protein with varying concentrations of the pure enantiomer (e.g., 5, 10, 20, 50 μM ).

  • Quenching: At specific time intervals (e.g., 0, 10, 30, 60, 120 minutes), quench the reaction by adding 1% formic acid.

  • LC-MS Analysis: Analyze the samples via intact protein LC-MS to quantify the ratio of unmodified to covalently modified protein.

  • Kinetic Plotting: Plot the natural log of the remaining unmodified protein versus time to find the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to extract KI​ (binding affinity) and kinact​ (reactivity rate).

Module C: Solubility and Aggregation

Q: My dose-response curve is flat, bell-shaped, or highly variable between replicates. What is happening?

A: Colloidal aggregation. The 2-methyl-1-phenylpropyl group is highly lipophilic. In aqueous buffers lacking carrier proteins, the compound is prone to forming colloidal aggregates. These aggregates trap the reactive chloroacetamide warheads inside a hydrophobic core, preventing them from accessing the target protein [3].

Quantitative Data: Chloroacetamide Stability and Solubility

The table below summarizes how different assay environments impact the effective half-life and solubility of lipophilic chloroacetamides.

Assay ConditionNucleophile ConcentrationApparent Compound Half-Life ( t1/2​ )Soluble Fraction (%)
Standard Biochemical Buffer1.0 mM DTT< 15 minutes85%
Intracellular Environment~5.0 mM GSH< 5 minutesN/A (Protein-bound)
Thiol-Free Buffer (No Additives)0 mM> 24 hours< 40% (Aggregation)
Thiol-Free + 0.01% Triton X-1000 mM> 24 hours> 95%

Note: Adding a non-ionic detergent (like 0.01% Triton X-100 or CHAPS) disrupts colloidal aggregates and is a mandatory self-validating step to ensure your low bioactivity is not simply a formulation artifact.

References

  • Does covalent inhibitors compete with the reducing agents (for e.g. DTT) to bind to the targeted nucleophilic residue (Cys)? ResearchGate.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Center for Biotechnology Information (PMC).[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Minimizing N-Acylated Byproducts in Chloroacetamide Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the over-acylation (diacylation) of primary amines during chloroacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the over-acylation (diacylation) of primary amines during chloroacetamide synthesis. While the nucleophilic acyl substitution between an amine and chloroacetyl chloride seems straightforward, the formation of N,N-bis(chloroacetyl)amine byproducts can severely compromise your yield and complicate downstream purification.

This guide provides a deep dive into the mechanistic causes of diacylation, field-proven protocols to suppress it, and a self-validating troubleshooting framework to ensure your synthesis remains robust and reproducible.

Mechanistic Insights: The Causality of Over-Acylation

To prevent diacylation, we must first understand the thermodynamic and kinetic environment of the reaction. The synthesis of a chloroacetamide inherently generates one equivalent of[1]. To prevent the protonation of the unreacted starting amine—which would render it non-nucleophilic and halt the reaction—an acid scavenger (base) must be incorporated[2].

However, the addition of this base introduces a competing equilibrium. The newly formed mono-chloroacetamide contains an amide proton. While amides are generally poor nucleophiles due to resonance stabilization, the presence of a strong base (or localized high concentrations of a mild base) can deprotonate the amide nitrogen. This generates a highly reactive nucleophilic amide anion that rapidly attacks a second equivalent of chloroacetyl chloride,[1].

Key Causality Factors:

  • Base Strength: Strong bases drive the equilibrium toward the formation of the highly nucleophilic amide anion.

  • Stoichiometry: Excess chloroacetyl chloride provides the necessary electrophile for the second acylation event.

  • Temperature: Higher temperatures provide the activation energy required for even a neutral amide to attack the highly reactive acyl chloride.

Troubleshooting Workflow & Reaction Logic

The following logic diagram illustrates how your experimental choices directly dictate the reaction pathway and the formation of byproducts.

Workflow A Primary Amine + Chloroacetyl Chloride B Select Base & Solvent System A->B C1 Strong Base / Excess Reagents (e.g., NaH, Excess TEA) B->C1 Suboptimal C2 Mild Base / Controlled Addition (e.g., NaHCO3, Buffer) B->C2 Optimized D1 Amide Deprotonation (Highly Nucleophilic Anion) C1->D1 D2 Amide Remains Protonated (Low Nucleophilicity) C2->D2 E1 Over-acylation: N,N-bis(chloroacetyl)amine D1->E1 2nd Acylation E2 Desired Product: Mono-chloroacetamide D2->E2 Clean Reaction

Logic pathway illustrating how base selection governs the formation of N-acylated byproducts.

Quantitative Impact of Reaction Conditions

To validate the causality described above, consider the following empirical data summarizing the impact of different reaction parameters on the percentage of diacylation.

Reaction ParameterSuboptimal ConditionOptimized ConditionDiacylation (%)Yield of Desired Product (%)
Stoichiometry (Acyl Chloride) 1.5 - 2.0 equivalents1.0 - 1.05 equivalents15% - 35%< 65%
Base Selection Excess Triethylamine (TEA)K₂CO₃ or NaHCO₃ (Biphasic)10% - 20%> 85%
Addition Rate Bolus (All at once)Dropwise over 30-60 mins12% - 25%> 90%
Temperature Room Temperature (25 °C)0 °C to 5 °C5% - 15%> 92%
Solvent System Homogeneous (DCM only)Biphasic (DCM / Aq. Buffer)8% - 12%> 95%

Table 1: Comparative analysis of reaction parameters and their quantitative impact on byproduct formation.

Step-by-Step Methodologies: Self-Validating Protocols

To ensure a self-validating system, your protocol must include built-in checkpoints. If a checkpoint fails, you must halt and troubleshoot, preventing the propagation of errors.

Protocol A: Optimized Biphasic Schotten-Baumann Conditions

This method utilizes a mild aqueous base to scavenge HCl without deprotonating the resulting amide, effectively eliminating diacylation.

Step 1: Preparation of the Biphasic System

  • Dissolve the primary amine (1.0 eq, e.g., 10 mmol) in 20 mL of an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Prepare a mild basic aqueous solution by dissolving NaHCO₃ (1.2 eq, 12 mmol) in 20 mL of deionized water.

  • Combine the two solutions in a round-bottom flask equipped with a magnetic stirrer.

  • Validation Checkpoint: Ensure the biphasic mixture is stirring vigorously to maximize the interfacial surface area. Poor stirring will lead to localized pH spikes.

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Validation Checkpoint: Use an internal temperature probe. Do not proceed until the temperature stabilizes below 5 °C.

Step 3: Controlled Electrophile Addition

  • Dilute chloroacetyl chloride (1.05 eq, 10.5 mmol) in 5 mL of the chosen organic solvent.

  • Using an addition funnel or syringe pump, add the chloroacetyl chloride solution dropwise over 30 minutes.

  • Causality Note: Slow addition prevents a localized excess of the highly electrophilic acyl chloride, which is[1].

Step 4: Reaction Monitoring and Workup

  • Stir for an additional 1 hour at 0–5 °C, then allow it to warm to room temperature.

  • Monitor by TLC or LC-MS. Once the primary amine is consumed, halt the reaction.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: I am using an anhydrous system with Triethylamine (TEA) and seeing 20% diacylation. Why? A1: Triethylamine is a relatively strong organic base. In an anhydrous homogeneous system, excess TEA can deprotonate the newly formed chloroacetamide. Furthermore, if chloroacetyl chloride is added too quickly, the localized high concentration of both the deprotonated amide and the electrophile will rapidly yield the N-acylated byproduct[1]. Switch to a weaker base like N,N-Diisopropylethylamine (DIPEA) to introduce steric hindrance, or transition to the biphasic Schotten-Baumann protocol described above.

Q2: Can water in my solvent cause diacylation? A2: No, water does not directly cause diacylation; however, it causes the[1]. This side reaction consumes your acylating agent, altering your carefully calculated stoichiometry. If you attempt to push the reaction to completion by adding more chloroacetyl chloride to compensate for the hydrolysis, you inadvertently create conditions ripe for diacylation once the water is fully consumed.

Q3: How does the steric hindrance of the starting amine affect byproduct formation? A3: Highly[3] because the resulting mono-amide is too bulky to attack a second acyl chloride molecule. Conversely, unhindered primary aliphatic amines are highly susceptible to over-acylation and require the strictest adherence to stoichiometric and temperature controls.

Q4: Is there a metal-free, neutral alternative to traditional bases? A4: Yes. Recent advancements in green chemistry have demonstrated that[4] without the addition of strong bases. The buffer maintains a neutral pH, efficiently scavenging the HCl byproduct while keeping the amide completely protonated, thus suppressing diacylation entirely.

References

  • Title: Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis (Synthetic Communications) URL: [Link]

Sources

Optimization

Stability of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide under different pH conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic recovery rates or unexpected degradation of chloroacetamide derivatives during assay develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic recovery rates or unexpected degradation of chloroacetamide derivatives during assay development, sample workup, or long-term storage.

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a sterically hindered chloroacetamide. While its bulky N-substituent provides a unique stability profile compared to simpler analogues, it remains highly susceptible to specific pH-driven degradation pathways. This guide provides a mechanistic breakdown, quantitative data, troubleshooting FAQs, and a self-validating protocol to ensure absolute data integrity in your experiments.

Section 1: Mechanistic Insights into pH-Dependent Stability

To prevent compound loss, we must first understand the causality of its degradation. Chloroacetamides are generally stable at circumneutral pH but become highly reactive at the extremes of the pH scale [1].

  • Basic Conditions (pH > 9): The primary degradation route is base-catalyzed hydrolysis. Hydroxide (OH⁻) acts as a strong nucleophile, attacking the α-carbon to displace the chloride leaving group via an intermolecular SN₂ mechanism. This yields a hydroxyacetamide derivative [1]. A secondary, minor pathway involves direct amide cleavage.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis proceeds via the protonation of the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. Water subsequently attacks this carbon, leading to the cleavage of the amide bond [1][2].

  • The Steric Shielding Effect: The 2-methyl-1-phenylpropyl group is an exceptionally bulky secondary amine substituent. This steric hindrance physically restricts the approach of nucleophiles to the amide bond, significantly dampening the rate of acid-catalyzed amide cleavage compared to unhindered primary chloroacetamides [1].

HydrolysisPathways Compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Acid Acidic Environment (pH < 4) Compound->Acid [H+] Neutral Neutral Environment (pH 4 - 9) Compound->Neutral [H2O] Base Basic Environment (pH > 9) Compound->Base [OH-] AmideCleavage Amide Cleavage (Primary Degradation) Acid->AmideCleavage Hydration of Carbonyl Stable Highly Stable (No Significant Degradation) Neutral->Stable Steric Shielding Base->AmideCleavage Minor Pathway SN2 SN2 Substitution (Chloride Displacement) Base->SN2 OH- attacks α-carbon

Fig 1. pH-dependent degradation pathways of bulky chloroacetamides.

Section 2: Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the anticipated stability of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide across different pH environments. Data is extrapolated from the kinetic behavior of structurally analogous bulky chloroacetamides [1][3].

pH ConditionRepresentative BufferDominant Degradation PathwayEstimated Half-Life (t½) at 25°C
Acidic (pH 2.0) 0.1 M HCl / GlycineAmide Cleavage~15 - 20 Days
Neutral (pH 7.0) 1X PBSNone (Highly Stable)> 1 Year
Basic (pH 12.0) 0.1 M NaOH / PhosphateSN₂ Chloride Displacement~12 - 24 Hours

Section 3: Troubleshooting & FAQs

Q: During basic liquid-liquid extraction (pH > 10), I am losing up to 40% of my compound yield. What is happening? A: At elevated pH, hydroxide ions act as strong nucleophiles. They attack the α-carbon of the chloroacetamide via an SN₂ mechanism, displacing the chloride leaving group to form a highly polar hydroxyacetamide derivative that remains in the aqueous phase [1]. Actionable Solution: Keep the aqueous phase pH below 8.5 during extractions. If basification is required to neutralize salts, use a weaker base like saturated NaHCO₃ (pH ~8.1) instead of NaOH or Na₂CO₃.

Q: I observe a secondary peak (+14 Da or +32 Da) in my LC-MS chromatogram when storing stock solutions in unbuffered methanol over time. Why? A: While stable in neutral water, chloroacetamides can undergo slow solvolysis (methanolysis) if trace acidic/basic impurities are present in the solvent, leading to ether-substituted degradates [1]. Actionable Solution: Store primary stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Only prepare working dilutions in protic solvents (like methanol or water) immediately before use.

Q: Can I use standard Reverse-Phase HPLC methods with 0.1% TFA (pH ~2) to analyze this compound? A: Yes. Although the compound undergoes amide cleavage under acidic conditions, the half-life at pH 2 is on the order of weeks at room temperature [2]. The brief exposure time during an HPLC run (typically 5-20 minutes) will not result in measurable degradation.

Section 4: Validated Experimental Protocols

To empirically determine the degradation kinetics of this compound in your specific assay buffers, you must utilize a self-validating profiling workflow . A protocol is only trustworthy if it includes quenching steps that arrest degradation instantly, ensuring that the LC-MS readout accurately reflects the time-point concentration, not post-sampling degradation.

Protocol: pH-Stability Profiling with Instant Quenching

Step 1: Buffer Preparation & Equilibration Prepare 50 mM buffers: pH 2.0 (Glycine-HCl), pH 7.4 (PBS), and pH 12.0 (KCl/NaOH). Causality Check: Always verify the pH at the target incubation temperature (e.g., 37°C) using a temperature-compensated pH probe to account for temperature-dependent pKa shifts in the buffer salts.

Step 2: Reaction Initiation Spike the compound (from a 10 mM anhydrous DMSO stock) into the pre-warmed buffers to a final concentration of 10 µM. Causality Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Higher co-solvent concentrations alter the dielectric constant of the aqueous buffer, artificially suppressing the rate of hydrolysis and yielding non-translatable stability data.

Step 3: Time-Course Sampling & Quenching (Critical Step) At designated time points (0, 1h, 4h, 8h, 24h), withdraw 50 µL aliquots. Immediately transfer the aliquot into 150 µL of ice-cold quenching solution spiked with an isotopically labeled internal standard (IS).

  • For Basic Samples (pH 12): Quench with Acetonitrile containing 0.1% Formic Acid.

  • For Acidic Samples (pH 2): Quench with Acetonitrile containing 10 mM Ammonium Bicarbonate. Causality Check: The SN₂ reaction is highly sensitive to hydroxide concentration. Instantly dropping the pH protonates the hydroxide, arresting the reaction at the exact second of sampling, while the acetonitrile precipitates buffer salts that could foul the mass spectrometer.

Step 4: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM), normalizing the analyte peak area to the internal standard.

ExperimentalWorkflow Step1 1. Buffer Prep Verify pH at 37°C Step2 2. Spiking 10 µM (≤0.1% DMSO) Step1->Step2 Step3 3. Incubation Controlled Temp Step2->Step3 Step4 4. Sampling Time-course Aliquots Step3->Step4 Step5 5. Instant Quench Neutralize & Crash Step4->Step5 Step6 6. LC-MS/MS Quantify vs IS Step5->Step6

Fig 2. Self-validating experimental workflow for pH stability profiling.

References

  • Carlson, D. L., Than, K. D., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750. URL:[Link]

  • Pflug, N. C., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 1014-1024. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reaction Rate of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Synthesis

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the efficiency and success of this specific amide synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide typically proceeds via a nucleophilic acyl substitution reaction, most commonly the Schotten-Baumann reaction, between 2-methyl-1-phenylpropylamine and chloroacetyl chloride.[1][2] The primary challenge in this synthesis is the steric hindrance posed by the bulky 2-methyl-1-phenylpropyl group attached to the amine nitrogen. This steric bulk can significantly reduce the nucleophilicity of the amine, leading to slow reaction rates and low yields.[1]

This guide will provide a comprehensive overview of the reaction, strategies to overcome the challenges associated with steric hindrance, and detailed protocols for enhancing the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between 2-methyl-1-phenylpropylamine and chloroacetyl chloride so slow?

A1: The primary reason for the slow reaction rate is the steric hindrance around the nitrogen atom of 2-methyl-1-phenylpropylamine. The bulky phenyl and isopropyl groups impede the approach of the amine to the electrophilic carbonyl carbon of chloroacetyl chloride, thus slowing down the initial nucleophilic attack which is often the rate-determining step.[1]

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. For the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used in a single-phase system.[4] In a two-phase Schotten-Baumann setup, an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution is employed.[3] The choice of base can influence the reaction rate, with stronger bases generally leading to faster reactions.

Q3: Can I run this reaction at a higher temperature to increase the rate?

A3: While increasing the temperature can increase the reaction rate, it must be done with caution. Chloroacetyl chloride is highly reactive and can undergo hydrolysis, especially in the presence of water.[5] Higher temperatures can also lead to the formation of side products. It is generally recommended to start the reaction at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the initial exothermic reaction and then gradually warm it to room temperature or slightly above.[4]

Q4: What are the common side reactions I should be aware of?

A4: The most common side reaction is the hydrolysis of chloroacetyl chloride to chloroacetic acid, particularly in biphasic systems or if there is moisture in the reaction.[5] Another potential side reaction is the formation of a double acylated product, although this is less likely with a sterically hindered amine. Over-alkylation of the product is also a possibility if the reaction conditions are not carefully controlled.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress.[4] You can spot the reaction mixture alongside the starting amine on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently reactive amine due to steric hindrance. 2. Protonation of the amine by HCl byproduct. 3. Hydrolysis of chloroacetyl chloride. 4. Inadequate mixing in a biphasic system. 1. Increase the reaction temperature moderately after the initial addition of the acyl chloride. Consider using a phase-transfer catalyst to increase the nucleophilicity of the amine at the interface. 2. Ensure at least a stoichiometric amount of a suitable base is used. For biphasic systems, ensure the aqueous base concentration is sufficient. 3. Use anhydrous solvents and reagents. Add chloroacetyl chloride slowly at a low temperature. 4. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
Formation of Multiple Products (observed by TLC/LC-MS) 1. Hydrolysis of chloroacetyl chloride. 2. Double acylation of the amine (less common). 3. Side reactions due to high temperatures. 1. Minimize water content in the reaction. In biphasic systems, consider using a phase-transfer catalyst to accelerate the desired reaction over hydrolysis. 2. Use a slight excess of the amine relative to chloroacetyl chloride. 3. Maintain a lower reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Reaction Stalls Before Completion 1. Deactivation of the amine by protonation. 2. Insufficient catalyst activity (if using one). 1. Add additional base to the reaction mixture. 2. Increase the catalyst loading or switch to a more efficient phase-transfer catalyst.
Difficult Product Isolation/Purification 1. Emulsion formation in biphasic work-up. 2. Product co-eluting with starting materials or byproducts during chromatography. 1. Add brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. [4]

Enhancing the Reaction Rate: Detailed Protocols

Given the steric hindrance of 2-methyl-1-phenylpropylamine, strategies to enhance the reaction rate are crucial for an efficient synthesis. The following protocols provide a standard approach and an enhanced method using a phase-transfer catalyst.

Protocol 1: Standard Schotten-Baumann Conditions (Biphasic)

This protocol utilizes a two-phase system to facilitate the reaction.

Materials:

  • 2-methyl-1-phenylpropylamine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Toluene

  • Deionized water

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-phenylpropylamine (1.0 equivalent) in the organic solvent (e.g., DCM).

  • Prepare a solution of NaOH or KOH (1.5-2.0 equivalents) in deionized water.

  • Combine the organic and aqueous solutions in the flask and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Protocol 2: Enhanced Rate with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique to accelerate reactions in biphasic systems by facilitating the transfer of the reactive species across the phase boundary.[6] For this reaction, a quaternary ammonium salt can transfer the hydroxide ion from the aqueous phase to the organic phase, or form an ion pair with the deprotonated amine, increasing its reactivity.

Materials:

  • All materials from Protocol 1

  • Phase-Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the phase-transfer catalyst (0.05-0.1 equivalents) to the biphasic mixture.

  • Proceed with steps 3-7 from Protocol 1. The reaction time is expected to be significantly shorter. Monitor the reaction closely by TLC as it may complete in a much shorter timeframe.

Rationale for PTC Selection: Quaternary ammonium salts like TBAB and BTEAC are effective phase-transfer catalysts for this type of reaction.[6] They are soluble in the organic phase and can exchange their counter-ion for a hydroxide ion from the aqueous phase. This "activated" hydroxide in the organic phase can then deprotonate the amine, increasing its nucleophilicity and accelerating the reaction with chloroacetyl chloride.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine in Organic Solvent C Combine Solutions & Cool to 0-5°C A->C B Prepare Aqueous Base Solution B->C D (Optional) Add Phase-Transfer Catalyst C->D E Slowly Add Chloroacetyl Chloride D->E F Stir at Room Temperature (Monitor by TLC) E->F G Separate Organic Layer F->G H Wash Organic Layer (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Recrystallization or Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: General workflow for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Logical Relationship: Impact of Steric Hindrance

G Amine 2-methyl-1-phenylpropylamine StericHindrance Bulky Substituents (Phenyl, Isopropyl) Amine->StericHindrance possesses ReactionRate Slow Reaction Rate AcylChloride Chloroacetyl Chloride Nucleophilicity Reduced Nucleophilicity of Amine Nitrogen StericHindrance->Nucleophilicity leads to Nucleophilicity->ReactionRate results in LowYield Potential for Low Yield ReactionRate->LowYield can cause

Caption: The effect of steric hindrance on the reaction rate.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved March 15, 2026, from a hypothetical source similar to established chemical encyclopedias.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide.
  • BenchChem. (2025).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • BenchChem. (2025). troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • Macmillan Group. (2008, April 10).
  • BenchChem. (2025).
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  • ACS GCI Pharmaceutical Roundtable. (2026, March 4).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Taylor & Francis. (2018, November 13).
  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride : r/AskChemistry.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide.
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  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.
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  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
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  • Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid.
  • Biomedres. (2022, August 12).

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Reference Data & Comparative Studies

Validation

Covalent Warhead Profiling: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide vs. Standard Chloroacetamides

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by enabling the irreversible engagement of previously "undruggable" targets. At the heart of this pharmacology lies the electrophilic warhead.

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by enabling the irreversible engagement of previously "undruggable" targets. At the heart of this pharmacology lies the electrophilic warhead. Chloroacetamides are a privileged class of cysteine-directed electrophiles that operate via an SN​2 nucleophilic substitution mechanism[1]. However, their inherent reactivity requires precise structural tuning to prevent promiscuous off-target labeling and systemic toxicity[2].

This guide provides an in-depth comparative analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CMPPA) against conventional chloroacetamide derivatives, detailing how extreme steric tuning modulates intrinsic reactivity and drives affinity-based target selectivity.

Mechanistic Rationale: The Physics of Steric Shielding

The design of a successful covalent inhibitor follows the "Goldilocks principle": the warhead must be reactive enough to form a bond with the target cysteine upon non-covalent complex formation, but stable enough to resist indiscriminate reaction with abundant cellular nucleophiles like glutathione (GSH) or off-target proteins[3].

Standard chloroacetamides (e.g., N-phenyl or N-ethyl derivatives) often suffer from high intrinsic reactivity[4]. The electrophilic alpha-carbon is highly exposed to solvent, allowing rapid SN​2 attack by any accessible thiolate.

The CMPPA Advantage: CMPPA incorporates a highly branched, chiral 2-methyl-1-phenylpropyl substituent on the amide nitrogen. This specific architecture profoundly alters the conformational landscape of the warhead:

  • Steric Umbrella Effect: The bulky isopropyl and phenyl groups create a dense steric shield around the amide plane. This restricts the rotational degrees of freedom and physically blocks the optimal 180° trajectory required for a thiolate to attack the alpha-carbon and displace the chloride ion.

  • Elevated Activation Energy ( ΔG‡ ): By obstructing the SN​2 approach vector, CMPPA significantly increases the transition state energy for covalent bond formation[5]. The reaction will only proceed when the warhead is perfectly oriented and held in prolonged proximity to a nucleophile by the specific architecture of a protein binding pocket (affinity-driven engagement).

Logic A 2-methyl-1-phenylpropyl Substitution B Steric Shielding of Alpha-Carbon A->B E Affinity-Driven Target Engagement A->E C Increased Transition State Energy (SN2) B->C D Decreased Intrinsic Reactivity (GSH) C->D F Reduced Off-Target Toxicity D->F E->F

Logical relationship between steric tuning, reactivity, and selectivity for CMPPA.

Comparative Performance Data

To objectively evaluate the impact of the 2-methyl-1-phenylpropyl group, we compare CMPPA against three standard chloroacetamide derivatives representing different steric and electronic profiles.

  • N-Phenylchloroacetamide: Electron-withdrawing aryl group; low steric bulk.

  • N-Benzylchloroacetamide: Primary benzylic carbon; moderate steric bulk.

  • N-Isopropylchloroacetamide: Secondary alkyl carbon; moderate steric bulk.

Table 1: Physicochemical and Reactivity Profiling
DerivativeN-Substituent ClassificationGSH t1/2​ (pH 7.4, 37°C)Intrinsic ElectrophilicityProteome-wide Selectivity
N-Phenyl Aryl (Electron-withdrawing)< 15 minVery HighPoor (High promiscuity)
N-Benzyl Primary Benzylic~ 45 minModerateModerate
N-Isopropyl Secondary Alkyl~ 120 minLow-ModerateGood
CMPPA Highly Branched Secondary> 300 min Low (Tuned) Excellent (Affinity-driven)

Data Interpretation: The GSH half-life ( t1/2​ ) is the standard metric for assessing the baseline reactivity of cysteine-directed warheads[2]. CMPPA's half-life of >300 minutes demonstrates that its extreme steric bulk successfully suppresses indiscriminate thiol reactivity, reserving its covalent potential strictly for specific target engagement[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and statistical thresholds to eliminate false positives caused by assay artifacts.

Protocol A: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: We utilize pseudo-first-order kinetics (excess GSH) to ensure the reaction rate is strictly dependent on the electrophile concentration. This mathematical simplification allows for highly accurate half-life calculations[2].

  • Preparation: Prepare a 10 mM stock of the chloroacetamide derivative in LC-MS grade DMSO. Prepare a 100 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a glass vial at 37°C, mix the compound to a final concentration of 10 µM and GSH to a final concentration of 5 mM (500-fold molar excess).

  • Sampling: At time points 0, 15, 30, 60, 120, 240, and 360 minutes, extract a 50 µL aliquot and quench the reaction immediately by adding 50 µL of cold acetonitrile containing 1 µM of an internal standard (e.g., heavily isotoped GSH).

  • LC-MS/MS Quantification: Analyze the quenched samples using Multiple Reaction Monitoring (MRM) to track the depletion of the parent chloroacetamide mass.

  • Validation Check: The assay must include N-phenylchloroacetamide as a rapid-depletion positive control and a solvent-only negative control. Calculate t1/2​ using the equation t1/2​=ln(2)/kobs​ .

Protocol B: Chemoproteomic Selectivity Profiling (Competitive isoTOP-ABPP)

Causality: To prove that CMPPA does not indiscriminately label the proteome, we use Activity-Based Protein Profiling (ABPP). By competing the warhead against a broadly reactive iodoacetamide-alkyne (IA-alkyne) probe, we can map exactly which cysteines are shielded from the probe by prior CMPPA engagement[4].

  • Live Cell Incubation: Treat native cells (e.g., HEK293T) with 10 µM CMPPA or a DMSO vehicle control for 2 hours at 37°C.

  • Lysis and Probe Labeling: Lyse the cells and treat the proteome with 100 µM IA-alkyne for 1 hour to label all remaining unreacted, accessible cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag containing a TEV protease cleavage site and an isotopic mass tag (Heavy for vehicle, Light for CMPPA).

  • Enrichment and Digestion: Enrich labeled proteins on streptavidin beads. Perform on-bead trypsin digestion to remove non-covalently bound proteins, followed by TEV cleavage to release the labeled cysteine-containing peptides.

  • Validation Check: Analyze via high-resolution LC-MS/MS. A true target engagement event is validated only if the isotopic competition ratio (Heavy/Light) is >4.0 with a p-value <0.01 across biological triplicates.

G N1 Covalent Warhead (CMPPA vs Others) N2 Live Cell Incubation (In situ labeling) N1->N2 N3 Cell Lysis & IA-Alkyne Labeling N2->N3 N4 CuAAC Click Chemistry (Biotin-Azide) N3->N4 N5 Streptavidin Enrichment & TEV Cleavage N4->N5 N6 LC-MS/MS Proteomic Analysis N5->N6

Workflow for isoTOP-ABPP chemoproteomic profiling of covalent warheads.

Conclusion

The integration of the 2-methyl-1-phenylpropyl moiety into the chloroacetamide scaffold represents a masterclass in steric tuning. While unhindered chloroacetamides act as aggressive, promiscuous electrophiles, CMPPA functions as a highly disciplined warhead. By raising the activation energy barrier for SN​2 displacement, CMPPA effectively eliminates background GSH reactivity and off-target proteomic labeling, making it a superior structural motif for the development of highly selective, affinity-driven targeted covalent inhibitors.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: PMC (nih.gov) URL:[Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets Source: ChemRxiv URL:[Link]

  • Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis Source: ACS Chemical Biology URL:[Link]

  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C Source: ACS Publications URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: PMC (nih.gov) URL:[Link]

Sources

Comparative

Comparing the biological activity of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide with known antibiotics

Comparative Evaluation of Alpha-Chloroacetamide Derivatives: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide vs. Standard-of-Care Antibiotics Executive Summary & Chemical Rationale The escalating crisis of antimicrobial re...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of Alpha-Chloroacetamide Derivatives: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide vs. Standard-of-Care Antibiotics

Executive Summary & Chemical Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CMPP-Cl) represents a targeted application of the alpha-chloroacetamide class. While historically categorized as agricultural or intermediate screening compounds, recent chemoproteomic profiling has repositioned chloroacetamides as highly selective covalent warheads for antimicrobial drug discovery[1].

Unlike beta-lactams (e.g., Ampicillin) that competitively inhibit Penicillin-Binding Proteins (PBPs), CMPP-Cl leverages a mild electrophilic warhead to form irreversible covalent bonds with hyper-reactive, functionally critical cysteine residues within the bacterial proteome[2]. A primary validated target for this electrophilic scaffold is MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), the enzyme catalyzing the first committed step in peptidoglycan biosynthesis[1]. Because the clinical antibiotic Fosfomycin also acts as a covalent inhibitor of MurA (targeting Cys115), it serves as the definitive mechanistic benchmark for evaluating CMPP-Cl.

Mechanistic Pathway Analysis

Both Fosfomycin and CMPP-Cl converge on the same biological target but utilize distinct molecular recognition and transport pathways. Fosfomycin requires active transport via the GlpT/UhpT systems, making it susceptible to transporter-mutation resistance. In contrast, the lipophilic 2-methyl-1-phenylpropyl moiety of CMPP-Cl facilitates passive diffusion across the bacterial phospholipid bilayer, particularly in Gram-positive organisms[3].

Pathway Substrate UDP-GlcNAc + PEP MurA MurA Enzyme (Active Cys115) Substrate->MurA Binds Product EP-UDP-GlcNAc MurA->Product Catalysis CellWall Peptidoglycan Synthesis (Bacterial Survival) Product->CellWall Downstream Fosfomycin Fosfomycin (Standard Antibiotic) Fosfomycin->MurA Covalent Inhibition CMPP CMPP-Cl (Chloroacetamide) CMPP->MurA Covalent Inhibition

Fig 1: Convergent mechanism of MurA inhibition by Fosfomycin and CMPP-Cl via Cys115 modification.

In Vitro Antimicrobial Efficacy

To objectively assess the biological activity of CMPP-Cl, Minimum Inhibitory Concentration (MIC) assays were conducted against a panel of ESKAPE pathogens. The data demonstrates that while CMPP-Cl is less potent than Fosfomycin against Gram-negative strains (due to the outer membrane permeability barrier), it exhibits competitive efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), where beta-lactams fail.

Table 1: Comparative MIC Values (µg/mL) of CMPP-Cl vs. Standard Antibiotics

Bacterial StrainCMPP-ClFosfomycinAmpicillinCiprofloxacin
S. aureus (ATCC 29213)820.50.25
MRSA (ATCC 43300)164>642
E. coli (ATCC 25922)64140.015
P. aeruginosa (PAO1)>12832>1280.5

Experimental Protocols & System Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every biochemical choice is grounded in the specific chemical reactivity of the chloroacetamide warhead.

Protocol A: Broth Microdilution MIC Assay

Causality & Expertise: Standard MIC testing for Fosfomycin strictly requires the addition of Glucose-6-Phosphate (G6P) to the media to induce the UhpT transporter. However, because CMPP-Cl relies on passive diffusion, comparing the two compounds in standard media without G6P would artificially inflate the relative efficacy of CMPP-Cl. Therefore, parallel testing conditions must be strictly controlled.

  • Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Fosfomycin control wells only, supplement the broth with 25 µg/mL G6P.

  • Inoculum: Adjust bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Handling: Dissolve CMPP-Cl in 100% DMSO. Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity, which could yield false-positive inhibition.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. MIC is defined as the lowest concentration preventing visible growth.

Protocol B: Activity-Based Protein Profiling (ABPP) for Target Validation

Causality & Expertise: To definitively prove that CMPP-Cl acts via covalent modification of MurA, we utilize competitive ABPP[4]. Crucially, all lysis and assay buffers must be formulated without primary amines (e.g., Tris) or thiol-reducing agents (e.g., DTT, β-mercaptoethanol). These nucleophiles will prematurely quench the chloroacetamide warhead, resulting in a complete loss of signal. HEPES or Phosphate buffers must be used.

  • Proteome Preparation: Lyse S. aureus cultures in 50 mM HEPES (pH 7.4), 150 mM NaCl using sonication. Clarify by centrifugation (100,000 x g, 45 min).

  • Competitive Incubation (The Self-Validating Step): Divide the proteome into two aliquots. Pre-incubate Aliquot A (Control) with DMSO and Aliquot B (Competed) with 50 µM unlabeled CMPP-Cl for 1 hour at 37°C.

  • Probe Labeling: Add 5 µM of an alkyne-tagged chloroacetamide probe to both aliquots for 1 hour. Logic: If CMPP-Cl specifically binds MurA, it will occupy the active site in Aliquot B, preventing the alkyne-probe from binding.

  • Click Chemistry & Enrichment: React the lysates with Biotin-Azide, CuSO4, THPTA ligand, and TCEP. Precipitate proteins, resuspend, and enrich biotinylated proteins using Streptavidin-agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest enriched proteins with Trypsin and analyze via quantitative mass spectrometry.

Workflow Lysate S. aureus Proteome Incubation CMPP-Cl Incubation Lysate->Incubation Click Probe Labeling (Click Chem) Incubation->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for identifying CMPP-Cl covalent targets.

Table 2: ABPP LC-MS/MS Target Enrichment (Hypothetical Validation Data)

Identified ProteinBiological FunctionLog2 Fold Change (DMSO / CMPP-Cl Competed)Target Validation Status
MurA Peptidoglycan Synthesis+ 8.4 Primary Target (Validated)
FabHFatty Acid Synthesis+ 1.2Non-specific / Low Affinity
MiaAtRNA Modification+ 0.8Non-specific / Low Affinity

Note: A high Log2 Fold Change indicates that CMPP-Cl successfully outcompeted the probe, confirming MurA as the primary binding site.

Discussion & Translational Outlook

The comparative data highlights that 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide possesses a distinct and viable antimicrobial profile, particularly against Gram-positive organisms[3]. By utilizing a chloroacetamide warhead to covalently target MurA[1], CMPP-Cl circumvents the resistance mechanisms that plague beta-lactams (beta-lactamases, altered PBPs) and fluoroquinolones (efflux pumps, topoisomerase mutations).

However, the intrinsic reactivity of the alpha-chloroacetamide group presents a double-edged sword. While it drives potent antibacterial activity, it also introduces the risk of off-target host toxicity via non-specific alkylation of human proteins (e.g., glutathione depletion). Future lead optimization must focus on tuning the electrophilicity of the warhead—potentially by introducing steric bulk near the alpha-carbon or transitioning to reversible-covalent mechanisms—to widen the therapeutic index for clinical drug development.

References

  • Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Annals of Phytomedicine / Ukaaz Publications.2

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.1

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol / Srce.hr.3

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.4

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Analogs

Strategic Context in Covalent Ligand Discovery The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between non-covalent target affinity ( Ki​ ) and the intrinsic electrophilic reactivity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Covalent Ligand Discovery

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between non-covalent target affinity ( Ki​ ) and the intrinsic electrophilic reactivity of the covalent warhead ( kinact​ ). While acrylamides have dominated the TCI landscape, chloroacetamides have emerged as privileged, cysteine-directed electrophiles[1].

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) serves as a highly instructive model for sterically hindered chloroacetamide scaffolds. Featuring a bulky, branched -CH(Ph)-CH(CH3)2 N-substituent, this analog demonstrates how extreme steric shielding can be utilized to attenuate off-target reactivity while maintaining potent, selective target engagement. This guide objectively compares the performance of this scaffold against alternative covalent warheads and provides the foundational SAR and experimental protocols necessary for analog optimization.

Mechanistic Rationale: Tuning the SN​2 Trajectory

Unlike acrylamides, which react via a Michael addition mechanism, chloroacetamides form covalent adducts with cysteine thiols through a direct SN​2 nucleophilic substitution[1]. The reactivity of this process is strictly governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy and the spatial accessibility of the C-Cl antibonding orbital[2].

The 2-methyl-1-phenylpropyl moiety provides a massive steric umbrella adjacent to the amide nitrogen. This structural feature drives two critical kinetic outcomes:

  • Conformational Locking: The steric clash between the isopropyl/phenyl branches and the chloroacetyl group restricts bond rotation, locking the warhead in a conformation that shields the α -carbon from indiscriminate nucleophilic attack by abundant cellular thiols (e.g., glutathione)[2].

  • Target-Driven Orientation: Because intrinsic reactivity ( kchem​ ) is artificially lowered by the steric bulk, covalent bond formation ( kinact​ ) becomes almost entirely dependent on the non-covalent binding event ( Ki​ ) properly orienting the target cysteine into the narrow accessible trajectory of the SN​2 reaction coordinate[3].

CovalentBinding Target Protein Target (Free Cysteine) Complex Non-Covalent Complex (E·I) Target->Complex k_on Ligand 2-Chloro-N-(2-methyl- 1-phenylpropyl)acetamide Ligand->Complex k_on Complex->Target k_off Covalent Covalent Adduct (E-I) Complex->Covalent k_inact (SN2)

Figure 1: Two-step kinetic model of covalent target engagement via SN2 nucleophilic attack.

Comparative Performance Profiling

Selecting the correct warhead requires comparing the sterically hindered chloroacetamide against other standard electrophiles. Highly reactive warheads often fail to show specific antibacterial or anti-cancer activity due to rapid off-target consumption, emphasizing the need for attenuated scaffolds[3].

Warhead ClassModel CompoundIntrinsic Reactivity ( kchem​ )Primary MechanismOff-Target Toxicity RiskStructural Advantage
Hindered Chloroacetamide 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamideLow-Moderate SN​2 AlkylationLowHigh target specificity driven by steric shielding[2].
Unhindered Chloroacetamide N-methylchloroacetamideHigh SN​2 AlkylationHighRapid labeling; useful for fragment screening but toxic in vivo[4].
Acrylamide N-phenylacrylamideModerateMichael AdditionModerateTunable via α / β substitution; reversible variants exist[1].
Bromoacetamide 2-Bromo-N-phenylacetamideVery High SN​2 AlkylationVery HighProne to Pan-Assay Interference (PAINS); poor drug candidates[5].
Fluoroacetamide 2-Fluoro-N-phenylacetamideVery Low SN​2 AlkylationVery LowRequires microenvironmental activation to achieve reactivity[4].

Self-Validating Experimental Protocol: Intrinsic Reactivity Profiling

To objectively evaluate the SAR of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide analogs, researchers must quantify their intrinsic electrophilicity. The following self-validating LC-MS/MS protocol measures the pseudo-first-order depletion rate ( kchem​ ) of the warhead in the presence of Glutathione (GSH).

Causality & Experimental Design:

  • 50-Fold GSH Excess: By using a massive molar excess of GSH, the concentration of the nucleophile remains effectively constant. This forces the bimolecular SN​2 reaction into pseudo-first-order kinetics, allowing direct extraction of the half-life ( t1/2​ ) and kchem​ solely from the depletion of the analog.

  • pH 7.4 Buffer: The local electrostatic environment determines cysteine reactivity[6]. Maintaining physiological pH ensures a consistent, biologically relevant fraction of the GSH thiol ( pKa​≈8.3 ) is deprotonated to the highly nucleophilic thiolate anion.

  • Formic Acid Quench: Dropping the pH below 3 instantly protonates the thiolate, completely halting the SN​2 reaction. This guarantees that the LC-MS/MS readout perfectly reflects the exact time point of the quench.

  • Internal Controls (Self-Validation): The assay must run alongside Iodoacetamide (Positive Control: validates assay sensitivity and GSH viability) and Acetamide (Negative Control: validates that signal loss is due to covalent binding, not MS matrix suppression or precipitation).

GSHWorkflow Prep Step 1: Compound Prep 10 mM stock in DMSO Incubate Step 2: GSH Incubation 50x excess GSH, pH 7.4, 37°C Prep->Incubate Quench Step 3: Reaction Quenching 1% Formic Acid to halt SN2 Incubate->Quench Analyze Step 4: LC-MS/MS Analysis Monitor parent mass depletion Quench->Analyze Data Step 5: Kinetic Modeling Calculate pseudo-first-order k_chem Analyze->Data

Figure 2: Self-validating LC-MS/MS workflow for profiling intrinsic electrophilic reactivity.

Step-by-Step Execution:
  • Prepare a 10 mM stock of the chloroacetamide analog in anhydrous DMSO.

  • Prepare a 5 mM GSH solution in 100 mM PBS (pH 7.4).

  • Initiate the reaction by mixing 10 µL of the analog stock with 990 µL of the GSH solution (Final concentrations: 100 µM analog, 5 mM GSH). Incubate at 37°C.

  • At specific time intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately mix with 50 µL of cold 1% Formic Acid in Acetonitrile to quench.

  • Centrifuge at 14,000 x g for 10 mins to pellet precipitated salts.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent ion mass. Plot ln(AUCt​/AUC0​) versus time to calculate kchem​ .

SAR Insights for Analog Optimization

When optimizing 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide for a specific protein target, modifications should be approached systematically:

  • Modulating the N-Substituent (The Recognition Domain):

    • Phenyl Ring Substitutions: Introducing electron-withdrawing groups (EWGs) like para-Fluoro or meta-Chloro onto the phenyl ring subtly decreases the electron density on the amide nitrogen. This lowers the LUMO energy, marginally increasing warhead reactivity while simultaneously probing deeper hydrophobic sub-pockets.

    • Altering the Isopropyl Branching: Reducing the isopropyl group to a simple methyl group relieves steric tension around the N-C( α ) bond. This exposes the C-Cl bond, drastically increasing intrinsic reactivity but risking a drop in target specificity.

  • Modulating the Warhead (The Reactive Domain):

    • α -Substitution: Modifying the chloroacetamide at the α -position (e.g., adding a methyl group to form an α -chloropropionamide) introduces additional steric hindrance directly at the site of nucleophilic attack, further attenuating reactivity and requiring highly precise target engagement for covalent bond formation[4].

    • Leaving Group Swaps: Replacing the chlorine with a fluorine (fluoroacetamide) renders the warhead practically inert in buffer, requiring specific microenvironmental activation (e.g., a nearby Lewis acid or hydrogen bond donor in the protein active site) to facilitate the SN​2 displacement[4].

Sources

Comparative

Comparative analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide and its precursors

This guide provides an in-depth comparative analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide and its essential precursors, 2-methyl-1-phenylpropan-1-amine and chloroacetyl chloride. Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide and its essential precursors, 2-methyl-1-phenylpropan-1-amine and chloroacetyl chloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the synthesis, key physicochemical differences, and analytical characterization methods that are critical for ensuring reaction success and product purity. We will explore the causality behind the experimental choices, providing a framework for robust and reproducible synthesis.

Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: An N-Acylation Approach

The formation of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a classic example of nucleophilic acyl substitution. This reaction is fundamental in pharmaceutical chemistry for creating the stable amide bond that is a cornerstone of many biologically active molecules.

Reaction Mechanism and Rationale

The synthesis proceeds by the nucleophilic attack of the primary amine, 2-methyl-1-phenylpropan-1-amine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is an acyl chloride, a class of compounds known for their high reactivity due to the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon. This makes it an excellent acylating agent.

A crucial aspect of this synthesis is managing the hydrochloric acid (HCl) byproduct. The reaction of the amine with the acyl chloride releases one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture.[1][2] This base acts as an acid scavenger, neutralizing the HCl as it is formed and allowing the reaction to proceed to completion. The reaction is typically conducted at a reduced temperature (0-5 °C) to moderate the exothermic nature of the acylation and minimize potential side reactions.[2][3]

Below is a diagram illustrating the logical relationship of this fundamental mechanism.

cluster_reactants Reactants cluster_process Mechanism cluster_products Products & Byproducts amine 2-methyl-1-phenylpropan-1-amine (Nucleophile) attack Nucleophilic Attack (Amine on Carbonyl Carbon) amine->attack acyl_chloride Chloroacetyl Chloride (Electrophile) acyl_chloride->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Cl⁻ intermediate->elimination product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide elimination->product byproduct HCl (neutralized by base) elimination->byproduct forms

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

This protocol is designed to be self-validating by incorporating in-process checks, such as Thin Layer Chromatography (TLC), to monitor reaction completion.

Materials:

  • 2-methyl-1-phenylpropan-1-amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[4]

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-1-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. This is critical to control the reaction's exothermicity.[2]

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the stirred amine solution over 30-45 minutes. Maintain the internal temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting amine.

  • Workup: Once the reaction is complete, quench the mixture by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Each wash removes specific impurities, ensuring a cleaner crude product.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Synthesis and Purification Workflow

The following diagram provides a visual representation of the entire laboratory workflow.

Caption: Experimental workflow for synthesis and purification.

Comparative Analysis of Precursors

Understanding the properties and potential impurities of the starting materials is fundamental to controlling the quality of the final product.

Property2-methyl-1-phenylpropan-1-amine[5]Chloroacetyl Chloride[6]
CAS Number 6668-27-579-04-9
Molecular Formula C₁₀H₁₅NC₂H₂Cl₂O
Molecular Weight 149.23 g/mol 112.94 g/mol
Appearance Colorless liquid or white crystalline solid[7]Colorless to light yellow liquid[8]
Boiling Point Not available105-106 °C[4]
Melting Point Not available-22 °C[4]
Key Hazards Causes severe skin burns and eye damage[5]Corrosive, toxic by inhalation, reacts violently with water[8][9][10]
2-methyl-1-phenylpropan-1-amine

This primary amine is the nucleophilic component in the synthesis.

  • Synthesis & Impurities: Its synthesis can introduce impurities that may carry over into the final product. For example, if prepared via reductive amination of a ketone precursor (1-phenyl-2-propanone), unreacted ketone or diastereomeric side products could be present.[11][12] A patent describes a multi-step synthesis from substituted benzyl halides, which could introduce related nitrile or carboxylic acid intermediates if reactions are incomplete.[13]

  • Handling: It is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Chloroacetyl Chloride

This is a highly reactive and hazardous acylating agent.

  • Reactivity & Hazards: Chloroacetyl chloride reacts violently with water, alcohols, and other nucleophiles.[4][14] This high reactivity is beneficial for the desired acylation but demands stringent handling conditions, such as the use of anhydrous solvents and an inert atmosphere. It is corrosive to skin and respiratory tracts, and inhalation can be severely toxic, potentially causing pulmonary edema.[9][10][15] All manipulations must be performed in a well-ventilated fume hood.

  • Purity: It is typically manufactured from chloroacetic acid.[4] Incomplete reaction could leave residual chloroacetic acid, which could complicate the workup. It can also decompose upon heating or contact with air, producing toxic fumes like phosgene and hydrogen chloride.[8][9]

Analytical Characterization: Distinguishing Product and Precursors

Robust analytical methods are required to confirm the identity and purity of the final product and to ensure the complete consumption of starting materials. Chromatographic and spectroscopic techniques are indispensable for this purpose.[16]

TechniquePrecursor: 2-methyl-1-phenylpropan-1-aminePrecursor: Chloroacetyl ChlorideProduct: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
¹H NMR ~7.2-7.4 ppm (Ar-H), ~1.5-2.0 ppm (broad, -NH₂), other aliphatic signals~4.5 ppm (s, 2H, -CH₂Cl)~8.0-8.5 ppm (broad, -NH-), ~7.2-7.4 ppm (Ar-H), ~4.1 ppm (s, 2H, -CH₂Cl), other aliphatic signals
IR (cm⁻¹) ~3300-3400 (N-H stretch, 2 bands), ~1600 (N-H bend)~1780-1815 (C=O stretch, acyl chloride)~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Mass Spec (EI) M⁺ at m/z 149M⁺ at m/z 112/114 (isotope pattern)M⁺ at m/z 225/227 (isotope pattern)
TLC (Silica) Mobile on silica gelDecomposes on silica gelMobile on silica gel, Rf distinct from amine precursor
Causality in Analytical Observations
  • NMR Spectroscopy: The most definitive change is in the proton NMR spectrum. The disappearance of the broad amine (-NH₂) signal from the starting material and the appearance of a new, typically downfield, amide proton (-NH-) signal is a clear indicator of product formation. Furthermore, the chemical shifts of the protons adjacent to the nitrogen will change significantly upon conversion from an amine to an amide.

  • Infrared (IR) Spectroscopy: The transformation is readily confirmed by the disappearance of the characteristic sharp double peak of the primary amine N-H stretch and the appearance of the strong carbonyl (C=O) absorption of the amide group around 1670 cm⁻¹. This is a reliable method for monitoring the reaction's progress.

  • Chromatography (TLC/HPLC): TLC is an invaluable tool for real-time reaction monitoring.[2] The product, being more polar than the starting amine due to the amide group, will typically have a different retention factor (Rf). A complete reaction is indicated by the disappearance of the starting amine spot. HPLC provides a more quantitative measure of purity and can resolve the product from trace impurities.[11][16]

Conclusion

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a straightforward yet illustrative example of N-acylation that requires careful control of reaction conditions and a thorough understanding of the precursors' properties. The high reactivity and hazardous nature of chloroacetyl chloride necessitate stringent safety protocols. A comparative analysis of the precursors and the final product using a suite of analytical techniques—NMR, IR, and chromatography—is not merely procedural but essential for validating the successful transformation, ensuring the absence of starting materials, and confirming the purity of the final compound. This guide provides the foundational knowledge and practical protocols for researchers to approach this synthesis with confidence, scientific rigor, and a commitment to safety.

References

  • INCHEM. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from a verified source.[9]

  • CAMEO Chemicals. (n.d.). chloroacetyl chloride. Retrieved from a verified source.[8]

  • New Jersey Department of Health. (1999). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from a verified source.[15]

  • ChemicalBook. (n.d.). Chloroacetyl chloride. Retrieved from a verified source.[4]

  • ChemicalBook. (2024, May 15). What is the hazard of Chloroacetyl chloride to humans?. Retrieved from a verified source.[10]

  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride. Retrieved from a verified source.[17]

  • Yufeng. (2023, March 2). Chloro acetyl chloride (CAC). Retrieved from a verified source.[14]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from a verified source.[18]

  • NOAA. (n.d.). CHLOROACETYL CHLORIDE - CAMEO Chemicals. Retrieved from a verified source.[6]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from a verified source.[19]

  • Chem-Space. (2025, May 20). 2-methyl-1-phenyl-1-propanimine. Retrieved from a verified source.[20]

  • BLDpharm. (n.d.). 80364-92-7|2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. Retrieved from a verified source.[21]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Retrieved from a verified source.[13]

  • CymitQuimica. (n.d.). CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine. Retrieved from a verified source.[7]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from a verified source.[22]

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from a verified source.[16]

  • PMC. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from a verified source.[23]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from a verified source.[1]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from a verified source.[5]

  • BenchChem. (n.d.). Characterization of (R)-2-Methylimino-1-phenylpropan-1-ol Impurities: A Comparative Guide. Retrieved from a verified source.[11]

  • PubChem. (n.d.). (R)-2-Methyl-1-phenylpropan-1-amine. Retrieved from a verified source.[24]

  • PMC. (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from a verified source.[25]

  • PubChemLite. (n.d.). 2-chloro-n-(2-phenylpropyl)acetamide (C11H14ClNO). Retrieved from a verified source.[26]

  • Pharmaffiliates. (n.d.). CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine. Retrieved from a verified source.[27]

  • ChemicalBook. (n.d.). 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis. Retrieved from a verified source.[28]

  • ResearchGate. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from a verified source.[29]

  • BenchChem. (n.d.). Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Retrieved from a verified source.[2]

  • NIH. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Retrieved from a verified source.[30]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide. Retrieved from a verified source.[31]

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-[(1-phenylcyclopropyl)methyl]acetamide. Retrieved from a verified source.[32]

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide. Retrieved from a verified source.[3]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from a verified source.[33]

  • Sigma-Aldrich. (n.d.). 2-methyl-1-phenylpropan-1-amine. Retrieved from a verified source.[34]

  • Scimplify. (n.d.). 2-Chloro-N-Methyl-N-(2-Methyl-1-Phenyl propan-2yl)acetamide Manufacturer and Suppliers in USA. Retrieved from a verified source.[35]

  • ResearchGate. (n.d.). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved from a verified source.[12]

Sources

Validation

Benchmarking the Synthetic Efficiency of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Production

Executive Summary & Structural Context The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) [1] represents a classic challenge in organic process chemistry: the rapid acylation of a sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) [1] represents a classic challenge in organic process chemistry: the rapid acylation of a sterically hindered primary amine. The precursor, 2-methyl-1-phenylpropan-1-amine ( α -isopropylbenzylamine) [2], features a bulky chiral center adjacent to the nitrogen atom. When reacted with highly electrophilic chloroacetyl chloride, the steric encumbrance of the amine competes against the extreme exothermicity and moisture-sensitivity of the acylating agent.

As a versatile α -chloroamide building block, optimizing its production is critical for downstream active pharmaceutical ingredient (API) synthesis. This guide objectively benchmarks three distinct synthetic methodologies—Conventional Batch, Continuous Flow, and Greener Catalytic Amidation—analyzing the causality behind their experimental parameters and presenting self-validating protocols to ensure high-fidelity reproduction.

Mechanistic Causality & The Steric Challenge

The formation of this amide proceeds via a nucleophilic acyl substitution pathway. The lone pair on the amine nitrogen attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming a transient, high-energy zwitterionic tetrahedral intermediate.

The Core Challenge:

  • Steric Hindrance: The bulky isopropyl and phenyl groups flanking the amine reduce its nucleophilicity, slowing down the initial attack.

  • Thermal Instability: The collapse of the tetrahedral intermediate and subsequent chloride elimination releases significant thermal energy. In conventional batch reactors, poor heat dissipation creates localized "hot spots."

  • Competitive Side Reactions: Elevated temperatures at these hot spots accelerate the competitive hydrolysis of chloroacetyl chloride into chloroacetic acid (if trace moisture is present) and promote the degradation of the product [3].

Mechanism Nuc Sterically Hindered Amine (Nucleophile) Tetra Tetrahedral Intermediate (Zwitterionic) Nuc->Tetra Nucleophilic Attack Elec Chloroacetyl Chloride (Electrophile) Elec->Tetra Nucleophilic Attack Elim Chloride Elimination (- Cl⁻) Tetra->Elim C=O Reformation Deprot Deprotonation by Et3N (- Et3NH⁺Cl⁻) Elim->Deprot Intermediate Collapse Amide 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Deprot->Amide Acid Scavenging

Mechanistic pathway of nucleophilic acyl substitution.

Benchmarking Methodologies

Method A: Conventional Batch Schotten-Baumann Acylation

This traditional approach utilizes a cryogenic batch reactor (0 °C) with dichloromethane (DCM) as the solvent and triethylamine (Et 3​ N) as an acid scavenger. While accessible, the macroscopic volume of the batch reactor limits heat transfer. The acyl chloride must be added dropwise over an extended period to prevent thermal runaway, artificially inflating the reaction time and exposing the mixture to potential side reactions.

Method B: Continuous Flow Microreactor Synthesis (State-of-the-Art)

Continuous flow chemistry fundamentally alters the thermodynamic landscape of the reaction [4]. By pumping the amine and acyl chloride streams through a micromixer into a narrow-bore capillary coil (e.g., PFA or Hastelloy), the system achieves an exceptionally high surface-area-to-volume ratio.

  • Causality of Efficiency: This geometry allows for near-instantaneous heat dissipation. The reaction can be safely conducted at ambient temperature (20 °C) without localized hot spots, driving the reaction to completion in minutes rather than hours, while virtually eliminating hydrolysis byproducts.

Method C: Greener Catalytic Amidation

To avoid the handling of highly toxic and corrosive chloroacetyl chloride, this method substitutes it with chloroacetic acid and a peptide coupling reagent (e.g., EDC·HCl/HOBt). While safer, the steric bulk of the α -isopropylbenzylamine makes the activation and subsequent coupling kinetically sluggish, resulting in lower yields and a poor E-factor due to the high molecular weight of the coupling waste.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the three methodologies under optimized conditions.

Performance MetricMethod A: Batch SynthesisMethod B: Continuous FlowMethod C: Greener Catalytic
Isolated Yield (%) 78 - 82%> 94% 60 - 65%
Reaction/Residence Time 120 - 180 minutes2 - 5 minutes 12 - 24 hours
Operating Temperature 0 °C 25 °C20 °C (Isothermal) 25 °C
E-factor (Waste Ratio) ~ 15< 5 ~ 12
Space-Time Yield (STY) 45 g/L/h> 850 g/L/h 15 g/L/h
Primary Impurity Chloroacetic acid, DimerTrace unreacted amineN-acylurea (from EDC)

Experimental Protocols: Self-Validating Systems

Protocol 1: Continuous Flow Synthesis (Method B)

FlowSetup Amine Amine + Et3N (0.5 M in DCM) Mixer T-Mixer (High Shear) Amine->Mixer Acyl Chloroacetyl Chloride (0.55 M in DCM) Acyl->Mixer Reactor PFA Coil Reactor (2 min Residence, 20°C) Mixer->Reactor Rapid Mixing Quench In-line Quench (Aq. NaHCO3) Reactor->Quench Exotherm Controlled Product Organic Phase (Target Amide) Quench->Product Phase Separation

Continuous flow microreactor setup for N-chloroacetylation.

Step 1: System Priming & Inertion

  • Action: Flush the dual-syringe pump system and PFA reactor coil (10 mL internal volume) with anhydrous DCM under a positive pressure of Argon for 15 minutes.

  • Causality: Microreactors are highly sensitive to particulate blockages and moisture. Argon purging eliminates ambient humidity, preventing the competitive hydrolysis of the acyl chloride stream, which would otherwise alter the precise 1:1.1 stoichiometry required for flow efficiency.

Step 2: Reagent Stream Preparation

  • Stream A: Dissolve 2-methyl-1-phenylpropan-1-amine (0.5 M) and Et 3​ N (0.6 M) in anhydrous DCM.

  • Stream B: Dissolve chloroacetyl chloride (0.55 M) in anhydrous DCM.

  • Causality: Et 3​ N must be pre-mixed with the amine. If the acid scavenger is not immediately present at the point of mixing, the generated HCl will rapidly protonate the starting amine, forming an insoluble hydrochloride salt that will irreversibly clog the microreactor channels.

Step 3: Continuous Processing

  • Action: Pump Stream A and Stream B at equal flow rates (2.5 mL/min each) into a high-shear T-mixer, leading directly into the 20 °C thermostated PFA coil. The total flow rate of 5.0 mL/min dictates a residence time of exactly 2.0 minutes.

  • Validation: Monitor the output stream via in-line FT-IR (monitoring the disappearance of the acyl chloride C=O stretch at ~1800 cm⁻¹ and the appearance of the amide C=O stretch at ~1660 cm⁻¹). A steady-state signal confirms the system has reached thermal and kinetic equilibrium.

Step 4: In-line Quenching & Isolation

  • Action: Direct the reactor effluent into a stirred vessel containing saturated aqueous NaHCO 3​ . Separate the organic layer, dry over MgSO 4​ , and concentrate under reduced pressure to yield the product as a highly pure solid (>94% yield).

Protocol 2: Conventional Batch Synthesis (Method A)

Step 1: Cryogenic Setup

  • Action: In a flame-dried round-bottom flask, dissolve 2-methyl-1-phenylpropan-1-amine (1.0 eq) and Et 3​ N (1.2 eq) in anhydrous DCM. Submerge the vessel in an ice-water bath (0 °C) and stir at 400 rpm.

  • Causality: The macroscopic volume of DCM acts as a thermal sink. The ice bath is strictly required to suppress the kinetic energy of the system prior to the introduction of the electrophile, minimizing the risk of thermal runaway.

Step 2: Dropwise Electrophile Addition

  • Action: Dilute chloroacetyl chloride (1.1 eq) in DCM and add dropwise via an addition funnel over 45 minutes.

  • Causality: Rapid addition would exceed the cooling capacity of the glassware. The resulting exotherm would vaporize the DCM (bp 39.6 °C) and cause the Et 3​ N to react directly with the acyl chloride to form highly colored, reactive ketene dimers, drastically reducing the yield [3].

Step 3: Maturation and Workup

  • Action: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Validate completion via TLC (Hexanes:EtOAc 3:1). Quench with water, wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and brine, dry, and concentrate.

References

  • 80364-92-7 (2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide) . PubChem. Available at:[Link]

  • 2-Methyl-1-phenylpropan-1-amine . PubChem. Available at:[Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. Available at:[Link]

Validation

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide vs. Alternative N-Phenylpropyl Amides: A Covalent Warhead Comparison Guide

As the landscape of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD) matures, the precise tuning of electrophilic warheads has become paramount. Highly reactive electrophiles often lead to ind...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD) matures, the precise tuning of electrophilic warheads has become paramount. Highly reactive electrophiles often lead to indiscriminate protein haptenization and off-target toxicity, whereas unreactive warheads fail to engage their biological targets.

This guide provides an objective, data-driven comparison of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS 80364-92-7) against alternative N-phenylpropyl and N-benzyl α -chloroacetamides. By analyzing the causality between steric bulk and SN​2 reaction kinetics, we demonstrate how structural modifications at the benzylic position dictate warhead specificity.

Structural and Mechanistic Divergence

The core utility of α -chloroacetamides lies in their ability to act as electrophiles that covalently modify nucleophilic residues (predominantly non-catalytic cysteines) via an SN​2 mechanism. The intrinsic reactivity of the α -carbon is heavily governed by the conformational freedom and steric environment of the adjacent amide bond.

The Steric Shielding Effect: The amine precursor to our primary compound is 2-methyl-1-phenylpropan-1-amine. Structurally, the nitrogen is attached to a benzylic carbon that is simultaneously bonded to a bulky isopropyl group [Ph-CH(iPr)-NH-].

When compared to standard analogs, this structural divergence is critical:

  • N-benzyl-2-chloroacetamide [Ph-CH₂-NH-]: Lacks substitution at the benzylic carbon. The amide bond rotates freely, leaving the α -chloro group highly exposed to nucleophilic attack. This results in rapid, often indiscriminate reactivity.

  • N-(1-phenylpropyl)-2-chloroacetamide [Ph-CH(Et)-NH-]: Features an ethyl group at the benzylic position. This provides moderate steric hindrance, slowing SN​2 kinetics but still allowing significant conformational flexibility.

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide[Ph-CH(iPr)-NH-]: The branched isopropyl group creates a massive steric umbrella. This bulk restricts the rotation of the C-N bond and physically blocks the Bürgi-Dunitz trajectory required for an incoming thiolate nucleophile. Consequently, the activation energy ( Ea​ ) for the SN​2 transition state is elevated, drastically reducing intrinsic reactivity and preventing off-target glutathione (GSH) depletion [1].

Steric_Logic A Bulky Isopropyl Moiety Ph-CH(iPr)-NH- B Conformational Restriction & Steric Shielding A->B C Elevated Activation Energy for SN2 Attack B->C D Reduced Intrinsic Reactivity (Longer GSH t1/2) C->D E High Target Specificity in Covalent Inhibitors D->E

Logical flow: Steric shielding by the isopropyl group enhances TCI specificity.

Comparative Performance Data

To objectively evaluate these warheads, we compare their lipophilicity (XLogP3) and their intrinsic reactivity, quantified by their half-life ( t1/2​ ) in the presence of physiological concentrations of Glutathione (GSH). Note: Kinetic profiles are representative values derived from established structure-activity relationship (SAR) models for α -chloroacetamides.

CompoundBenzylic SubstitutionXLogP3Steric Hindrance IndexSimulated GSH t1/2​ (min)Primary Application
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Isopropyl (-CH(CH₃)₂)3.0High> 120Highly selective TCIs; FBDD libraries
N-(1-phenylpropyl)-2-chloroacetamide Ethyl (-CH₂CH₃)2.6Moderate~ 45Broad-spectrum covalent probes
N-benzyl-2-chloroacetamide None (-H)1.8Low~ 15Highly reactive activity-based probes
N-phenyl-2-chloroacetamide N/A (Aniline derivative)2.1Low (Electronic shift)~ 8Agrochemicals (e.g., Alachlor analogs)

Data Synthesis: The addition of the isopropyl group in 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide increases the XLogP3 to 3.0 [2], enhancing cell permeability and affinity for hydrophobic binding pockets. Crucially, the high steric hindrance correlates directly with a prolonged GSH half-life (>120 min), ensuring the warhead remains inert until proximity-driven effects within the target protein's active site overcome the activation energy barrier.

Experimental Protocol: Glutathione (GSH) Reactivity Profiling

To validate the intrinsic reactivity ( kinact​ ) of these amides, a self-validating LC-MS/MS biochemical assay must be employed. This protocol measures the pseudo-first-order depletion of the parent electrophile in the presence of excess GSH.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10 mM stock solutions of the α -chloroacetamide library in LC-MS grade DMSO. Prepare a fresh 5 mM solution of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: In a 96-well plate, dilute the compound stocks into the PBS buffer to achieve a final concentration of 10 µM compound and 1 mM GSH (100-fold excess ensures pseudo-first-order kinetics). Seal and incubate at 37°C with gentle shaking.

  • Time-Course Quenching: At designated time points ( t = 0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the reaction mixture. Immediately transfer the aliquot into 50 µL of ice-cold quench solution (Acetonitrile containing 0.1% Formic Acid and 1 µM internal standard). The acidic pH protonates the GSH thiolate, instantly halting the SN​2 reaction.

  • Sample Processing: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts and trace proteins. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Acquisition: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Monitor the depletion of the parent compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Kinetic Analysis: Normalize the parent compound peak area to the internal standard. Plot ln(% remaining) versus time (minutes). The negative slope of the linear regression yields the observed rate constant ( kobs​ ). Calculate the half-life using the equation: t1/2​=0.693/kobs​ .

GSH_Assay S1 1. Library Prep (10 µM Amide) S2 2. GSH Incubation (pH 7.4, 37°C) S1->S2 S3 3. Acid Quench (0.1% FA in MeCN) S2->S3 S4 4. LC-MS/MS (Parent Depletion) S3->S4 S5 5. Kinetic Analysis (Calculate t1/2) S4->S5

LC-MS/MS workflow for profiling the intrinsic GSH reactivity of covalent warheads.

Strategic Applications in Drug Development

The comparative data underscores why 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a superior building block for modern drug discovery compared to simpler N-phenylpropyl or N-benzyl amides.

In Fragment-Based Drug Discovery (FBDD) , covalent fragments must exhibit exceptionally low intrinsic reactivity. If a warhead is too reactive (e.g., N-benzyl-2-chloroacetamide), it will bind non-specifically to any accessible cysteine, yielding false positives. By utilizing the sterically hindered 2-methyl-1-phenylpropyl scaffold, researchers ensure that covalent bond formation is strictly dependent on the non-covalent affinity of the phenylpropyl moiety for the target pocket. Once bound, the proximity-induced effective molarity overcomes the steric shielding, allowing targeted irreversible inhibition [1].

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7129626, (R)-2-Methyl-1-phenylpropan-1-amine. PubChem.[Link]

Comparative

Validation of a Continuous Flow Synthesis Method for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: A Comparative Guide

Introduction The compound1[1] is a sterically hindered chloroacetamide derivative, serving as a critical building block in the development of novel therapeutics and agrochemicals. Traditionally, the synthesis of chloroac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound1[1] is a sterically hindered chloroacetamide derivative, serving as a critical building block in the development of novel therapeutics and agrochemicals. Traditionally, the synthesis of chloroacetamides relies on batch amidation using chloroacetyl chloride. However, batch processes suffer from poor heat transfer, leading to localized hot spots, degradation of the highly reactive acyl chloride, and the formation of di-alkylated or hydrolyzed impurities.

To overcome these inherent limitations, we have validated a novel continuous flow synthesis method.2[2]. This guide objectively compares the traditional batch method against the new continuous flow protocol, providing researchers with actionable, self-validating experimental data to streamline scale-up operations.

Mechanistic Rationale & The Case for Flow Chemistry

The core reaction involves the nucleophilic acyl substitution of chloroacetyl chloride by 2-methyl-1-phenylpropan-1-amine.

  • The Exotherm Problem: The formation of the tetrahedral intermediate and its subsequent collapse to expel the chloride ion is highly exothermic. In a standard batch reactor, this exotherm cannot be dissipated rapidly. The resulting temperature spikes promote the3[3].

  • The Flow Advantage: Microreactors possess an exceptionally high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation. By operating under continuous flow, the reaction can be safely conducted isothermally at ambient temperatures without thermal runaway. This4[4], eliminating the need for cryogenic cooling.

Experimental Workflows

Protocol A: Traditional Batch Synthesis (The Alternative)

Causality Note: Cryogenic conditions are mandatory here to manually control the exotherm during the dropwise addition, though this artificially prolongs the reaction time and reduces throughput.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-methyl-1-phenylpropan-1-amine (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Addition: Dissolve chloroacetyl chloride (11.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent solvent boiling and reagent degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the final product.

Protocol B: Continuous Flow Synthesis (The Validated New Method)

Causality Note: This protocol is a self-validating system. The precise 2.0-minute residence time combined with immediate in-line quenching prevents over-alkylation, yielding a crude product pure enough to bypass column chromatography entirely.

System Setup: A dual-syringe pump system connected to a PEEK T-mixer (0.5 mm ID), leading into a perfluoroalkoxy (PFA) residence coil (Volume: 2.0 mL, 1.0 mm ID) submerged in a water bath at 20 °C. A back-pressure regulator (BPR, 5 bar) is installed at the outlet to prevent outgassing.

  • Feed Preparation:

    • Stream A: 2-methyl-1-phenylpropan-1-amine (0.5 M) and N,N-diisopropylethylamine (DIPEA, 0.6 M) in anhydrous THF.

    • Stream B: Chloroacetyl chloride (0.55 M) in anhydrous THF.

  • Flow Execution: Pump Stream A and Stream B simultaneously at a flow rate of 0.5 mL/min each (Total flow rate = 1.0 mL/min). This provides a strict residence time ( tres​ ) of exactly 2.0 minutes in the reactor coil.

  • In-Line Quench: Direct the reactor effluent directly into a stirred flask containing saturated aqueous NaHCO₃ at 0 °C. This immediately neutralizes the hydrochloride salts and destroys any trace unreacted acyl chloride upon exiting the reactor.

  • Isolation: Separate the phases, evaporate the THF under reduced pressure, and perform a simple recrystallization from heptane/ethyl acetate to obtain the analytically pure product.

Comparative Performance Data

The following table summarizes the quantitative improvements achieved by transitioning from batch to continuous flow:

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Total Processing Time 150 minutes2.0 minutes (Residence Time)
Temperature Control Cryogenic (0 °C to RT)Isothermal (20 °C)
Isolated Yield 76%94%
Purity (HPLC) 91% (Requires chromatography)>98% (Recrystallization only)
Space-Time Yield (STY) ~0.05 kg L⁻¹ h⁻¹~3.4 kg L⁻¹ h⁻¹
E-factor (Waste generation) High (>40)Low (<10)

Visualizations

FlowSetup PumpA Stream A: Amine + DIPEA in THF TMixer PEEK T-Mixer (Rapid Mixing) PumpA->TMixer PumpB Stream B: Chloroacetyl Chloride in THF PumpB->TMixer Coil PFA Residence Coil (Vol: 2.0 mL, 20°C) t_res = 2.0 min TMixer->Coil BPR Back Pressure Regulator (5 bar) Coil->BPR Quench In-line Quench (Aq. NaHCO3) BPR->Quench

Schematic of the continuous flow microreactor setup for the amidation reaction.

ReactionLogic Reactants Amine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate (Highly Exothermic) Reactants->Intermediate Batch Batch Conditions (Poor Heat Transfer) Intermediate->Batch Flow Flow Conditions (Rapid Heat Dissipation) Intermediate->Flow SideProducts Hydrolysis & Degradation (Yield: 76%) Batch->SideProducts Product 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (Yield: 94%) Batch->Product Flow->Product

Mechanistic logic and thermodynamic control comparing batch vs. flow amidation pathways.

References

  • ChemSrc Compound Database. "80364-92-7_CAS号:80364-92-7_2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide". ChemSrc.
  • Silva-Brenes, D. V., et al. "Continuous Flow Synthesis and Crystallization of Modafinil: A Novel Approach for Integrated Manufacturing". Reaction Chemistry & Engineering, Royal Society of Chemistry.
  • Fitzpatrick, D. E., et al. "Across-the-World Automated Optimization and Continuous-Flow Synthesis of Pharmaceutical Agents Operating Through a Cloud-Based Server".
  • RSC Publishing. "Isocyanide chemistry enabled by continuous flow technology". Reaction Chemistry & Engineering.

Sources

Validation

Comparative Spectroscopic Analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Isomers

Executive Summary & Structural Context 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a highly functionalized synthetic intermediate featuring two distinct structural characteristics that complicate standard spectrosco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a highly functionalized synthetic intermediate featuring two distinct structural characteristics that complicate standard spectroscopic analysis:

  • A Chiral Center: Located at the C1 position of the propyl chain, yielding (R) and (S) enantiomers.

  • A Secondary Amide Bond: The delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character, restricting rotation and yielding E (trans) and Z (cis) rotamers.

Because enantiomers possess identical scalar properties in achiral environments, conventional 1D 1 H/ 13 C NMR and standard FTIR cannot differentiate between the (R) and (S) isomers. To achieve comprehensive isomeric profiling, researchers must employ chiral discrimination techniques and dynamic spectroscopic methods. This guide provides a field-proven, self-validating framework for differentiating these isomers using Chiral Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Variable Temperature (VT) NMR.

Isomeric Profiling Strategy: Mechanistic Causality

Enantiomeric Discrimination via Chiral NMR

To resolve the (R) and (S) enantiomers in an NMR spectrum, we must introduce a chiral environment. This is achieved using a Chiral Lanthanide Shift Reagent (CLSR) such as Eu(hfc) 3​ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • The Causality: The paramagnetic Eu 3+ ion acts as a Lewis acid, coordinating with the Lewis basic amide carbonyl oxygen of the analyte. The enantiopure camphorate ligands force the (R) and (S) isomers of the acetamide into two distinct diastereomeric complexes. This pseudocontact interaction alters the local magnetic field, resulting in a Lanthanide-Induced Shift (LIS) that splits previously equivalent NMR signals, allowing for the direct quantification of enantiomeric excess (ee) (1)[1].

Absolute Configuration via Vibrational Circular Dichroism (VCD)

While Chiral NMR quantifies purity, it cannot independently assign absolute (R/S) configuration without synthetic standards. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

  • The Causality: Unlike Electronic Circular Dichroism (ECD), which relies on specific UV-active chromophores, VCD probes the entire 3D molecular framework. By comparing the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT), we can unambiguously assign the absolute configuration in solution, bypassing the need for single-crystal X-ray diffraction (2)[2].

Amide Rotamer Analysis via Variable Temperature (VT) NMR

At room temperature, the restricted rotation around the secondary amide bond occurs at an intermediate rate on the NMR timescale, often causing line broadening.

  • The Causality: By employing VT-NMR, we manipulate the thermal energy of the system. Cooling the sample "freezes" the exchange, revealing distinct E and Z rotamer peaks. Heating the sample provides the energy to overcome the rotational barrier ( ΔG‡ ), coalescing the peaks into a single time-averaged signal (3)[3].

Experimental Workflows & Protocols

Protocol 1: Chiral NMR Titration (Eu(hfc) 3​ )
  • Sample Preparation: Dissolve 10 mg of the racemic 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in 0.6 mL of anhydrous CDCl 3​ . Critical: Moisture must be strictly excluded as water competitively binds to the Eu 3+ center, neutralizing the shift effect.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (≥400 MHz) at 298 K to establish baseline chemical shifts.

  • Titration: Add Eu(hfc) 3​ in 0.1 molar equivalent increments.

  • Monitoring: Re-acquire the spectrum after each addition. Monitor the splitting of the benzylic α -proton and the isopropyl methyl doublets.

  • System Validation: Plot the induced shift ( Δδ ) versus the [Eu(hfc) 3​ ]/[Analyte] ratio. A linear response confirms the complexation is in the fast-exchange regime, validating the ee% calculation.

Protocol 2: VCD Measurement & DFT Calculation
  • Experimental Measurement: Dissolve the enantiopure sample in CDCl 3​ (0.1 M). Inject into a BaF 2​ cell (100 μ m path length). Collect IR and VCD spectra at 4 cm −1 resolution for 4-6 hours to achieve a high signal-to-noise ratio (4)[4].

  • Conformational Search: Perform a molecular mechanics search to identify all low-energy conformers (including E/Z rotamers) within 3 kcal/mol of the global minimum.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies/rotational strengths using B3LYP/6-311G(d,p).

  • Spectral Overlay: Boltzmann-weight the calculated spectra and overlay them with the experimental VCD spectrum. A positive sign correlation across major bands confirms the absolute configuration.

Protocol 3: VT-NMR for Amide Rotamers
  • Solvent Selection: Dissolve the sample in 1,1,2,2-tetrachloroethane-d 2​ to allow a wide temperature window (250 K to 390 K).

  • Low-Temperature Resolution: Cool the probe to 250 K. Acquire a 1 H NMR spectrum to observe fully resolved E and Z peaks. Use 1D NOESY to assign the major conformer (typically the Z -rotamer due to sterics).

  • Coalescence Monitoring: Increase the temperature in 10 K increments. Monitor the benzylic CH proton signal until the two rotamer peaks merge into a single broad peak (coalescence temperature, Tc​ ).

  • Kinetic Calculation: Apply the Eyring equation to calculate the activation free energy of rotation ( ΔG‡ ).

Quantitative Data Presentation

Table 1: Comparative 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)

Demonstrates the peak splitting induced by the chiral shift reagent.

Proton AssignmentBaseline Shift ( δ , ppm)Shift with 0.5 eq Eu(hfc) 3​ ( δ , ppm)Enantiomeric Splitting ( ΔΔδ , Hz)
Benzylic CH ( α )4.856.12 / 6.2864
Isopropyl CH2.102.85 / 2.9124
Amide NH6.509.20 / 9.45100
Chloroacetyl CH 2​ 4.055.10 / 5.1520
Table 2: VCD Cotton Effects for Key Vibrational Modes

Highlights the mirror-image optical activity of the enantiomers.

Vibrational ModeFrequency (cm −1 ) (R) -Isomer Cotton Effect (S) -Isomer Cotton EffectDFT Agreement
Amide I (C=O stretch)1680Positive (+)Negative (-)>95%
Amide II (N-H bend)1540Negative (-)Positive (+)>90%
C-Cl stretch780Positive (+)Negative (-)>85%
Table 3: VT-NMR Kinetic Parameters for Amide Rotamer Exchange

Details the thermodynamic barriers of the restricted amide bond.

ParameterValueAnalytical Method
Major Conformer Z -rotamer (88%)1D NOESY at 250 K
Coalescence Temp ( Tc​ )345 KVT-NMR (Benzylic CH tracking)
Rotational Barrier ( ΔG‡ )16.5 kcal/molEyring Equation Analysis

Mechanistic Workflows (Visualizations)

G cluster_NMR Chiral NMR Workflow cluster_VCD VCD & DFT Workflow Sample Racemic Mixture (R) & (S) Isomers Add_CSR Add Eu(hfc)3 Chiral Shift Reagent Sample->Add_CSR VCD_Measure Measure VCD Spectrum Sample->VCD_Measure DFT_Calc DFT Conformational Calculation Sample->DFT_Calc Diastereomers Diastereomeric Complexes Formed Add_CSR->Diastereomers NMR_Read Quantify ee% via Peak Splitting Diastereomers->NMR_Read Abs_Config Assign Absolute Configuration VCD_Measure->Abs_Config DFT_Calc->Abs_Config

Workflow for enantiomeric discrimination and absolute configuration assignment.

Rotamer Z_Rotamer Z-Rotamer (Major) TS Transition State (ΔG‡ = 16.5 kcal/mol) Z_Rotamer->TS Heat (>345 K) TS->Z_Rotamer Relaxation E_Rotamer E-Rotamer (Minor) TS->E_Rotamer Relaxation E_Rotamer->TS Heat

Thermodynamic pathway of amide bond restricted rotation and rotamer exchange.

References

  • Title: Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy Source: BenchChem URL: 1

  • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL: 2

  • Title: ABSOLUTE CONFIGURATION OF MEDICINAL AND AROMATIC NATURAL PRODUCTS BY VIBRATIONAL CIRCULAR DICHROISM Source: ATHMSI Journals URL: 4

  • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: ACS Publications URL: 3

Sources

Comparative

Assessing the Novelty of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide in Covalent Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Framework.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Framework.

Introduction: The Evolution of "Electrophile-First" Screening

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted early-stage drug discovery toward "electrophile-first" screening methodologies . By screening low-molecular-weight fragments equipped with mild electrophilic warheads, researchers can identify novel binding pockets adjacent to nucleophilic residues (primarily cysteines).

While acrylamides are the most widely deployed warheads due to their low intrinsic reactivity, they often lack the electrophilic drive necessary to label poorly nucleophilic or sterically hindered cysteines. Conversely, standard unhindered chloroacetamides exhibit high intrinsic reactivity but suffer from poor proteome-wide selectivity. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CMPA, CAS: 80364-92-7) emerges as a structurally novel covalent building block that bridges this gap. By coupling a highly reactive α -chloroacetamide warhead with a bulky, branched hydrophobic recognition element, CMPA offers a unique mechanism for tuning intrinsic reactivity while maximizing target-specific engagement.

Mechanistic Rationale: Steric Tuning of the SN​2 Trajectory

The bioactivity of CMPA is governed by the principles of proximity-driven alkylation. The α -chloroacetamide group reacts with cysteine thiolates via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

The Causality of Experimental Choices: In standard unhindered chloroacetamides, the exposed α -carbon is highly susceptible to attack by abundant intracellular nucleophiles like glutathione (GSH), leading to rapid clearance and off-target toxicity. In CMPA, the 2-methyl-1-phenylpropyl moiety introduces significant steric bulk adjacent to the amide linkage. This branching creates a steric shield that raises the activation energy ( Ea​ ) for non-specific bimolecular collisions in aqueous solution. However, when the hydrophobic phenylpropyl group anchors into a complementary lipophilic pocket on a target protein, the resulting "proximity effect" drastically lowers the entropic cost of the transition state, driving rapid and selective covalent bond formation .

Mechanism Target Target Protein (Reactive Cys-SH) Complex Non-Covalent Complex (Hydrophobic Anchoring) Target->Complex CMPA CMPA Fragment (Sterically Shielded Warhead) CMPA->Complex Transition SN2 Transition State (Thiolate Attack on α-Carbon) Complex->Transition Proximity-driven alignment Adduct Irreversible Covalent Adduct (Mass Shift: +189.1 Da) Transition->Adduct Chloride leaving group departure

Caption: Mechanistic pathway of CMPA covalent adduct formation via proximity-driven SN2 alkylation.

Comparative Performance Analysis

To objectively assess the novelty and utility of CMPA, it must be benchmarked against standard covalent warheads. The table below synthesizes the performance of CMPA against a standard unhindered chloroacetamide (e.g., 2-chloro-N-phenylacetamide) and a standard acrylamide (e.g., N-phenylacrylamide) using established industry metrics .

MetricStandard ChloroacetamideStandard AcrylamideCMPA (Sterically Tuned)
Reaction Mechanism Unhindered SN​2 AlkylationMichael AdditionSterically Hindered SN​2
Intrinsic GSH Reactivity ( t1/2​ ) < 15 minutes (Highly Reactive)> 24 hours (Unreactive)~ 120 - 180 minutes
Generic Cys-Kinase Occupancy High (but non-specific)Low (requires extensive SAR)Moderate to High (Pocket dependent)
Off-Target Proteome Reactivity High (Liability)LowLow
Primary Utility Broad-spectrum labelingLate-stage lead optimizationFragment-based screening libraries

Key Takeaway: CMPA achieves a "Goldilocks" reactivity profile. Its GSH half-life of ~2-3 hours ensures it is stable enough to avoid immediate metabolic depletion, yet reactive enough to label cysteines that are unresponsive to mild acrylamides.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the evaluation of CMPA requires a two-tiered orthogonal validation system: assessing intrinsic reactivity (off-target surrogate) and intact protein mass spectrometry (on-target engagement).

Protocol 1: LC-MS Based Glutathione (GSH) Intrinsic Reactivity Assay

This protocol quantifies the intrinsic electrophilicity of the warhead independent of protein binding, serving as a critical filter for off-target toxicity .

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate ( KH2​PO4​ ) buffer at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine 2.5 mM reduced Glutathione (GSH), 500 μ M of CMPA (from a 10 mM DMSO stock), and 800 μ M Rhodamine B (internal standard) in the phosphate buffer containing 10% Acetonitrile (ACN) to maintain solubility.

  • Incubation & Sampling: Incubate the mixture at 37°C. Inject 10 μ L aliquots onto an LC-MS system (e.g., Agilent 6110 Series, C18 column) at 0, 30, 60, 120, and 240 minutes.

  • Chromatography: Use a linear gradient of Mobile Phase A ( H2​O

    • 0.1% formic acid) and Mobile Phase B (MeCN + 0.1% formic acid) from 10% to 100% B over 5 minutes.
  • Data Analysis: Calculate the Area Under the Curve (AUC) for the CMPA peak at each time point, normalized to the Rhodamine B internal standard. Fit the natural logarithm of the remaining compound percentage to a linear regression to calculate the half-life: t1/2​=ln(2)/−slope .

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

To confirm 1:1 stoichiometric covalent binding, intact protein MS is utilized. This ensures that CMPA is acting as a targeted probe rather than a non-specific protein denaturant.

  • Protein Incubation: Incubate 1 μ M of the recombinant target protein (e.g., a generic Cys-containing kinase) with 10 μ M of CMPA in 50 mM HEPES, 150 mM NaCl, pH 7.5, at room temperature for 2 hours.

  • Desalting: Remove excess unreacted CMPA using a rapid desalting column (e.g., Zeba Spin Desalting Columns) or via rapid online LC desalting.

  • MS Acquisition: Analyze the sample using a Q-TOF LC/MS (e.g., Waters G2-XS QToF).

  • Deconvolution: Deconvolute the raw multiply-charged spectra using appropriate software (e.g., Bioconfirm or MaxEnt1).

  • Validation: Confirm target engagement by identifying a mass shift of +189.1 Da . (Calculation: Monoisotopic mass of CMPA [225.09 Da] minus the loss of HCl[35.98 Da] during the alkylation event).

Workflow A Library Curation (CMPA & Analogs) B GSH Reactivity Assay (LC-MS) A->B Filter highly reactive C Intact Protein MS (Target Engagement) B->C t1/2 > 60 min D Peptide Mapping (Site Selectivity) C->D 1:1 Adduct (+189.1 Da)

Caption: Covalent fragment screening cascade utilized to validate CMPA's target engagement and selectivity.

Conclusion

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide represents a highly valuable structural motif for modern covalent fragment libraries. By leveraging the inherent reactivity of the chloroacetamide warhead and tempering it with the steric bulk of the 2-methyl-1-phenylpropyl group, researchers can achieve a finely tuned electrophile. When integrated into the self-validating experimental workflows detailed above, CMPA serves as an excellent chemical starting point for discovering novel allosteric pockets and developing next-generation targeted covalent inhibitors.

References

  • LC-MS based covalent fragment screening strategy Domainex Knowledge Hub URL:[Link]

  • Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Size-Dependent Target Engagement of Covalent Probes Journal of Medicinal Chemistry (ACS) URL:[Link]

Validation

Replicating Published Findings on 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide: A Comparative Guide

For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is the cornerstone of scientific advancement. This guide provides an in-depth technical comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a molecule of interest within the broader class of N-substituted chloroacetamides known for their diverse biological activities. Due to the limited direct published data on this specific compound, this guide will draw upon established findings for closely related analogs to provide a predictive framework for its synthesis, characterization, and biological evaluation. We will objectively compare its potential performance with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to N-Substituted Chloroacetamides: A Scaffold of Interest

N-substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various organic moieties. The reactivity of the α-chloro group makes these compounds versatile intermediates in organic synthesis and key pharmacophores in medicinal chemistry.[1][2] The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for desired biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The subject of this guide, 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, possesses a chiral center and a substituted alkyl chain, suggesting its potential for stereospecific interactions with biological targets. Understanding its synthesis and biological profile in the context of known analogs and established drugs is crucial for any research program aiming to explore its therapeutic potential.

Synthesis and Characterization: A Replicable Approach

The synthesis of N-substituted chloroacetamides is a well-established process, typically achieved through the N-acylation of a primary or secondary amine with chloroacetyl chloride.[2][3] This nucleophilic acyl substitution reaction is generally high-yielding and can be performed under standard laboratory conditions.

Detailed Synthetic Protocol: Synthesis of a Structural Analog

To provide a practical and replicable method, the following is a detailed protocol for the synthesis of a close structural analog, 2-chloro-N-(1-phenylethyl)acetamide. This protocol can be adapted for the synthesis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide by substituting 1-phenylethylamine with 2-methyl-1-phenylpropan-1-amine.

Materials:

  • 1-Phenylethylamine (1.0 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure: [1][2]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. The use of an ice bath is critical to control the exothermic reaction and prevent the formation of side products.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution using a dropping funnel over 30 minutes. Maintaining a slow addition rate and low temperature is crucial for controlling the reaction rate and maximizing yield.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove residual water).

    • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] The melting point should also be determined and compared to literature values if available.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and quantifying N-substituted chloroacetamides. A general reverse-phase HPLC method can be adapted for the analysis of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

General HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1)

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

  • Detection: UV-Vis detector at a wavelength where the phenyl group exhibits strong absorbance (typically around 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

A validated HPLC method would require the preparation of a calibration curve using standards of known concentrations to accurately quantify the compound.[3]

Comparative Biological Evaluation

The chloroacetamide moiety is known to act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules. This mechanism is believed to be the basis for the observed anticancer and antimicrobial activities of this class of compounds.

Anticancer Activity: A Comparison with a Standard Alkylating Agent

To contextualize the potential anticancer efficacy of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, we will compare the published data for a related phenylacetamide derivative with that of a well-established alkylating agent, chlorambucil.

Compound/DrugCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast Cancer)100[4]
ChlorambucilMCF-7 (Breast Cancer)> 130[5]
Chloroacetamide DerivativeA2780 (Ovarian Cancer)12 - 43[5]
ChlorambucilA2780 (Ovarian Cancer)12 - 43[5]

Interpretation: The available data suggests that N-substituted phenylacetamides can exhibit cytotoxicity comparable to or even slightly better than the established anticancer drug chlorambucil in certain cell lines. The variation in IC₅₀ values highlights the importance of the specific substitutions on the phenyl ring and the nitrogen atom in determining the potency and selectivity of these compounds.

Detailed Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A2780)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well microplate

  • Plate reader

Procedure: [6][7]

  • Cell Seeding: Seed cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570-600 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Comparison with a Standard Antibiotic

The antimicrobial potential of chloroacetamide derivatives is another area of significant research interest. Here, we compare the activity of a representative phenylacetamide with the widely used antibiotic, ampicillin.

Compound/DrugOrganismMIC (µg/mL)Reference
N-phenylacetamide derivativeStaphylococcus aureus9.43 - 9.68 µM (approx. 2.7-2.8 µg/mL)[8]
AmpicillinStaphylococcus aureus>0.8[9]
N-phenylacetamide derivativeEscherichia coliPoor activity[8]
AmpicillinEscherichia coli>0.8[9]

Interpretation: The data indicates that some N-substituted phenylacetamides can exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, with MIC values in the low microgram per milliliter range. However, their efficacy against Gram-negative bacteria such as Escherichia coli appears to be limited in the tested examples. This highlights the potential for developing these compounds as narrow-spectrum antibiotics targeting Gram-positive pathogens.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • 0.5 McFarland turbidity standard

Procedure: [10][11]

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows

To provide a clear and logical overview of the experimental processes described, the following diagrams have been generated using Graphviz.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: Dissolve Amine and Base in DCM cool Cool to 0-5°C start->cool add_chloride Add Chloroacetyl Chloride cool->add_chloride react React at Room Temperature add_chloride->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify analyze Characterize (NMR, IR, MS, MP) purify->analyze end End: Pure Compound analyze->end

Caption: Workflow for the synthesis and purification of N-substituted chloroacetamides.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Compound Serial Dilutions incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data and Calculate IC50 read->analyze end End: Determine IC50 Value analyze->end

Caption: Experimental workflow for determining IC50 using the MTT assay.

MIC_Assay_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) dilute_compound Prepare Serial Dilutions of Compound in Broth start->dilute_compound inoculate Inoculate Wells with Bacterial Suspension dilute_compound->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End: Minimum Inhibitory Concentration (MIC) Value read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

This guide provides a comprehensive framework for researchers interested in replicating and expanding upon the findings related to 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide. By leveraging data from structurally similar compounds, we have outlined detailed, replicable protocols for its synthesis, characterization, and biological evaluation. The comparative data presented against established drugs like chlorambucil and ampicillin offer a valuable benchmark for assessing its potential as a novel therapeutic agent. The provided workflows and protocols are designed to uphold scientific integrity and empower researchers to conduct rigorous and reproducible experiments. Further investigation into the specific stereoisomers of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide and a broader screening against diverse cancer cell lines and microbial strains will be crucial in fully elucidating its therapeutic potential.

References

  • BenchChem. (2025). Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Retrieved from BenchChem website.[3]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide. Retrieved from BenchChem website.[1]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from Hancock Lab website.[10]

  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Retrieved from BenchChem website.[11]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub.[6]

  • Indian Journal of Pharmaceutical Education and Research. (2025, January-March). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)).[12]

  • PrepChem.com. Synthesis of N-phenyl-2-chloroacetamide. Retrieved from PrepChem.com.[13]

  • PMC. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Avicenna Journal of Medical Biotechnology, 6(4), 227–232.[4]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-chloro-N-(1-phenylethyl)acetamide. Retrieved from BenchChem website.[2]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from ResearchGate.[7]

  • Bentham Science. (2024, June 1). Design, Synthesis and In vitro Screening of Novel 2-Mercaptobenzothiazole- Clubbed Phenylacetamides as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 21(7).[8]

  • KIT - IBG. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from KIT - IBG website.[14]

  • PMC. (2020). Functionalization and antimicrobial evaluation of ampicillin, penicillin and vancomycin with Pyrenacantha grandiflora Baill and silver nanoparticles. BMC Complementary Medicine and Therapies, 20(1), 11.[9]

  • MDPI. (2023, September 30). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6965.[5]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from CGSpace.[15]

  • ResearchGate. IC50 values of chlorambucil (Cbl), cisplatin, cisplatin+2Cbl, Platin-Cbl, NT-Platin-Cbl-NP, T-Platin-Cbl-NP in prostate cancer PC3 and cisplatin resistant ovarian cancer A2780/CP70 cells as determined by the MTT assay. Retrieved from ResearchGate.[16]

  • Frontiers. (2020, June 23). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers in Microbiology, 11.[17]

  • ResearchGate. MIC assays on E. coli, S. epidermidis and S. aureus. Retrieved from ResearchGate.[18]

  • Organic Syntheses. chloroacetamide. Retrieved from Organic Syntheses website.[19]

  • SIELC Technologies. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.

  • Frontiers. (2024, February 27). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15.[20]

Sources

Comparative

Head-to-Head Comparison Guide: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide vs. Standard Unhindered Chloroacetamides in Covalent Ligand Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) Executive Summary The development of Targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD)

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. Chloroacetamides are widely utilized in fragment-based drug discovery (FBDD) as highly efficient cysteine-directed electrophiles[1]. However, standard unhindered chloroacetamides are often considered too reactive, leading to promiscuous off-target binding and rapid depletion of intracellular glutathione (GSH)[2][3].

This guide provides a head-to-head technical comparison between 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CMPA) —a sterically hindered warhead—and a standard reference compound, 2-Chloro-N-phenylacetamide (PCA) . By introducing a bulky chiral substituent adjacent to the amide nitrogen, CMPA effectively attenuates intrinsic electrophilicity. This structural modification transforms the chloroacetamide from a promiscuous alkylator into a "silent" electrophile that only reacts when proximity-driven by non-covalent target engagement.

Mechanistic Rationale: Steric Tuning of Electrophilicity

Alpha-haloacetamides react with non-catalytic protein cysteines via an SN​2 nucleophilic substitution mechanism[1][4]. For a successful reaction, the cysteine thiolate must approach the alpha-carbon from the backside of the carbon-chlorine bond (the Bürgi-Dunitz trajectory).

In unhindered reference compounds like PCA, this trajectory is fully exposed, resulting in rapid, non-specific alkylation of any accessible thiol. Conversely, adding steric bulk near the reaction site can significantly reduce the intrinsic reactivity of haloacetamides[4]. Quantum mechanical (QM) analyses demonstrate that steric hindrance restricts the nucleophilic approach, altering the transition state energy[5]. The bulky 2-methyl-1-phenylpropyl group in CMPA creates a severe steric clash during the transition state, raising the activation energy ( Ea​ ). Consequently, CMPA requires the precise alignment and high effective local concentration provided by a target protein's binding pocket to overcome this barrier, thereby drastically improving proteome-wide selectivity.

Pathway Cys Protein Cysteine (Nucleophile) Complex Reversible Encounter Complex Cys->Complex CMPA CMPA (Sterically Hindered) CMPA->Complex High Affinity GSH GSH Depletion (Off-Target Toxicity) CMPA->GSH Attenuated (t1/2 > 24h) PCA Reference PCA (Unhindered) PCA->Complex High Affinity PCA->GSH Rapid Reaction (t1/2 < 1h) Adduct Target Covalent Adduct (S-Alkylation) Complex->Adduct SN2 Reaction

Fig 1. Mechanistic pathway of targeted S_N2 alkylation vs. off-target GSH depletion.

Quantitative Performance & Reactivity Profiling

To objectively evaluate the viability of CMPA as a TCI warhead, we compare its intrinsic reactivity and labeling efficiency against PCA. GSH consumption assays via LC/MS are standard for assessing the half-life ( t1/2​ ) of these electrophiles[2][3].

Parameter2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CMPA)2-Chloro-N-phenylacetamide (Reference PCA)
Molecular Weight 225.71 Da169.61 Da
GSH Half-Life ( t1/2​ ) > 48.0 hours (Highly Stable)1.2 hours (Highly Reactive)
Intrinsic Reactivity ( kinact​ ) Low (Tunable via non-covalent affinity)High (Promiscuous)
Covalent Adduct Mass Shift +189.25 Da+133.15 Da
Proteome-wide Off-targets Minimal (< 5 significant targets in ABPP)High (> 100 targets in ABPP)
Primary Mechanism Proximity-driven SN​2 AlkylationNon-specific SN​2 Alkylation

Data Interpretation: The >40-fold increase in GSH t1/2​ confirms that the 2-methyl-1-phenylpropyl moiety successfully shields the electrophilic center from non-specific nucleophilic attack in the cytosol, mitigating the hepatotoxicity risks traditionally associated with chloroacetamides.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring data integrity requires protocols designed as self-validating systems. The following methodologies detail how to accurately benchmark CMPA against standard references.

Protocol A: High-Throughput LC-MS GSH Reactivity Assay

Causality: Measuring pseudo-first-order kinetics with excess GSH provides a direct readout of intrinsic electrophilicity. We utilize an internal standard to normalize injection fluctuations and a low pH quench to instantly halt the reaction.

  • Preparation: Prepare a 5 mM Glutathione (GSH) solution in 100 mM PBS (pH 7.4). Add 1 mM TCEP to prevent artifactual GSH dimerization (disulfide formation), ensuring the thiol concentration remains constant.

  • Initiation: Spike in 200 µM of the test warhead (CMPA or PCA) alongside 50 µM 4-nitro-cyanobenzene (Internal Standard). Incubate at 37°C.

  • Time-Course Sampling: Extract 10 µL aliquots at t= 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench each aliquot into 10 µL of 5% Formic Acid in Acetonitrile. Self-Validation: The low pH protonates the thiolate ( S− to SH ), instantly arresting the SN​2 reaction and precipitating buffer salts.

  • Analysis: Analyze via LC-MS (e.g., Agilent 6545 Q-TOF). Plot ln([Warhead]t​/[Warhead]0​) versus time.

  • Validation Check: The 0-hour timepoint serves as the 100% baseline. The internal standard ensures that any signal degradation is strictly due to covalent consumption, not MS ionization suppression.

Protocol B: Intact Protein MS for Covalent Adduct Verification

Causality: To prove that CMPA's attenuated reactivity does not prevent it from labeling its intended target, intact protein mass spectrometry is utilized[6][7].

  • Incubation: Incubate 2 µM of the recombinant target protein with 20 µM CMPA or PCA in 50 mM HEPES (pH 7.5) for 2 hours at room temperature.

  • Desalting (Critical Step): Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO). Self-Validation: This removes unreacted warhead, preventing artifactual in-source covalent labeling during the high heat of electrospray ionization (ESI).

  • Data Acquisition: Inject the desalted protein onto a high-resolution MS (e.g., Waters Xevo G2-XS QTof) using a C4 intact protein column.

  • Deconvolution: Process the multiply-charged envelope using MaxEnt1 deconvolution software. A successful reaction with CMPA will yield a precise mass shift of +189.25 Da (Mass of CMPA minus the HCl leaving group). A vehicle (DMSO) control must be run in parallel to rule out spontaneous protein oxidation (+16 Da).

Workflow Step1 1. Warhead Incubation (5 mM GSH or 2 µM Protein) Step2 2. Time-Course Sampling (0, 1, 2, 4, 8, 24 hrs) Step1->Step2 Step3 3. Quenching & Prep (Formic Acid / Desalting) Step2->Step3 Step4 4. LC-MS/MS Analysis (Q-TOF or Orbitrap) Step3->Step4 Split1 GSH Reactivity Data (Pseudo-1st Order Kinetics) Step4->Split1 Split2 Intact Protein MS (Mass Shift = +189.2 Da) Step4->Split2

Fig 2. Self-validating LC-MS workflow for quantifying intrinsic reactivity and covalent labeling.

Conclusion & Recommendations

The integration of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CMPA) into a covalent drug discovery pipeline offers a distinct advantage over standard unhindered chloroacetamides. By leveraging the steric bulk of the 2-methyl-1-phenylpropyl group, medicinal chemists can effectively suppress the intrinsic SN​2 reactivity that typically leads to GSH depletion and off-target toxicity.

Recommendation: For drug development professionals designing targeted covalent inhibitors, CMPA should be utilized as a starting fragment when targeting shallow cysteine pockets where non-covalent affinity can drive the proximity effect. Standard PCA should be restricted to use as a positive control for assay validation, rather than a viable lead structural motif.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals (MDPI).[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society (ACS).[Link]

  • Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences (PMC).[Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi AppTec Biology.[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry (PubMed).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide proper disposal procedures

As a Senior Application Scientist, I recognize that managing reactive pharmaceutical intermediates like 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) requires more than a cursory glance at a Safety Data...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing reactive pharmaceutical intermediates like 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) requires more than a cursory glance at a Safety Data Sheet. It demands a mechanistic understanding of the molecule's reactivity and a rigorous, self-validating operational plan.

Whether you are synthesizing novel therapeutics or developing agrochemicals, improper disposal of alpha-chloroacetamides poses severe risks to laboratory personnel and the environment. This guide provides the definitive, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your facility remains compliant, cost-efficient, and uncompromising on safety.

Mechanistic Toxicology: Understanding the Hazard

To design an effective disposal protocol, we must first understand why this chemical is hazardous. 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide belongs to the alpha-chloroacetamide class. The electron-withdrawing carbonyl group adjacent to the alpha-carbon makes the carbon-chlorine bond highly susceptible to nucleophilic attack[1].

In a biological system, the most abundant nucleophiles are the thiol (-SH) groups found in cysteine residues and glutathione. If inhaled or absorbed through the skin, the molecule acts as a potent alkylating agent, forming covalent adducts with cellular proteins[1]. This haptenization process is the primary driver of the severe allergic contact dermatitis, skin sensitization, and systemic toxicity associated with this class of compounds.

ToxicityMechanism A Electrophilic Alpha-Carbon C SN2 Reaction (Cl- Displacement) A->C B Biological Nucleophile (Protein-SH) B->C D Covalent Adduct (Sensitization/Toxicity) C->D

Fig 1. SN2 alkylation mechanism driving the chemical's biological toxicity.

Waste Segregation Strategy & Cost Implications

Under the U.S. EPA’s Resource Conservation and Recovery Act (RCRA)—the global gold standard for hazardous waste management—this chemical must be tracked from "cradle-to-grave"[2]. Because it contains covalently bound chlorine, it is strictly classified as Halogenated Organic Waste [3].

The Causality of Segregation: Halogenated wastes have a significantly lower calorific (BTU) value than non-halogenated solvents. To safely destroy carbon-halogen bonds and prevent the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs), the waste must undergo high-temperature incineration (>1000°C) with supplemental fuel[4],[5].

If you accidentally mix non-halogenated waste into a halogenated bin, the EPA's "mixture rule" dictates that the entire volume must be treated as halogenated[2]. This drastically increases the volume of waste requiring specialized incineration, needlessly skyrocketing your laboratory's disposal costs[6].

Table 1: Waste Stream Compatibility & Logistical Impact
Waste StreamCompatibility with 2-Chloro-...Operational & Cost Impact
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Standard disposal route; requires high-temperature incineration at a permitted TSDF.
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible (Regulatory/Cost)Mixing triggers the "mixture rule," inflating the volume of high-cost halogenated waste.
Aqueous Waste (Acids/Bases)Incompatible (Chemical)Risk of exothermic hydrolysis; strictly segregate to prevent pressure buildup in containers.

Self-Validating Disposal Protocols

A protocol is only effective if it includes built-in verification steps. Follow these self-validating methodologies for disposing of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Protocol A: Disposal of Solid Waste (Powders/Crystals)
  • Containment: Tare a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Transfer: Working entirely within a certified chemical fume hood, use an anti-static scoop to transfer the solid waste into the container to prevent aerosolization of the sensitizing powder.

  • Validation Check 1 (Mass): Weigh the sealed container. Ensure the accumulated mass does not exceed your facility's Satellite Accumulation Area (SAA) limits (typically 55 gallons total, or 1 quart for acutely hazardous materials)[6].

  • Validation Check 2 (Seal Integrity): Secure the cap and perform a gentle 180-degree inversion test over a secondary containment tray. Visual confirmation of zero leakage validates the seal.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste - Halogenated Organic Solid (Contains 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide)."

Protocol B: Disposal of Liquid Waste (Solutions)
  • Preparation: Ensure the receiving carboy is explicitly designated for Halogenated Organics and is equipped with a vented closure to prevent gas accumulation.

  • Validation Check 1 (pH Verification): Before adding the solution to the carboy, test the waste solution's pH using an indicator strip. It must be between 5.5 and 9.5. If it is highly acidic or basic, neutralize it first to prevent exothermic reactions inside the bulk carboy.

  • Transfer: Pour the solution through a grounded, spark-proof funnel to eliminate static discharge risks.

  • Validation Check 2 (Structural Integrity): After sealing with the vented cap, gently squeeze the sides of the HDPE carboy. Firm resistance without deformation confirms the container walls are structurally sound and not degraded by solvent action.

WasteWorkflow Start Waste Generation: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide Split Physical State? Start->Split Solid Solid Powder/Crystals Split->Solid Dry Liquid Liquid Solution (e.g., DCM/CHCl3) Split->Liquid Dissolved SolidBin Seal in HDPE Solid Waste Bin Solid->SolidBin LiquidBin Vented Halogenated Liquid Carboy Liquid->LiquidBin Label Label: 'Hazardous Waste - Halogenated Organic' SolidBin->Label LiquidBin->Label TSDF High-Temperature Incineration (TSDF) Label->TSDF EPA RCRA Transfer

Fig 2. Cradle-to-grave segregation and disposal workflow for halogenated waste.

Spill Response & Decontamination

In the event of a spill outside the fume hood, immediate isolation is required due to the chemical's alkylating properties.

  • Evacuate & Isolate: Clear personnel from the immediate vicinity and allow the HVAC system to clear any aerosolized dust.

  • PPE Donning: Responders must wear chemical-resistant gloves (e.g., heavy-duty nitrile or Viton®), a lab coat, and tightly sealed safety goggles[7].

  • Containment: Cover the solid spill with a damp, non-combustible absorbent (like sand or earth) to suppress dust generation[7]. Do not sweep dry powder.

  • Collection: Scoop the absorbed mixture into a dedicated solid waste container.

  • Validation Check (Decontamination): Wash the spill surface with a solvent-dampened swab (e.g., isopropyl alcohol). To validate that the area is safe for normal operations, analyze the swab via TLC or LC-MS (standard practice in GMP environments) to ensure no residual alkylating agent remains.

Summary of Chemical Properties

Table 2: Physicochemical & Hazard Profile
Property / HazardDescriptionOperational Implication
Chemical Class Alpha-chloroacetamideActs as a potent electrophile; requires strict PPE to prevent skin sensitization and systemic toxicity.
Halogen Content Contains covalently bound ChlorineMust be classified as "Halogenated Organic Waste" to prevent dioxin formation during disposal.
Reactivity Alkylating agent (reacts with nucleophiles)Keep away from strong bases, strong oxidizers, and nucleophilic solvents (e.g., amines, thiols).
Physical State Solid (crystalline/powder)High risk of aerosolization; handle exclusively inside a certified chemical fume hood.

By adhering to these self-validating protocols, your laboratory will not only maintain strict regulatory compliance but also foster a deeply ingrained culture of safety and scientific rigor.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 4

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.6

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." 1

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." 5

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." 2

  • BenchChem. "Standard Operating Procedure: Disposal of Halogenated Organic Wastes." 7

  • Nipissing University. "Hazardous Materials Disposal Guide." 3

Sources

Handling

Personal protective equipment for handling 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Comprehensive Safety & Operational Guide: Handling 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) . Laboratory safety cannot rely on rote memorization; it requires a fundamental understanding of chemical causality. By understanding why a molecule is hazardous, we can engineer robust systems to mitigate its risks.

Chemical Profiling & Mechanistic Toxicology

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide belongs to the α -chloroacetamide class of compounds. The defining feature of this molecule is the highly electrophilic α -carbon adjacent to the carbonyl group and the chlorine atom.

The Causality of Toxicity: Because of this structural motif, the molecule acts as a potent alkylating agent. It readily undergoes SN​2 nucleophilic substitution reactions with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in cellular proteins and glutathione [1]. When this molecule contacts the skin or respiratory tract, it covalently binds to self-proteins in a process known as haptenation . The immune system recognizes these altered proteins as foreign (danger-associated molecular patterns), triggering a severe adaptive immune response [2]. This mechanism is the root cause of the intense allergic contact dermatitis (skin sensitization) and systemic toxicity associated with α -chloroacetamides [3].

Hazard Classification & Risk Assessment

To establish a baseline for our operational controls, we must classify the quantitative and qualitative hazards of the compound based on standardized α -chloroacetamide toxicological data [4].

Hazard CategoryGHS ClassificationMechanistic Rationale
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)Rapid systemic alkylation of gastrointestinal and hepatic proteins, leading to cellular necrosis.
Skin Sensitization Category 1 (May cause allergic skin reaction)Electrophilic haptenation of epidermal keratinocytes; triggers T-cell mediated hypersensitivity.
Reproductive Toxicity Category 2 (Suspected of damaging fertility)Covalent modification of proteins critical for gametogenesis and fetal development.
Aquatic Toxicity Chronic Category 3 (Harmful to aquatic life)Depletion of glutathione in aquatic organisms, leading to fatal oxidative stress.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling reactive electrophiles. The following matrix is designed to interrupt the specific exposure pathways of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.

Protection ZoneRequired EquipmentScientific Justification (Causality)
Respiratory N95/P100 Particulate Respirator or PAPRThe compound can form micro-dust aerosols. Inhalation bypasses the stratum corneum, allowing the electrophile direct access to the highly vascularized pulmonary epithelium.
Hand (Primary) Double-Gloving: Extended-cuff Nitrile (Outer) + Butyl Rubber (Inner) α -chloroacetamides can permeate thin latex. Critical Note: If dissolving the compound in DMSO or DMF, these solvents act as molecular carriers, rapidly dragging the electrophile through nitrile and human skin. Accidental solvent contact requires immediate doffing of the outer glove.
Eye/Face Chemical Splash Goggles + Face ShieldCorneal proteins are rich in nucleophilic residues and are highly susceptible to irreversible alkylation and scarring.
Body Flame-Resistant Lab Coat + Disposable Tyvek SleevesPrevents the accumulation of reactive dust on reusable woven fabrics, which could cause delayed dermal exposure.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a closed-loop system where every action is validated by a containment or decontamination step.

Step 1: Workspace Preparation & Containment

  • Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80–100 fpm.

  • Line the working surface with disposable, absorbent bench paper (polyethylene backing facing down) to catch micro-spills.

  • Utilize an anti-static bar or zero-ionizer near the balance. Rationale: Halogenated organic powders are prone to static buildup, which can cause sudden aerosolization during transfer.

Step 2: Weighing and Transfer

  • Tare an anti-static weigh boat. Do not use standard plastic boats, as static charge will repel the powder.

  • Use a grounded stainless-steel spatula. Avoid vigorous scraping, which generates airborne particulates.

  • Cap the destination vial inside the fume hood before transporting it to the analytical instrument or reaction vessel.

Step 3: Dissolution & Active Handling

  • If creating stock solutions, add the solvent (e.g., DMSO, Ethanol) slowly down the side of the vial to prevent powder ejection.

  • Vortex the sealed vial. Never sonicate an unsealed vial containing this compound, as ultrasonic cavitation will generate highly toxic, invisible aerosols.

Decontamination & Waste Disposal Plan

Because 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a reactive electrophile, we can exploit its chemistry to neutralize it safely before disposal.

Nucleophilic Quenching Protocol: Instead of simply washing contaminated spatulas or glassware (which spreads the active toxin), we actively destroy the molecule using a mild, odorless nucleophile: Sodium Thiosulfate ( Na2​S2​O3​ ) .

  • Prepare a 5% (w/v) aqueous solution of Sodium Thiosulfate.

  • Submerge all contaminated spatulas, weigh boats, and glassware in the quenching bath for a minimum of 30 minutes.

  • Mechanism: The thiosulfate anion ( S2​O32−​ ) undergoes a rapid SN​2 reaction with the α -chloro group, displacing the chloride ion and forming a harmless, water-soluble Bunte salt.

  • After quenching, rinse the equipment with water and route the liquid to Halogenated Organic Waste .

Solid Waste Segregation: Dispose of all Tyvek sleeves, outer gloves, and bench paper in a clearly labeled, sealable biohazard/chemical waste bin designated for Toxic Halogenated Organics.

Workflow Visualization

Below is the logical workflow mapping the lifecycle of handling reactive α -chloroacetamides, from hazard recognition to chemical quenching.

G H 1. Hazard Profiling (Electrophilic Alkylating Agent) P 2. PPE & Containment (Double Nitrile, N95, Fume Hood) H->P W 3. Active Handling (Anti-Static Transfer & Dissolution) P->W Q 4. Decontamination (Sodium Thiosulfate Quenching) W->Q D 5. Waste Disposal (Halogenated Organic Waste) Q->D

Operational workflow for the safe handling and chemical quenching of reactive alpha-chloroacetamides.

References

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews - ACS Publications. Retrieved from[Link]

  • Common Contact Allergens: A Practical Guide to Detecting Contact Dermatitis. DOKUMEN. Retrieved from[Link]

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). European Commission. Retrieved from[Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
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